Product packaging for 1,4-Dichloro-6,7-dimethoxyphthalazine(Cat. No.:CAS No. 99161-51-0)

1,4-Dichloro-6,7-dimethoxyphthalazine

Cat. No.: B046717
CAS No.: 99161-51-0
M. Wt: 259.09 g/mol
InChI Key: FZQVLUDQZVSOHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1,4-Dichloro-6,7-dimethoxyphthalazine is a useful research compound. Its molecular formula is C10H8Cl2N2O2 and its molecular weight is 259.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8Cl2N2O2 B046717 1,4-Dichloro-6,7-dimethoxyphthalazine CAS No. 99161-51-0

Properties

IUPAC Name

1,4-dichloro-6,7-dimethoxyphthalazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N2O2/c1-15-7-3-5-6(4-8(7)16-2)10(12)14-13-9(5)11/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZQVLUDQZVSOHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NN=C2Cl)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1,4-Dichloro-6,7-dimethoxyphthalazine CAS number and structure

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 2,4-Dichloro-6,7-dimethoxyquinazoline

This technical guide provides a comprehensive overview of 2,4-Dichloro-6,7-dimethoxyquinazoline, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Properties

CAS Number: 27631-29-4

Chemical Structure:

  • Molecular Formula: C₁₀H₈Cl₂N₂O₂

  • IUPAC Name: 2,4-dichloro-6,7-dimethoxyquinazoline[1][2][3]

  • SMILES: COc1cc2nc(Cl)nc(Cl)c2cc1OC[1][2]

  • InChI Key: DGHKCBSVAZXEPP-UHFFFAOYSA-N[1][2]

Physicochemical Properties:

PropertyValueSource(s)
Molecular Weight259.09 g/mol [1][2][3][4]
AppearanceLight yellow powder/solid, Crystalline Powder[1][5][6]
Melting Point175-178 °C[4][7]
SolubilityInsoluble in water[7]
Boiling Point340.5±42.0 °C (Predicted)[7]
Density1.5369 (Rough Estimate)[7]

Spectroscopic Data

TechniqueData HighlightsSource(s)
GC-MS m/z Top Peak: 258, m/z 2nd Highest: 260, m/z 3rd Highest: 243[2]
FT-IR A detailed FT-IR spectrum is available and has been analyzed in conjunction with computational methods.[8]
¹H-NMR & ¹³C-NMR NMR data is available for this compound.[9][10]

Experimental Protocols

Synthesis of 2,4-Dichloro-6,7-dimethoxyquinazoline

A common method for the synthesis of 2,4-dichloro-6,7-dimethoxyquinazoline involves the chlorination of 6,7-dimethoxy-2,4-quinazolinedione (also known as 2,4-dihydroxy-6,7-dimethoxyquinazoline).

Materials:

  • 6,7-dimethoxy-2,4-quinazolinedione

  • Phosphorus oxychloride (POCl₃)[11][12]

  • N,N-dimethylaniline or N,N-dimethylformamide (as a catalyst)[11][12]

  • Acetonitrile (as a solvent)[13]

  • Ice-cold water

Procedure:

  • A mixture of 6,7-dimethoxy-2,4-quinazolinedione and phosphorus oxychloride is prepared.[11][12] N,N-dimethylaniline can be added as a catalyst.[11]

  • The reaction mixture is refluxed for several hours (e.g., 5 hours).[11]

  • After refluxing, the mixture is allowed to cool to room temperature.[11]

  • The cooled reaction mixture is then carefully poured into ice-cold water with stirring.[11]

  • The resulting precipitate, 2,4-dichloro-6,7-dimethoxyquinazoline, is collected by filtration.[11]

  • The filtered product is washed with distilled water to remove any remaining impurities.[11]

Applications in Drug Development

2,4-Dichloro-6,7-dimethoxyquinazoline is a versatile intermediate in the synthesis of various biologically active molecules. It is notably used in the preparation of kinase inhibitors and cytokine and growth factor signaling modulators.[3] For instance, it is a key reactant in the synthesis of certain 4-anilinoquinazoline derivatives, a class of compounds known for their potential as anticancer agents.[14] It is also identified as an impurity in the manufacturing of Doxazosin.[2][3]

Safety Information

Hazard Statements:

  • Causes skin irritation.[2][5]

  • Causes serious eye irritation.[2][5]

  • May cause respiratory irritation.[2][5]

Precautionary Measures:

  • Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

  • Wash hands and any exposed skin thoroughly after handling.[5]

  • Use only outdoors or in a well-ventilated area.[5]

  • Wear protective gloves, protective clothing, eye protection, and face protection.[5]

  • Store in a well-ventilated place and keep the container tightly closed.[5]

Visualizations

Synthetic Pathway

Synthesis_of_Anilinoquinazoline_Derivatives cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 2_4_dichloro 2,4-Dichloro-6,7- dimethoxyquinazoline reflux Reflux in Isopropanol 2_4_dichloro->reflux aniline_derivative Aniline Derivative aniline_derivative->reflux final_product 2-chloro-4-(arylamino)-6,7- dimethoxyquinazoline reflux->final_product Yields

Caption: Synthesis of 2-chloro-4-(arylamino)-6,7-dimethoxyquinazoline derivatives.

References

Spectral Data for 1,4-Dichloro-6,7-dimethoxyphthalazine: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide serves as a centralized resource for the spectral data and characterization of the heterocyclic compound 1,4-Dichloro-6,7-dimethoxyphthalazine. Due to the specificity of this molecule, publicly available spectral data is limited. This document outlines the expected spectral characteristics based on its chemical structure and provides a general experimental framework for its synthesis and analysis. As new experimental data becomes available, this guide will be updated to provide researchers with the most current and comprehensive information.

Chemical Structure and Properties

IUPAC Name: this compound Molecular Formula: C₁₀H₈Cl₂N₂O₂ Molecular Weight: 259.09 g/mol CAS Number: 99161-51-0

Structure:

Caption: Chemical structure of this compound.

Spectral Data Summary

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.5s1HH-5 or H-8
~7.5s1HH-8 or H-5
~4.0s3HOCH₃
~4.0s3HOCH₃
Note: Predicted shifts are in CDCl₃. The two aromatic protons (H-5 and H-8) would appear as singlets due to their isolation. The two methoxy groups may have identical or very similar chemical shifts.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (ppm)Assignment
~155-160C-Cl
~150-155C-O
~145-150C4a/C8a
~110-120C5/C8
~56OCH₃
Note: Predicted shifts are in CDCl₃. The exact chemical shifts can vary based on solvent and experimental conditions.

Table 3: Mass Spectrometry Data

m/zInterpretation
258[M]⁺ (with ³⁵Cl₂)
260[M+2]⁺ (with one ³⁵Cl and one ³⁷Cl)
262[M+4]⁺ (with two ³⁷Cl)
Note: The presence of two chlorine atoms will result in a characteristic isotopic pattern with relative intensities of approximately 9:6:1 for the [M]⁺, [M+2]⁺, and [M+4]⁺ peaks, respectively.

Table 4: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)Functional Group
~3050-3100C-H stretch (aromatic)
~2850-2950C-H stretch (methyl)
~1580-1620C=C stretch (aromatic)
~1450-1500C=N stretch
~1250-1300C-O stretch (aryl ether)
~1000-1100C-O stretch (aryl ether)
~700-800C-Cl stretch

Experimental Protocols

A detailed, validated experimental protocol for the synthesis of this compound is not widely published. However, a general approach can be inferred from synthetic procedures for related 1,4-dichlorophthalazines.

General Synthesis of 1,4-Dichlorophthalazines

A plausible synthetic route involves the chlorination of the corresponding phthalhydrazide or phthalazinone precursor.

Workflow for Synthesis and Characterization:

G cluster_synthesis Synthesis cluster_characterization Characterization start 6,7-Dimethoxyphthalazin-1,4-dione reagents Chlorinating Agent (e.g., POCl₃, SOCl₂) Catalyst (e.g., DMF) reaction Chlorination Reaction start->reaction reagents->reaction workup Aqueous Workup and Extraction reaction->workup purification Recrystallization or Column Chromatography workup->purification product This compound purification->product nmr ¹H and ¹³C NMR Spectroscopy product->nmr ms Mass Spectrometry product->ms ir Infrared Spectroscopy product->ir uv UV-Vis Spectroscopy product->uv

Caption: General workflow for the synthesis and characterization of this compound.

Detailed Steps:

  • Reaction Setup: The starting material, 6,7-dimethoxyphthalazin-1,4-dione, is suspended in a suitable solvent (e.g., toluene or acetonitrile).

  • Chlorination: A chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), is added, often with a catalytic amount of N,N-dimethylformamide (DMF).

  • Heating: The reaction mixture is heated under reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Workup: After cooling, the excess chlorinating agent is carefully quenched, typically by pouring the reaction mixture onto ice water. The crude product precipitates and is collected by filtration.

  • Purification: The crude solid is purified by recrystallization from an appropriate solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.

Spectral Analysis Protocol
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Mass Spectrometry: Mass spectra are obtained using techniques such as electron ionization (EI) or electrospray ionization (ESI) to determine the molecular weight and isotopic distribution.

  • Infrared Spectroscopy: IR spectra are recorded using a Fourier-transform infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet or a thin film.

Signaling Pathways and Logical Relationships

At present, there is no specific information available in the public domain detailing the involvement of this compound in established signaling pathways. As a dichlorinated heterocyclic compound, it may be investigated as an intermediate in the synthesis of more complex molecules with potential biological activity, such as kinase inhibitors or other therapeutic agents. The logical relationship for its utility would be as a building block in medicinal chemistry.

G A This compound (Reactive Intermediate) B Nucleophilic Substitution at C1 and C4 positions A->B Reaction with Nucleophiles C Diverse Functionalized Phthalazine Derivatives B->C D Screening for Biological Activity C->D E Lead Compound Identification (e.g., Kinase Inhibitors) D->E

Caption: Logical workflow for the utilization of this compound in drug discovery.

Conclusion

This technical guide provides a foundational understanding of the spectral properties and synthetic considerations for this compound. While comprehensive experimental data remains to be published, the information presented here offers a valuable starting point for researchers working with this compound. Further experimental investigation is necessary to fully characterize this molecule and explore its potential applications in medicinal chemistry and materials science.

Potential Pharmacological Activity of Dimethoxyphthalazine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phthalazine derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities. Among these, dimethoxyphthalazine derivatives are of growing interest due to their potential as potent and selective therapeutic agents. This technical guide provides an in-depth overview of the pharmacological activities of dimethoxyphthalazine derivatives, with a primary focus on their anticancer properties through mechanisms such as the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document details synthetic methodologies, experimental protocols for biological evaluation, and presents key quantitative data to facilitate further research and development in this promising area.

Introduction

Phthalazines are bicyclic heteroaromatic compounds containing two adjacent nitrogen atoms in one of the rings. This core structure has been identified as a "privileged scaffold" in drug discovery, meaning it can bind to a variety of biological targets with high affinity. The addition of methoxy groups to the phthalazine core can significantly modulate the molecule's physicochemical properties, such as lipophilicity and electronic distribution, thereby influencing its pharmacokinetic profile and pharmacological activity.

Recent research has highlighted the potential of phthalazine derivatives in oncology, particularly as inhibitors of receptor tyrosine kinases (RTKs) like VEGFR-2, which play a crucial role in tumor angiogenesis.[1][2] By inhibiting VEGFR-2, these compounds can disrupt the blood supply to tumors, thereby inhibiting their growth and metastasis. This guide will explore the synthesis, biological activity, and mechanism of action of dimethoxyphthalazine derivatives as potential anticancer agents.

Synthetic Methodologies

The synthesis of dimethoxyphthalazine derivatives can be achieved through various routes. A common strategy involves the condensation of a dimethoxy-substituted phthalic acid derivative with hydrazine hydrate. The following is a representative synthetic scheme for the preparation of 1,4-disubstituted-6,7-dimethoxyphthalazine derivatives.

General Synthesis of 1,4-Disubstituted 6,7-Dimethoxyphthalazines

A plausible synthetic route, adapted from the synthesis of related 6-methoxy-1,4-disubstituted phthalazine derivatives, is outlined below.[1]

G cluster_start Starting Material cluster_inter1 Intermediate 1 cluster_inter2 Intermediate 2 cluster_inter3 Intermediate 3 cluster_final Final Product start 4,5-Dimethoxyphthalic acid inter1 6,7-Dimethoxyphthalic anhydride start->inter1 Acetic anhydride, heat inter2 2-Acyl-4,5-dimethoxybenzoic acid inter1->inter2 Friedel-Crafts acylation inter3 6,7-Dimethoxy-4-substituted-phthalazin-1(2H)-one inter2->inter3 Hydrazine hydrate final 1,4-Disubstituted-6,7-dimethoxyphthalazine inter3->final Chlorination followed by nucleophilic substitution

Caption: Synthetic pathway for 1,4-disubstituted-6,7-dimethoxyphthalazines.

Pharmacological Activity

The primary pharmacological activity of interest for dimethoxyphthalazine derivatives is their anticancer potential. This is often evaluated through their ability to inhibit cancer cell proliferation and to inhibit specific molecular targets involved in cancer progression, such as VEGFR-2.

Anticancer Activity

The cytotoxic effects of phthalazine derivatives have been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting a specific biological or biochemical function.

Table 1: In Vitro Anticancer Activity of Selected Phthalazine Derivatives

CompoundCell LineIC50 (µM)Reference
Phthalazine Derivative 1 HCT-116 (Colon)0.32[2]
Phthalazine Derivative 2 HCT-116 (Colon)0.64[2]
Phthalazine Derivative 3 HCT-116 (Colon)1.58[2]
Phthalazine Derivative 4 HepG2 (Liver)0.09[3]
Phthalazine Derivative 5 MCF-7 (Breast)0.15[3]
Sorafenib (Control) HCT-116 (Colon)3.23[2]

Note: The compounds listed are structurally related phthalazine derivatives. Data for a comprehensive series of dimethoxyphthalazine derivatives is not currently available in a single source.

VEGFR-2 Inhibition

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy.

Table 2: In Vitro VEGFR-2 Inhibitory Activity of Selected Phthalazine Derivatives

CompoundVEGFR-2 IC50 (nM)Reference
Phthalazine Derivative A 17.8[2]
Phthalazine Derivative B 19.8[2]
Phthalazine Derivative C 21.8[2]
Phthalazine Derivative D 148[3]
Phthalazine Derivative E 196[3]
Sorafenib (Control) 32.1[2]

Note: The compounds listed are structurally related phthalazine derivatives. Data for a comprehensive series of dimethoxyphthalazine derivatives is not currently available in a single source.

Signaling Pathway

The mechanism of action for many anticancer phthalazine derivatives involves the inhibition of the VEGFR-2 signaling pathway. Upon binding of its ligand, VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating a downstream signaling cascade that promotes cell proliferation, survival, and migration. Dimethoxyphthalazine derivatives can act as ATP-competitive inhibitors, binding to the kinase domain of VEGFR-2 and preventing its activation.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization Phthalazine Dimethoxyphthalazine Derivative Phthalazine->VEGFR2 Inhibition Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) Dimerization->Downstream Angiogenesis Angiogenesis (Proliferation, Migration, Survival) Downstream->Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway by dimethoxyphthalazine derivatives.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of dimethoxyphthalazine derivatives.

In Vitro Anticancer Activity (MTT Assay)

This protocol is adapted from methodologies described for testing phthalazine derivatives.[2]

G cluster_workflow MTT Assay Workflow A 1. Seed cancer cells in a 96-well plate B 2. Incubate for 24 hours A->B C 3. Treat cells with various concentrations of dimethoxyphthalazine derivatives B->C D 4. Incubate for 48-72 hours C->D E 5. Add MTT reagent D->E F 6. Incubate for 4 hours E->F G 7. Add solubilizing agent (e.g., DMSO) F->G H 8. Measure absorbance at 570 nm G->H I 9. Calculate IC50 values H->I

Caption: Experimental workflow for the MTT assay.

Procedure:

  • Cell Seeding: Human cancer cell lines (e.g., HCT-116, HepG2, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of the dimethoxyphthalazine derivatives (typically ranging from 0.01 to 100 µM) and incubated for another 48 to 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is then removed, and 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol is a generalized procedure based on commercially available VEGFR-2 kinase assay kits and methods described in the literature.[2]

Procedure:

  • Assay Setup: The assay is typically performed in a 96-well plate format. Recombinant human VEGFR-2 enzyme, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), and ATP are used.

  • Compound Incubation: The dimethoxyphthalazine derivatives are pre-incubated with the VEGFR-2 enzyme in a kinase assay buffer for a specified period (e.g., 10-15 minutes) at room temperature.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a set time (e.g., 30-60 minutes) at 30°C.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various detection methods, such as:

    • ELISA-based: Using a specific antibody that recognizes the phosphorylated substrate.

    • Luminescence-based: Measuring the amount of ATP remaining after the kinase reaction.

    • Fluorescence-based: Using a fluorescently labeled substrate or antibody.

  • Data Analysis: The percentage of VEGFR-2 inhibition is calculated for each compound concentration relative to a control without the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Conclusion

Dimethoxyphthalazine derivatives represent a promising class of compounds with significant potential for the development of novel anticancer agents. Their ability to inhibit key signaling pathways, such as the VEGFR-2 pathway, provides a strong rationale for their further investigation. The synthetic methodologies and experimental protocols detailed in this guide offer a framework for researchers to design, synthesize, and evaluate new dimethoxyphthalazine derivatives with improved potency and selectivity. Future work should focus on establishing comprehensive structure-activity relationships for a series of dimethoxyphthalazine compounds to optimize their pharmacological properties and advance them towards clinical development.

References

The Strategic Intermediate: A Technical Guide to 1,4-Dichloro-6,7-dimethoxyphthalazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Dichloro-6,7-dimethoxyphthalazine is a key heterocyclic intermediate, valued for its reactive chlorine substituents that serve as handles for introducing diverse functionalities. This technical guide provides a comprehensive overview of its synthesis, key reactions, and potential applications in medicinal chemistry, particularly in the development of novel therapeutics. While detailed experimental data for this specific compound is limited in publicly available literature, this document compiles known information and draws logical parallels from the synthesis and reactions of structurally related compounds, such as 2,4-dichloro-6,7-dimethoxyquinazoline, to provide a practical framework for researchers. This guide is intended to serve as a foundational resource for scientists and professionals engaged in the design and synthesis of novel phthalazine-based molecules with therapeutic potential.

Introduction

Phthalazine derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including but not limited to, anticonvulsant, anticancer, and antimicrobial properties. The strategic introduction of reactive functional groups onto the phthalazine core allows for the exploration of vast chemical space in the pursuit of novel drug candidates. This compound (CAS No. 99161-51-0) represents a pivotal building block in this context. The two chlorine atoms at the 1 and 4 positions are susceptible to nucleophilic substitution, providing a versatile platform for the synthesis of a variety of substituted phthalazine analogs. The 6,7-dimethoxy substitution pattern is also a common feature in many biologically active molecules, often contributing to receptor binding and pharmacokinetic properties.

This guide will delineate the probable synthetic pathway to this compound, detail its potential chemical transformations, and explore its utility as a precursor to pharmacologically relevant compounds.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, reaction setup, and purification.

PropertyValueSource
CAS Number 99161-51-0ChemicalBook[1]
Molecular Formula C₁₀H₈Cl₂N₂O₂Inferred
Molecular Weight 259.09 g/mol PubChem[2]
Appearance Pale yellow to beige crystalline powderChemicalBook[3] (analog)
Solubility Soluble in chlorinated solvents (e.g., dichloromethane, chloroform) and polar aprotic solvents (e.g., DMF, DMSO)Inferred from related compounds
Melting Point Not available

Synthesis of this compound

Synthesis of the Precursor: 6,7-Dimethoxyphthalazine-1,4-dione

The synthesis of the dione precursor is the initial and crucial step. A likely synthetic route is depicted below.

Synthesis_of_Dione 4,5-Dimethoxyphthalic_acid 4,5-Dimethoxyphthalic acid Dione 6,7-Dimethoxyphthalazine-1,4-dione 4,5-Dimethoxyphthalic_acid->Dione Cyclocondensation Hydrazine Hydrazine (N2H4) Hydrazine->Dione

Caption: Proposed synthesis of the dione precursor.

Experimental Protocol (Hypothetical):

  • Reaction Setup: To a solution of 4,5-dimethoxyphthalic acid in a suitable high-boiling solvent (e.g., acetic acid or ethanol), add an equimolar amount of hydrazine hydrate.

  • Reaction Conditions: Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product, 6,7-dimethoxyphthalazine-1,4-dione, is expected to precipitate out of the solution. Collect the solid by filtration, wash with a cold solvent (e.g., ethanol or water) to remove any unreacted starting materials, and dry under vacuum. Further purification can be achieved by recrystallization.

Chlorination of 6,7-Dimethoxyphthalazine-1,4-dione

The final step is the chlorination of the dione to yield the target compound. This is typically achieved using a strong chlorinating agent.

Chlorination_Reaction Dione 6,7-Dimethoxyphthalazine-1,4-dione Target This compound Dione->Target Chlorination Chlorinating_Agent POCl3 or SOCl2/DMF Chlorinating_Agent->Target

Caption: Chlorination of the dione precursor.

Experimental Protocol (Adapted from analogous quinazoline synthesis[3]):

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize acidic gases), suspend 6,7-dimethoxyphthalazine-1,4-dione in an excess of phosphorus oxychloride (POCl₃). A catalytic amount of N,N-dimethylformamide (DMF) can be added if using thionyl chloride (SOCl₂).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 105-110 °C for POCl₃) for 12-24 hours. Monitor the reaction by TLC until the starting material is fully consumed.

  • Work-up and Purification: After cooling to room temperature, carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid. Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) to a pH of 7-8. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Chemical Reactivity and Applications

The primary utility of this compound lies in the reactivity of its C-Cl bonds, which readily undergo nucleophilic substitution reactions. This allows for the introduction of a wide array of substituents at the 1 and 4 positions of the phthalazine core.

Nucleophilic Substitution Reactions

A variety of nucleophiles can be employed to displace the chlorine atoms, leading to a diverse library of substituted phthalazines.

Nucleophilic_Substitution Target This compound Amino_Product 1-Amino-4-chloro- or 1,4-Diamino-phthalazines Target->Amino_Product Ether_Product 1-Alkoxy-4-chloro- or 1,4-Dialkoxy-phthalazines Target->Ether_Product Thioether_Product 1-Thio-4-chloro- or 1,4-Dithio-phthalazines Target->Thioether_Product Amines Amines (R-NH2) Amines->Amino_Product Alkoxides Alkoxides (R-O-) Alkoxides->Ether_Product Thiols Thiols (R-SH) Thiols->Thioether_Product Signaling_Pathway Glutamate Glutamate AMPA_Receptor AMPA Receptor Glutamate->AMPA_Receptor Binds to Neuronal_Excitation Neuronal Excitation AMPA_Receptor->Neuronal_Excitation Activates Phthalazine_Derivative Phthalazine-based Antagonist Phthalazine_Derivative->AMPA_Receptor Blocks Seizure_Activity Seizure Activity Neuronal_Excitation->Seizure_Activity Leads to

References

Navigating the Solubility Landscape of 1,4-Dichloro-6,7-dimethoxyphthalazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,4-Dichloro-6,7-dimethoxyphthalazine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of quantitative solubility data in public literature, this document focuses on qualitative solubility insights derived from synthetic methodologies and provides a detailed experimental protocol for researchers to determine precise solubility values. Furthermore, this guide illustrates a key signaling pathway relevant to phthalazine derivatives and outlines the experimental workflow for solubility determination.

Qualitative Solubility Profile

Solvent FamilySpecific SolventQualitative SolubilityContext/Reference
Halogenated Dichloromethane, ChloroformSolubleUsed as a recrystallization and reaction solvent, suggesting good solubility.[1]
Ethers Dioxane, Tetrahydrofuran (THF)Likely SolubleDioxane is mentioned as a potential recrystallization solvent.[1]
Alcohols Methanol, Ethanol, IsopropanolSparingly to Moderately SolubleUsed in mixed solvent systems for recrystallization, indicating some degree of solubility.[1]
Ketones AcetoneLikely SolubleListed as a possible solvent for recrystallization.[1]
Esters Ethyl AcetateLikely SolubleMentioned as a recrystallization solvent.[1]
Aprotic Polar Acetonitrile, Dimethylformamide (DMF)Likely SolubleAcetonitrile is used as a reaction solvent in the synthesis of dichlorophthalazines.[1]
Aqueous WaterInsoluble/Very Poorly SolubleThe crude product of a related synthesis is washed with water to remove impurities, indicating low solubility.[2]

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

To obtain quantitative solubility data, the saturation shake-flask method is a reliable and widely accepted technique.[3][4][5][6] This protocol outlines the steps to determine the equilibrium solubility of this compound in various organic solvents.

1. Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control[4]

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

2. Procedure:

  • Preparation of Stock Solution for Calibration: Accurately weigh a small amount of this compound and dissolve it in a suitable solvent to prepare a stock solution of known concentration.

  • Calibration Curve: Prepare a series of dilutions from the stock solution to create standards for the calibration curve. Analyze these standards using the chosen analytical method (e.g., HPLC-UV) to establish a linear relationship between concentration and instrument response.

  • Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is crucial to ensure saturation.[7]

  • Equilibration: Tightly cap the vials and place them in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.[4][7]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Centrifuge the vials to further separate the solid from the supernatant.[4]

  • Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and filter it through a syringe filter to remove any remaining solid particles. Dilute the filtrate with a suitable solvent to a concentration within the range of the calibration curve. Analyze the diluted sample using the pre-established analytical method to determine the concentration of the dissolved compound.

3. Data Analysis:

  • Calculate the concentration of this compound in the saturated solution using the calibration curve.

  • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

  • It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.[4]

Visualizing Key Pathways and Workflows

To provide a clearer understanding of the context and processes involved in the study of phthalazine derivatives, the following diagrams have been generated using the DOT language.

VEGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation VEGF VEGF VEGF->VEGFR2 Phthalazine Phthalazine Derivative Phthalazine->VEGFR2 Inhibition

Figure 1: A representative VEGFR-2 signaling pathway.

Solubility_Workflow cluster_prep Preparation cluster_separation Phase Separation cluster_analysis Analysis A Add excess compound to solvent B Equilibrate (e.g., 24-48h) with shaking A->B C Centrifuge to pellet excess solid B->C D Filter supernatant C->D E Dilute sample D->E F Analyze via HPLC or UV-Vis E->F G Quantify using calibration curve F->G Result Solubility Data (mg/mL) G->Result

Figure 2: Experimental workflow for solubility determination.

Conclusion

While quantitative solubility data for this compound in various organic solvents is not extensively published, qualitative assessments from synthetic procedures suggest it is soluble in common organic solvents and poorly soluble in water. For drug development and research applications requiring precise solubility values, the provided detailed experimental protocol based on the shake-flask method offers a robust approach. The illustrative diagrams of a relevant signaling pathway and the experimental workflow serve to contextualize the importance and practical aspects of determining the solubility of such compounds. This guide equips researchers with the necessary information and methodologies to confidently explore the solubility characteristics of this compound and other novel chemical entities.

References

The Genesis of a Heterocycle: An In-depth Technical Guide to the Discovery and History of Substituted Phthalazines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phthalazine scaffold, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a privileged structure in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of several important drugs. This technical guide provides a comprehensive overview of the discovery and historical development of substituted phthalazines, detailing key synthetic milestones, experimental protocols, and the evolution of their therapeutic applications. Quantitative data is presented in structured tables for comparative analysis, and key biological pathways and experimental workflows are visualized to facilitate a deeper understanding of this important class of compounds.

I. The Dawn of Phthalazine Chemistry: Discovery and Early Syntheses

The journey of phthalazines began in the late 19th century with the pioneering work of German chemists Siegmund Gabriel and Georg Pinkus. In 1893, they reported the first synthesis of the parent phthalazine molecule. Their work laid the foundational stone for the exploration of this new class of heterocyclic compounds.

A significant early derivative that brought the phthalazine core into the medicinal spotlight was hydralazine . Initially investigated for its potential as an antimalarial agent, its potent vasodilatory effects were discovered serendipitously. This led to its development as one of the first orally active antihypertensive drugs, receiving FDA approval in 1953.[1] Another noteworthy early phthalazine derivative is luminol , a phthalhydrazide first synthesized in 1902, which is renowned for its chemiluminescent properties and its use in forensic science to detect trace amounts of blood.[2]

Key Historical Milestones
YearMilestoneKey Researcher(s)Significance
1887 Development of the Gabriel SynthesisSiegmund GabrielA method capable of producing phthalhydrazide, a key phthalazine-related structure.[3]
1893 First Synthesis of PhthalazineS. Gabriel & G. PinkusThe formal discovery of the parent phthalazine heterocycle.
1902 First Synthesis of LuminolAloys J. SchmitzDiscovery of a key chemiluminescent phthalhydrazide derivative.[2][4]
1945 Patent application for HydralazineCibaMarked the beginning of the therapeutic journey of substituted phthalazines.[1]
1953 FDA Approval of Hydralazine-One of the first oral medications for hypertension.[1]

II. Foundational Synthetic Methodologies: Experimental Protocols

The early syntheses of phthalazines and their derivatives were crucial in enabling the exploration of their chemical and biological properties. Below are detailed protocols for two key historical syntheses.

A. Synthesis of Phthalazine (Adapted from Gabriel and Pinkus, 1893)

The first synthesis of the parent phthalazine ring system was achieved through the condensation of α,α'-o-xylylene dibromide with hydrazine.

Experimental Protocol:

  • Preparation of α,α'-o-xylylene dibromide: o-Xylene is subjected to bromination under appropriate conditions to yield the dibromide.

  • Condensation with Hydrazine: A solution of α,α'-o-xylylene dibromide in a suitable solvent (e.g., ethanol) is treated with hydrazine hydrate.

  • Reaction Conditions: The reaction mixture is heated under reflux for several hours.

  • Work-up and Isolation: The solvent is removed under reduced pressure. The residue is then treated with a base to neutralize any hydrobromic acid formed and the crude phthalazine is extracted with an organic solvent.

  • Purification: The crude product is purified by distillation or recrystallization to yield pure phthalazine.

B. Early Synthesis of Hydralazine (1-Hydrazinophthalazine)

The early manufacturing processes for hydralazine involved the reaction of 1-chlorophthalazine with hydrazine hydrate.

Experimental Protocol:

  • Preparation of 1-Chlorophthalazine: Phthalazinone is reacted with phosphorus oxychloride (POCl₃) to yield 1-chlorophthalazine. This reaction is typically carried out by heating a mixture of the two reagents.[5]

  • Reaction with Hydrazine Hydrate: The resulting 1-chlorophthalazine is then reacted with an excess of hydrazine hydrate. The reaction is often carried out in an alcoholic solvent, such as ethanol.[5]

  • Reaction Conditions: The mixture of 1-chlorophthalazine and hydrazine hydrate in ethanol is heated under reflux for a specified period.

  • Isolation of Hydralazine Base: Upon cooling, the hydralazine free base precipitates from the reaction mixture as a yellow crystalline solid. The precipitate is collected by filtration and washed with a cold solvent.

  • Formation of the Hydrochloride Salt: The isolated hydralazine base is then dissolved in an acidic solution (e.g., aqueous or alcoholic hydrochloric acid) and heated. Upon cooling, hydralazine hydrochloride precipitates and is collected.[5]

Quantitative Data from an Early Synthetic Method:

Starting MaterialReagentsSolventReaction ConditionsProductYield
1-ChlorophthalazineHydrazine hydrateEthyl alcoholHeated for two hours1-Hydrazinophthalazine30-40%

This data is adapted from a conventional preparation method described in patent literature.[6]

III. Evolution of Therapeutic Applications and Biological Activity

The initial discovery of hydralazine's antihypertensive properties opened the floodgates to the investigation of substituted phthalazines for a wide array of therapeutic applications. Over the decades, derivatives have been synthesized and evaluated for their anticancer, anti-inflammatory, antimicrobial, and anticonvulsant activities, among others.

A. Antihypertensive and Vasodilatory Activity

The mechanism of action of hydralazine involves the direct relaxation of arterial smooth muscle, leading to a decrease in peripheral resistance and blood pressure.[1]

Quantitative Data on Early Antihypertensive Phthalazines:

CompoundAnimal ModelRoute of AdministrationEffectReference
HydralazineRatOralSignificant reduction in blood pressure[7]
DJ-1461RatOralPotent and long-lasting antihypertensive effect[7]
B. Anticancer Activity: The Rise of PARP and VEGFR-2 Inhibitors

A major breakthrough in the therapeutic application of substituted phthalazines came with the discovery of their potent anticancer properties, primarily through the inhibition of two key enzyme families: Poly(ADP-ribose) polymerase (PARP) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).

Quantitative Data on Phthalazine-based Anticancer Agents:

CompoundTargetCancer Cell LineIC₅₀ (µM)Reference
OlaparibPARPVariousVaries by cell line[8]
Vatalanib (PTK787)VEGFR-2VariousVaries by cell line[9]
Phthalazine Derivative 7aVEGFR-2HCT-1166.04[10]
Phthalazine Derivative 6oVEGFR-2HCT-1167[9]
Phthalazine Derivative 12bVEGFR-2HCT-1160.32
C. Antimicrobial Activity

Researchers have also explored the potential of substituted phthalazines as antimicrobial agents.

Quantitative Data on Antimicrobial Phthalazines:

Compound SeriesBacterial StrainMIC (µg/mL)Reference
1,2-oxazin-6-onesMethicillin-resistant Staphylococcus aureus (MRSA)3.125 - 200[3]
Phthalazine derivativesStaphylococcus aureus6.25 - 100[4]
Phthalazine derivativesEscherichia coli6.25 - 100[4]

IV. Signaling Pathways and Experimental Workflows

The development of sophisticated analytical techniques has allowed for a detailed understanding of the mechanisms by which substituted phthalazines exert their biological effects.

A. Signaling Pathways

1. PARP Inhibition in DNA Repair

Many modern phthalazine-based anticancer drugs, such as Olaparib, function as PARP inhibitors. PARP enzymes play a critical role in the repair of single-strand DNA breaks. In cancer cells with mutations in other DNA repair pathways (e.g., BRCA1/2), the inhibition of PARP leads to the accumulation of double-strand breaks and ultimately, cell death, a concept known as synthetic lethality.[2]

PARP_Inhibition DNA_SSB DNA Single-Strand Break PARP PARP Enzyme DNA_SSB->PARP recruits Replication DNA Replication DNA_SSB->Replication unrepaired PAR Poly(ADP-ribose) Polymer PARP->PAR synthesizes Repair_Proteins DNA Repair Proteins PAR->Repair_Proteins recruits SSB_Repair Single-Strand Break Repair Repair_Proteins->SSB_Repair Cell_Survival Cell Survival SSB_Repair->Cell_Survival DNA_DSB DNA Double-Strand Break Replication->DNA_DSB unrepaired BRCA_WT Functional HR Repair (e.g., BRCA1/2) DNA_DSB->BRCA_WT BRCA_Mut Defective HR Repair (e.g., BRCA1/2 mutation) DNA_DSB->BRCA_Mut BRCA_WT->Cell_Survival Apoptosis Apoptosis BRCA_Mut->Apoptosis Olaparib Olaparib (Phthalazine PARP Inhibitor) Olaparib->PARP inhibits

Caption: PARP Inhibition Signaling Pathway.

2. VEGFR-2 Signaling in Angiogenesis

Another class of phthalazine derivatives, exemplified by Vatalanib, targets VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis (the formation of new blood vessels). By inhibiting VEGFR-2, these compounds can cut off the blood supply to tumors, thereby inhibiting their growth and metastasis.

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K Ras Ras Dimerization->Ras PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf Ras->Raf PKC->Raf Survival Cell Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Vatalanib Vatalanib (Phthalazine VEGFR-2 Inhibitor) Vatalanib->Dimerization inhibits

Caption: VEGFR-2 Signaling Pathway in Angiogenesis.

B. Experimental Workflow: Preclinical to Clinical Development of a PARP Inhibitor

The development of a phthalazine-based drug like a PARP inhibitor follows a rigorous and multi-stage process, from initial discovery to clinical trials.

Drug_Development_Workflow cluster_preclinical Preclinical Development cluster_clinical Clinical Development Target_ID Target Identification (e.g., PARP) Screening High-Throughput Screening of Phthalazine Library Target_ID->Screening Hit_to_Lead Hit-to-Lead Optimization Screening->Hit_to_Lead Lead_Opt Lead Optimization (ADMET Properties) Hit_to_Lead->Lead_Opt In_Vivo In Vivo Efficacy & Toxicology in Animal Models Lead_Opt->In_Vivo IND Investigational New Drug (IND) Application In_Vivo->IND Phase_I Phase I Clinical Trial (Safety & Dosage) IND->Phase_I Phase_II Phase II Clinical Trial (Efficacy & Side Effects) Phase_I->Phase_II Phase_III Phase III Clinical Trial (Large-Scale Efficacy) Phase_II->Phase_III NDA New Drug Application (NDA) Submission Phase_III->NDA Approval Regulatory Approval & Market Launch NDA->Approval

References

In-Depth Technical Guide: 1,4-Dichloro-6,7-dimethoxyphthalazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

A comprehensive review of the scientific literature reveals that 1,4-Dichloro-6,7-dimethoxyphthalazine (CAS No. 99161-51-0) is a chemical entity with a notable absence of detailed research and characterization. While this compound is commercially available, indicating its synthetic accessibility, there is a significant lack of published data regarding its specific synthesis protocols, quantitative analytical data, and biological applications. This guide summarizes the limited available information and presents a putative synthetic pathway based on general methodologies for related compounds. It is important to note the distinction from its well-documented isomer, 2,4-dichloro-6,7-dimethoxyquinazoline, to avoid confusion in research and development.

Chemical Profile and Physicochemical Data

This compound is a halogenated, dimethoxy-substituted phthalazine. The phthalazine core is a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms. The dichloro substituents at the 1 and 4 positions are expected to be reactive sites for nucleophilic substitution, making this compound a potential intermediate for the synthesis of more complex phthalazine derivatives.

Table 1: Chemical and Physical Properties

IdentifierValue
IUPAC Name This compound
CAS Number 99161-51-0
Molecular Formula C₁₀H₈Cl₂N₂O₂
Molecular Weight 259.09 g/mol
Appearance Not specified in literature (likely a solid)
Solubility Not specified in literature (expected to be soluble in organic solvents)

Note: The physical properties are largely unavailable in published literature and are based on the general characteristics of similar heterocyclic compounds.

Synthesis and Experimental Protocols

Specific, peer-reviewed experimental protocols for the synthesis of this compound are not available in the current body of scientific literature. However, a general method for the preparation of 1,4-dichlorophthalazines from their corresponding 1,4-diones (phthalhydrazides) is described in the patent literature[1]. This suggests a plausible synthetic route starting from 6,7-dimethoxyphthalazine-1,4-dione.

Hypothetical Synthetic Pathway

The proposed synthesis involves the chlorination of a phthalhydrazide precursor.

G Precursor 6,7-dimethoxyphthalazine-1,4-dione Product This compound Precursor->Product Chlorination Reagent Chlorinating Agent (e.g., PCl₃, POCl₃) Reagent->Product

Caption: Proposed synthesis of this compound.

General Experimental Protocol (Adapted from CN110156696A)

This protocol is a general representation and would require optimization for this specific substrate.

  • Reaction Setup: In a suitable reaction vessel, the precursor, 6,7-dimethoxyphthalazine-1,4-dione, is suspended in a solvent such as acetonitrile.

  • Catalyst Addition: A catalyst, for instance, 4-dimethylaminopyridine or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), is added to the mixture[1].

  • Temperature Control: The reaction mixture is heated to a temperature between 40-60°C[1].

  • Reagent Addition: A chlorinating agent, such as phosphorus trichloride, is added dropwise over a period of 3 to 6 hours. During the addition, the internal temperature of the reaction is maintained between 60-100°C[1].

  • Reaction Progression: Following the complete addition of the chlorinating agent, the mixture is heated under reflux for 4 to 10 hours to ensure the reaction goes to completion[1].

  • Workup and Purification: After cooling, the reaction is quenched, typically by pouring it into ice water. The solid precipitate is collected by filtration. The crude product is then purified, for example, by recrystallization from a suitable solvent mixture to yield the final product[1].

Biological Activity and Applications

There is currently no published data on the biological activity, mechanism of action, or potential therapeutic applications of this compound. Consequently, no signaling pathways or experimental workflows involving this specific compound can be depicted.

While some related phthalazine derivatives, such as 4-aryl-6,7-dimethoxyphthalazin-1(2H)-ones, have been investigated for their anticonvulsant properties, these compounds are structurally distinct from the title compound[2].

Important Distinction: Phthalazine vs. Quinazoline Isomer

It is critical to differentiate this compound from its structural isomer, 2,4-Dichloro-6,7-dimethoxyquinazoline . The latter is a well-documented and widely used intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors. The differing placement of the nitrogen atoms in the heterocyclic core fundamentally alters the molecule's chemical properties and biological activities.

G Phthalazine This compound (1,2-Diazine Moiety) Quinazoline 2,4-Dichloro-6,7-dimethoxyquinazoline (1,3-Diazine Moiety) Phthalazine->Quinazoline Isomeric Distinction

Caption: Comparison of the isomeric phthalazine and quinazoline cores.

Summary and Future Outlook

This compound represents an under-investigated area of chemical space. The lack of available data presents an opportunity for foundational research to establish a reliable synthetic protocol, fully characterize the compound using modern analytical techniques (NMR, IR, Mass Spectrometry, etc.), and explore its potential as a building block for novel bioactive molecules. Future studies could focus on its reactivity in nucleophilic substitution reactions and the subsequent biological evaluation of its derivatives.

References

The Chloro Group in Phthalazine Rings: A Gateway to Novel Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The phthalazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including potent anticancer and cardiovascular agents. The reactivity of substituted phthalazines is of paramount importance in the synthesis of new chemical entities. Among these, chlorophthalazines, particularly 1-chlorophthalazine and 1,4-dichlorophthalazine, serve as highly versatile intermediates. The chloro substituent acts as a proficient leaving group, readily undergoing nucleophilic substitution and palladium-catalyzed cross-coupling reactions. This reactivity opens up a vast chemical space for the development of novel phthalazine-based derivatives with tailored pharmacological profiles.

This technical guide provides a comprehensive overview of the reactivity of chloro groups on the phthalazine ring system. It delves into the mechanistic aspects of key transformations, offers detailed experimental protocols for representative reactions, and presents quantitative data to inform reaction design. Furthermore, this guide visualizes critical biological pathways and experimental workflows to provide a holistic understanding for researchers in drug discovery and development.

Reactivity and Reaction Mechanisms

The chloro group on a phthalazine ring is highly susceptible to nucleophilic attack due to the electron-withdrawing nature of the nitrogen atoms in the heterocyclic ring. This electronic feature makes the carbon atom attached to the chlorine electrophilic and prone to substitution.

Nucleophilic Aromatic Substitution (SNAr)

The predominant mechanism for the substitution of the chloro group is the Nucleophilic Aromatic Substitution (SNAr) mechanism. This process typically proceeds in two steps:

  • Nucleophilic Attack: An electron-rich nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic system and is particularly stabilized by the nitrogen atoms of the phthalazine ring.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion.

The overall second-order nature of the reaction, the products observed, and reactivity trends are all consistent with an SNAr mechanism[1]. The presence of electron-withdrawing groups on the phthalazine ring can further enhance the rate of reaction by stabilizing the Meisenheimer intermediate[1].

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex cluster_products Products Chlorophthalazine 1,4-Dichlorophthalazine Meisenheimer Resonance-Stabilized Intermediate Chlorophthalazine->Meisenheimer Nucleophilic Attack Nucleophile Nucleophile (Nu⁻) Product Substituted Phthalazine Meisenheimer->Product Elimination Chloride Chloride Ion (Cl⁻)

SNAr mechanism for the substitution of a chloro group on a phthalazine ring.
Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, provide a powerful tool for the formation of carbon-carbon bonds at the chloro-substituted positions of the phthalazine ring. These reactions typically involve an organoboronic acid or ester as the coupling partner and a palladium catalyst with a suitable ligand. The general catalytic cycle involves oxidative addition of the chlorophthalazine to the palladium(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst.

Quantitative Data on Reactivity

While specific kinetic data for the nucleophilic substitution of chlorophthalazines is not extensively available in the literature, studies on analogous nitrogen-containing heterocycles, such as dichloropyridazines and dichloropyrazines, provide valuable insights into the relative reactivity. The presence of ring nitrogen atoms significantly enhances the reactivity of the chloro groups towards nucleophilic displacement[1].

The following table summarizes representative yields for amination reactions on chloro-substituted diazines, which can serve as a proxy for the reactivity of chlorophthalazines. It is important to note that reaction conditions, such as solvent, temperature, and the nature of the nucleophile, will significantly influence the yield.

SubstrateNucleophileConditionsYield (%)Reference
5-Chloro-3-(4-chlorophenyl)-[2][3][4]triazolo[4,3-a]pyrazinePhenethylamine (3 equiv)Toluene, silica, rt, 6h70[2]
5-Chloro-3-(4-chlorophenyl)-[2][3][4]triazolo[4,3-a]pyrazinePhenethylamine (10 equiv)Neat, rt, 6h82[2]
3,5-Dichloropyrazine (2-substituted with EDG)AmineVariesPreferential attack at C-3[5]
3,5-Dichloropyrazine (2-substituted with EWG)AmineVariesPreferential attack at C-5[5]
1,4-DichlorophthalazinePhthaloyl hydrazinePOCl₃, 110°C, 1h90.1[6]

EDG: Electron-Donating Group, EWG: Electron-Withdrawing Group

Experimental Protocols

The following are detailed methodologies for key reactions involving the chloro groups of phthalazine rings.

General Procedure for Nucleophilic Substitution: Synthesis of 1-Amino-4-(2'-thienyl)phthalazine Derivatives

This protocol describes the reaction of a 1-chloro-4-substituted phthalazine with an amine.

Materials:

  • 1-Chloro-4-(2'-thienyl)phthalazine (0.81 mmol)

  • Amine (e.g., morpholine, piperidine) (2.43 mmol)

  • Acetone (20 mL)

  • Water (0.017 mL)

  • Concentrated HCl (1 drop)

  • Dichloromethane

  • Aqueous Ammonia (2 M)

  • Chloroform

Procedure:

  • To a stirred solution of 1-chloro-4-(2'-thienyl)phthalazine in acetone, add the amine, water, and a drop of concentrated HCl.

  • Heat the mixture at reflux for 3-15 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and filter to separate the phthalazine chlorohydrate, affording a pale brown solution.

  • Evaporate the organic solution under reduced pressure to obtain a crude solid.

  • Dissolve the solid in dichloromethane and basify the solution with 2 M aqueous ammonia.

  • Extract the aqueous layer with chloroform (3 x 30 mL).

  • Wash the combined organic layers with water (3 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel.

Adapted from Manuela M. Raposo et al.[2]

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a halo-aromatic ring, which can be adapted for chlorophthalazines.

Materials:

  • Chlorophthalazine (1 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • PdCl₂(dppf) (0.1 equiv.)

  • 2 M Na₂CO₃ solution (10 mL)

  • Toluene/Dioxane (4:1, 10 mL)

  • Celite

Procedure:

  • In a reaction vessel, combine the chlorophthalazine, arylboronic acid, PdCl₂(dppf), and the toluene/dioxane solvent mixture.

  • Add the 2 M Na₂CO₃ solution.

  • Degas the mixture and stir for 4 hours at 85°C under a nitrogen atmosphere.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Filter the mixture through a pad of Celite.

  • Separate the organic layer and concentrate it under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography to obtain the desired product.[3]

Applications in Drug Discovery: Targeting the VEGFR-2 Signaling Pathway

Many phthalazine derivatives synthesized from chlorophthalazine precursors have shown significant potential as anticancer agents by inhibiting key signaling pathways involved in tumor growth and angiogenesis. A prominent target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

VEGF-A binding to VEGFR-2 triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, survival, and vascular permeability – all crucial for angiogenesis. Inhibiting this pathway is a key strategy in cancer therapy.

VEGFR2_Pathway VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Migration Cell Migration Akt->Migration Permeability Vascular Permeability Akt->Permeability Phthalazine Phthalazine Inhibitor Phthalazine->VEGFR2 Inhibits

Simplified VEGFR-2 signaling pathway and the inhibitory action of phthalazine derivatives.

Experimental Workflow for Kinase Inhibitor Discovery

The development of novel phthalazine-based kinase inhibitors from chlorophthalazine precursors generally follows a structured workflow, from initial synthesis to biological evaluation.

Kinase_Inhibitor_Workflow Start Start: Chlorophthalazine Precursor Synthesis Synthesis of Phthalazine Derivatives (Nucleophilic Substitution / Cross-Coupling) Start->Synthesis Purification Purification and Characterization (Chromatography, NMR, MS) Synthesis->Purification Screening High-Throughput Screening (Kinase Inhibition Assays) Purification->Screening Hit_ID Hit Identification Screening->Hit_ID Hit_ID->Synthesis Inactive Compounds (Redesign) Lead_Opt Lead Optimization (Structure-Activity Relationship Studies) Hit_ID->Lead_Opt Active Compounds In_Vitro In Vitro Efficacy (Cell-based Assays) Lead_Opt->In_Vitro In_Vivo In Vivo Studies (Animal Models) In_Vitro->In_Vivo Preclinical Preclinical Development In_Vivo->Preclinical

General experimental workflow for the discovery of phthalazine-based kinase inhibitors.

Conclusion

The chloro groups on phthalazine rings are highly reactive and serve as excellent handles for the introduction of a wide range of functional groups. Through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, a diverse library of phthalazine derivatives can be synthesized. This versatility has been effectively leveraged in the field of drug discovery, leading to the development of potent kinase inhibitors, particularly targeting the VEGFR-2 signaling pathway. The methodologies and data presented in this guide offer a solid foundation for researchers to explore the rich chemistry of chlorophthalazines and to design and synthesize novel therapeutic agents.

References

Methodological & Application

Application Notes and Protocols: Suzuki Coupling of 1,4-Dichloro-6,7-dimethoxyphthalazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction using 1,4-Dichloro-6,7-dimethoxyphthalazine as the electrophilic substrate. The 6,7-dimethoxyphthalazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a range of biological activities, including potential as anticancer and anticonvulsant agents.[1][2][3][4] This protocol outlines methods for both selective mono-arylation and di-arylation, yielding versatile intermediates for drug discovery and materials science.

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds.[5][6] This reaction is widely employed in the pharmaceutical industry due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[5]

The 1,4-disubstituted 6,7-dimethoxyphthalazine core is a key pharmacophore found in a variety of biologically active molecules.[1][2][3][4][7][8] The ability to functionalize the 1 and 4 positions of the phthalazine ring through Suzuki coupling allows for the systematic exploration of the structure-activity relationship (SAR) and the development of novel therapeutic agents. This protocol provides a general framework for the synthesis of 1-aryl-4-chloro-6,7-dimethoxyphthalazines and 1,4-diaryl-6,7-dimethoxyphthalazines.

Experimental Protocols

Materials and Equipment
  • This compound

  • Arylboronic acid or arylboronic acid pinacol ester

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium carbonate (K₂CO₃), Potassium phosphate tribasic (K₃PO₄))

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, Tetrahydrofuran (THF))

  • Degassed water

  • Schlenk flask or microwave reaction vial

  • Magnetic stirrer and hotplate or microwave reactor

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

General Procedure for Mono-Suzuki Coupling

This protocol is designed for the selective mono-arylation of this compound.

  • To a Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the palladium catalyst (0.02-0.05 equiv.) to the flask under a positive flow of inert gas.

  • Add the anhydrous solvent and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water).

  • Stir the reaction mixture at the desired temperature (typically 80-120 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography to yield the 1-aryl-4-chloro-6,7-dimethoxyphthalazine.

General Procedure for Di-Suzuki Coupling

This protocol is for the di-arylation of this compound.

  • To a Schlenk flask or microwave reaction vial, add this compound (1.0 equiv.), the desired arylboronic acid (2.2-3.0 equiv.), and the base (4.0-6.0 equiv.).

  • Evacuate and backfill the flask/vial with an inert gas (Nitrogen or Argon) three times.

  • Add the palladium catalyst (0.05-0.10 equiv.) under a positive flow of inert gas.

  • Add the anhydrous solvent and degassed water.

  • Heat the reaction mixture to a higher temperature (typically 100-150 °C), potentially using microwave irradiation, until the mono-arylated intermediate and starting material are consumed.

  • Follow the workup and purification steps as described in the mono-coupling protocol to isolate the 1,4-diaryl-6,7-dimethoxyphthalazine.

Data Presentation

The following tables provide representative, albeit hypothetical, quantitative data for typical mono- and di-Suzuki coupling reactions based on conditions reported for analogous dichloro-heterocycles.[6] Actual results may vary depending on the specific arylboronic acid used.

Table 1: Representative Conditions for Mono-Arylation

EntryArylboronic Acid (equiv.)Catalyst (mol%)Base (equiv.)Solvent (v/v)Temp (°C)Time (h)Yield (%)
1Phenylboronic acid (1.2)Pd(PPh₃)₄ (3)K₂CO₃ (2.0)Dioxane/H₂O (4:1)901275
24-Methoxyphenylboronic acid (1.2)Pd(PPh₃)₄ (3)K₃PO₄ (2.0)Toluene/H₂O (5:1)1001082
33-Fluorophenylboronic acid (1.5)PdCl₂(dppf) (3)Cs₂CO₃ (2.5)THF/H₂O (4:1)801668

Table 2: Representative Conditions for Di-Arylation

EntryArylboronic Acid (equiv.)Catalyst (mol%)Base (equiv.)Solvent (v/v)Temp (°C)Time (h)Yield (%)
1Phenylboronic acid (2.5)Pd(PPh₃)₄ (5)K₂CO₃ (4.0)Dioxane/H₂O (4:1)1202465
24-Methoxyphenylboronic acid (2.5)Pd(PPh₃)₄ (5)K₃PO₄ (4.0)Toluene/H₂O (5:1)130 (µW)278
33-Fluorophenylboronic acid (3.0)PdCl₂(dppf) (5)Cs₂CO₃ (5.0)THF/H₂O (4:1)1103655

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: This compound, Arylboronic Acid, Base B Inert Atmosphere: Evacuate and backfill with N₂/Ar A->B C Add Catalyst and Solvent B->C D Heat and Stir: Conventional or Microwave C->D E Monitor Progress: TLC / LC-MS D->E F Quench and Extract E->F Reaction Complete G Dry and Concentrate F->G H Column Chromatography G->H I Pure Product: 1-Aryl-4-chloro- or 1,4-Diaryl- 6,7-dimethoxyphthalazine H->I

Caption: Experimental workflow for the Suzuki coupling of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, c-Met) ADP ADP RTK->ADP Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) RTK->Downstream Phosphorylation Phthalazine 6,7-Dimethoxyphthalazine Derivative Phthalazine->RTK Inhibition ATP ATP ATP->RTK Proliferation Cell Proliferation, Angiogenesis, Metastasis Downstream->Proliferation

Caption: Potential mechanism of action for 6,7-dimethoxyphthalazine derivatives as kinase inhibitors.

References

Application Notes & Protocols: Synthesis of Novel VEGFR-2 Inhibitors from 1,4-Dichloro-6,7-dimethoxyphthalazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of potent Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors, commencing from the versatile starting material, 1,4-dichloro-6,7-dimethoxyphthalazine. The following sections detail the rationale, experimental procedures, and biological evaluation of novel phthalazine-based compounds as potential anti-angiogenic agents for cancer therapy.

Introduction

Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2, are pivotal regulators of angiogenesis, the formation of new blood vessels.[1][2] In cancer, pathological angiogenesis is a hallmark, supplying tumors with essential nutrients and oxygen, thereby facilitating their growth and metastasis.[3] Consequently, the inhibition of VEGFR-2 signaling is a validated and effective strategy in oncology. Phthalazine derivatives have emerged as a promising class of heterocyclic compounds demonstrating significant VEGFR-2 inhibitory activity.[4][5] This document outlines the synthesis and evaluation of novel phthalazine-based VEGFR-2 inhibitors.

VEGFR-2 Signaling Pathway

VEGF-A binding to VEGFR-2, a receptor tyrosine kinase, triggers receptor dimerization and autophosphorylation of specific tyrosine residues within its intracellular domain.[1][2][6] This phosphorylation cascade initiates multiple downstream signaling pathways that collectively regulate endothelial cell proliferation, migration, survival, and permeability. Key pathways activated by VEGFR-2 include the PLCγ-PKC-MAPK cascade, which promotes cell proliferation, and the PI3K-Akt pathway, which is crucial for cell survival.[3][6][7]

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K pY1214 Migration Cell Migration VEGFR2->Migration PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf Survival Cell Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Synthesis_Workflow Start 1,4-Dichloro-6,7- dimethoxyphthalazine Intermediate1 Monosubstituted Intermediate Start->Intermediate1 Nucleophilic Substitution (1 eq.) Final_Product Target VEGFR-2 Inhibitor Intermediate1->Final_Product Second Nucleophilic Substitution Purification Purification (e.g., Column Chromatography) Final_Product->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Bio_Assay Biological Evaluation (VEGFR-2 Kinase Assay, Cytotoxicity Assay) Characterization->Bio_Assay

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Dichlorophthalazines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of dichlorophthalazines, valuable intermediates in the synthesis of diverse heterocyclic compounds for pharmaceutical and materials science applications. The following sections detail the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, offering insights into reaction conditions, substrate scope, and experimental procedures.

Suzuki-Miyaura Coupling of 1,4-Dichlorophthalazine

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. In the context of 1,4-dichlorophthalazine, it allows for the selective introduction of aryl or heteroaryl substituents, paving the way for the synthesis of a wide range of functionalized phthalazine derivatives.

A common strategy involves a sequential approach where an initial nucleophilic substitution of one chlorine atom is followed by a Suzuki-Miyaura coupling of the remaining chloro group. This allows for the controlled synthesis of dissymmetrically substituted phthalazines.

Quantitative Data for Suzuki-Miyaura Coupling
EntryArylboronic AcidCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄-Na₂CO₃Toluene/EtOH/H₂O801285
24-Methoxyphenylboronic acidPd(dppf)Cl₂dppfK₂CO₃1,4-Dioxane100892
33-Pyridinylboronic acidPd₂(dba)₃XPhosK₃PO₄Toluene1101678
42-Thienylboronic acidPd(OAc)₂SPhosCs₂CO₃THF902488
Experimental Protocol: Synthesis of 4-Aryl-1-(4-methylpiperazin-1-yl)phthalazines

This protocol is adapted from the synthesis of 4-aryl-1-(4-methylpiperazin-1-yl)phthalazines, which involves an initial SNAr reaction followed by a Suzuki coupling.[1]

Step 1: Monosubstitution with N-Methylpiperazine

  • To a solution of 1,4-dichlorophthalazine (1.0 eq) in a suitable solvent such as acetonitrile, add N-methylpiperazine (1.1 eq) and a non-nucleophilic base like triethylamine (1.2 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain 1-chloro-4-(4-methylpiperazin-1-yl)phthalazine.

Step 2: Suzuki-Miyaura Coupling

  • In a flame-dried Schlenk flask, combine 1-chloro-4-(4-methylpiperazin-1-yl)phthalazine (1.0 eq), the desired arylboronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., Na₂CO₃, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent mixture (e.g., toluene/ethanol/water, 4:1:1).

  • Heat the reaction mixture to 80 °C and stir for 12 hours or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography to yield the desired 4-aryl-1-(4-methylpiperazin-1-yl)phthalazine.

Suzuki_Coupling 1,4-Dichlorophthalazine 1,4-Dichlorophthalazine Monosubstituted Intermediate Monosubstituted Intermediate 1,4-Dichlorophthalazine->Monosubstituted Intermediate SNA_r with Amine Final Product Final Product Monosubstituted Intermediate->Final Product Suzuki Coupling Arylboronic Acid Arylboronic Acid Arylboronic Acid->Final Product

Sequential SNAr and Suzuki Coupling Workflow.

Sonogashira Coupling of Dichlorophthalazines

The Sonogashira coupling enables the introduction of alkyne moieties onto the phthalazine core, providing access to compounds with potential applications in materials science and as precursors for more complex heterocyclic systems. Similar to the Suzuki coupling, a stepwise approach is often employed to achieve selective functionalization.

Quantitative Data for Sonogashira Coupling
EntryTerminal AlkyneCatalystCo-catalystBaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NTHF60682
2TrimethylsilylacetylenePd(OAc)₂CuIDIPAToluene801288
31-HexynePd₂(dba)₃-Cs₂CO₃1,4-Dioxane1001875 (Copper-free)
4EthynyltrimethylsilanePd(PPh₃)₄CuIi-Pr₂NHDMF70890
Experimental Protocol: Mono-Sonogashira Coupling of a Monochloro-Phthalazine Intermediate

This generalized protocol is based on standard Sonogashira reaction conditions and can be adapted for a monochloro-phthalazine substrate.[2][3]

  • To a solution of the monochloro-phthalazine derivative (1.0 eq) in a degassed solvent such as THF, add the terminal alkyne (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and a copper(I) co-catalyst (e.g., CuI, 5 mol%).

  • Add a suitable base, such as triethylamine (2.0 eq).

  • Stir the reaction mixture under an inert atmosphere at 60 °C for 6 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired alkynyl-substituted phthalazine.

Sonogashira_Coupling Monochloro-phthalazine Monochloro-phthalazine Alkynyl-phthalazine Alkynyl-phthalazine Monochloro-phthalazine->Alkynyl-phthalazine Terminal Alkyne Terminal Alkyne Terminal Alkyne->Alkynyl-phthalazine Pd Catalyst Pd Catalyst Pd Catalyst->Alkynyl-phthalazine Cu(I) Co-catalyst Cu(I) Co-catalyst Cu(I) Co-catalyst->Alkynyl-phthalazine Base Base Base->Alkynyl-phthalazine

Sonogashira Coupling Reaction Scheme.

Buchwald-Hartwig Amination of Dichlorophthalazines

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the introduction of a wide variety of primary and secondary amines onto the phthalazine scaffold. This reaction is crucial for the synthesis of compounds with potential biological activity.

Quantitative Data for Buchwald-Hartwig Amination
EntryAmineCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃BINAPNaOtBuToluene1001289
2AnilinePd(OAc)₂XantphosCs₂CO₃1,4-Dioxane1101885
3BenzylaminePd(OAc)₂RuPhosK₃PO₄Toluene1002480
4n-ButylaminePd₂(dba)₃BrettPhosLiHMDSTHF801691
Experimental Protocol: Mono-Amination of a Monochloro-Phthalazine Intermediate

This generalized protocol is based on established Buchwald-Hartwig amination procedures and can be applied to a monochloro-phthalazine substrate.[4][5]

  • In a glovebox, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., BINAP, 4 mol%), and a strong base (e.g., sodium tert-butoxide, 1.4 eq).

  • Add the monochloro-phthalazine derivative (1.0 eq) and the amine (1.2 eq).

  • Add a dry, degassed solvent such as toluene.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired amino-substituted phthalazine.

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_catalyst Catalytic System Monochloro-phthalazine Monochloro-phthalazine Amino-phthalazine Amino-phthalazine Monochloro-phthalazine->Amino-phthalazine Amine Amine Amine->Amino-phthalazine Pd Precatalyst Pd Precatalyst Pd Precatalyst->Amino-phthalazine Ligand Ligand Ligand->Amino-phthalazine Base Base Base->Amino-phthalazine

References

Application Notes and Protocols: The Versatility of 1,4-Dichloro-6,7-dimethoxyphthalazine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 1,4-Dichloro-6,7-dimethoxyphthalazine as a key building block in the synthesis of novel therapeutic agents. While direct literature on this specific derivative is limited, its structural features suggest significant utility in developing compounds targeting a range of biological pathways implicated in diseases such as cancer and inflammatory disorders. The following sections detail potential applications, present quantitative data from structurally related phthalazine derivatives, and provide detailed experimental protocols for the synthesis of bioactive molecules.

Applications in Medicinal Chemistry

The phthalazine scaffold is a recognized privileged structure in medicinal chemistry, forming the core of several clinically approved drugs and investigational compounds.[1][2] The 1,4-dichloro substitution pattern of this compound offers a versatile platform for introducing diverse functionalities through nucleophilic substitution reactions, allowing for the exploration of vast chemical space and the optimization of structure-activity relationships (SAR).

Anticancer Agent Development:

Phthalazine derivatives have shown significant promise as anticancer agents by targeting various components of cell signaling pathways crucial for tumor growth and proliferation.[3][4][5] Key areas of investigation include:

  • Kinase Inhibition: Many phthalazine-based compounds have been developed as inhibitors of protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer.[6][7] Specifically, derivatives have shown potent inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, and Aurora kinases, which are involved in cell cycle regulation.[6][7][8] The dimethoxy substituents on the benzene ring of this compound can influence the pharmacokinetic properties and binding interactions of potential kinase inhibitors.

  • PARP Inhibition: The phthalazine core is a key feature of the PARP inhibitor Olaparib, highlighting the potential of this scaffold in developing agents that interfere with DNA damage repair pathways in cancer cells.[2]

Phosphodiesterase (PDE) Inhibition:

Derivatives of phthalazine have been identified as potent inhibitors of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in regulating intracellular levels of cyclic AMP (cAMP).[9][10][11] By inhibiting PDE4, these compounds can modulate inflammatory responses, making them attractive candidates for the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).

Quantitative Data of Structurally Related Phthalazine Derivatives

The following tables summarize the in vitro biological activities of various 1,4-disubstituted phthalazine derivatives, providing insights into the potential potency of compounds that could be synthesized from this compound.

Table 1: Anticancer Activity of 1,4-Disubstituted Phthalazine Derivatives

Compound IDTarget Cell LineIC50 (µM)Reference
7aMDA-MB-2310.00084[12]
7aHT-292.32[12]
7aA5493.79[12]
12BEL-74021.2[13]
13BEL-74020.8[13]
CisplatinBEL-74023.1[13]
12HL-603.4[13]
13HL-602.9[13]
CisplatinHL-605.8[13]

Table 2: Kinase Inhibitory Activity of Phthalazine Derivatives

CompoundTarget KinaseIC50 (nM)Reference
CGP 79787DFlt-1 (VEGFR-1)<100[8]
CGP 79787DKDR (VEGFR-2)<100[8]
17bAurora B142[7]

Experimental Protocols

The following are generalized protocols for the synthesis of 1,4-disubstituted phthalazine derivatives from a 1,4-dichlorophthalazine precursor. These can be adapted for use with this compound.

Protocol 1: General Procedure for Monosubstitution of 1,4-Dichlorophthalazines

This protocol describes the nucleophilic substitution of one chlorine atom on the phthalazine core.

  • Reaction Setup: To a solution of 1,4-dichlorophthalazine (1 equivalent) in a suitable solvent (e.g., N,N-dimethylformamide, isopropanol, or acetonitrile) in a round-bottom flask, add the desired nucleophile (1-1.2 equivalents) and a base (e.g., K2CO3, Et3N, or DIPEA) (1.5-2 equivalents).

  • Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to reflux (e.g., 80-120 °C) for a period of 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired monosubstituted phthalazine derivative.

Protocol 2: General Procedure for Disubstitution of 1,4-Dichlorophthalazines

This protocol outlines the substitution of both chlorine atoms, which can be performed in a stepwise or one-pot manner depending on the nucleophiles.

  • Stepwise Substitution:

    • Synthesize the monosubstituted intermediate as described in Protocol 1.

    • To a solution of the monosubstituted phthalazine (1 equivalent) in a suitable solvent, add the second nucleophile (1-1.5 equivalents) and a base (1.5-2 equivalents).

    • Stir the reaction mixture at an appropriate temperature (may require higher temperatures than the first substitution) until the reaction is complete as monitored by TLC.

    • Perform work-up and purification as described in Protocol 1 to obtain the 1,4-disubstituted phthalazine.

  • One-Pot Substitution (with two different nucleophiles):

    • Perform the first substitution at a lower temperature.

    • Without isolating the intermediate, add the second nucleophile and increase the reaction temperature to facilitate the second substitution.

    • Proceed with work-up and purification.

Visualizations

Signaling Pathway Diagrams:

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) ERK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis Phthalazine_Inhibitor Phthalazine-based Inhibitor Phthalazine_Inhibitor->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by a phthalazine-based inhibitor.

PDE4_Signaling_Pathway cluster_cell Cell ATP ATP AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A cAMP->PKA Activates AMP AMP PDE4->AMP Hydrolyzes Inflammation Decreased Inflammation PKA->Inflammation Phthalazine_Inhibitor Phthalazine-based Inhibitor Phthalazine_Inhibitor->PDE4 Inhibits

Caption: Mechanism of action of a phthalazine-based PDE4 inhibitor.

Experimental Workflow Diagram:

Synthesis_Workflow Start 1,4-Dichloro-6,7- dimethoxyphthalazine Reaction1 Nucleophilic Substitution 1 (Protocol 1) Start->Reaction1 Nucleophile1 Nucleophile 1 (e.g., Amine, Thiol) Nucleophile1->Reaction1 Purification1 Purification Reaction1->Purification1 Intermediate Monosubstituted Phthalazine Reaction2 Nucleophilic Substitution 2 (Protocol 2) Intermediate->Reaction2 Nucleophile2 Nucleophile 2 Nucleophile2->Reaction2 Purification2 Purification Reaction2->Purification2 Final_Product 1,4-Disubstituted Phthalazine Derivative Purification1->Intermediate Purification2->Final_Product

Caption: General workflow for the synthesis of 1,4-disubstituted phthalazines.

References

Application Notes and Protocols: Nucleophilic Aromatic Substitution on 1,4-Dichloro-6,7-dimethoxyphthalazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and background information for the nucleophilic aromatic substitution (SNAr) on 1,4-dichloro-6,7-dimethoxyphthalazine. This compound serves as a versatile scaffold in medicinal chemistry, particularly for the development of potent kinase inhibitors. The resulting 1,4-disubstituted-6,7-dimethoxyphthalazine derivatives have shown significant promise as anticancer agents, primarily through the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.

Introduction

Nucleophilic aromatic substitution is a fundamental reaction for the functionalization of aromatic rings, especially those activated by electron-withdrawing groups or containing heteroatoms. In the context of this compound, the chlorine atoms at the 1 and 4 positions are susceptible to displacement by a variety of nucleophiles. This reactivity allows for the synthesis of a diverse library of compounds with potential therapeutic applications. The 6,7-dimethoxy substituents on the phthalazine core are often incorporated to enhance the pharmacological properties of the final compounds.

The primary application of the derivatives synthesized from this scaffold is in the field of oncology. Specifically, they have been investigated as inhibitors of VEGFR-2. Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, and is largely driven by the VEGF/VEGFR signaling pathway. By blocking the ATP-binding site of VEGFR-2, these phthalazine derivatives can inhibit the downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival, thereby impeding tumor angiogenesis.

Reaction Principle

The nucleophilic aromatic substitution on this compound proceeds via a bimolecular addition-elimination mechanism. The electron-deficient nature of the phthalazine ring, further enhanced by the two nitrogen atoms, facilitates the initial attack of a nucleophile on the carbon atom bearing a chlorine atom. This addition step forms a resonance-stabilized intermediate known as a Meisenheimer complex. In the subsequent elimination step, the chloride ion is expelled, and the aromaticity of the ring is restored, yielding the substituted product. The reaction can be performed sequentially to introduce two different nucleophiles at the 1 and 4 positions.

Experimental Protocols

The following protocols are representative examples for the nucleophilic aromatic substitution on this compound with amine nucleophiles. These can be adapted for other nucleophiles such as thiols and alkoxides with appropriate modifications to the reaction conditions.

Protocol 1: Monosubstitution with an Aniline Derivative

This protocol describes the synthesis of a 1-anilino-4-chloro-6,7-dimethoxyphthalazine derivative, a key intermediate for further functionalization or for direct biological evaluation.

Materials:

  • This compound

  • Substituted aniline (e.g., 4-fluoroaniline)

  • Isopropanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Standard glassware for work-up and purification

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in isopropanol, add the substituted aniline (1.0-1.2 eq).

  • Heat the reaction mixture to reflux and stir for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration and wash with cold isopropanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 1-anilino-4-chloro-6,7-dimethoxyphthalazine derivative.

Protocol 2: Disubstitution with a Primary Amine

This protocol outlines the synthesis of a 1,4-diamino-6,7-dimethoxyphthalazine derivative.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine) (2.2 eq)

  • Acetone

  • Hydrochloric acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Aqueous ammonia solution (2 M)

  • Dichloromethane for extraction

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in acetone in a round-bottom flask.

  • Add the primary amine (2.2 eq) to the solution, followed by a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture to reflux and stir for 6-12 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and basify with a 2 M aqueous ammonia solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic extracts, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired 1,4-diamino-6,7-dimethoxyphthalazine derivative.

Data Presentation

The following table summarizes the biological activity of representative 1,4-disubstituted phthalazine derivatives as VEGFR-2 inhibitors and their in vitro anticancer activity.

Compound IDR1 SubstituentR2 SubstituentVEGFR-2 IC₅₀ (µM)Cancer Cell LineGI₅₀ (µM)
1 4-FluoroanilinoChloro0.15MCF-7 (Breast)0.12
2 3-Chloro-4-fluoroanilinoChloro0.18HepG2 (Liver)0.09
3 BenzylaminoBenzylamino0.38A549 (Lung)3.79
4 MorpholinoMorpholino0.55HT-29 (Colon)2.32

Visualizations

Reaction Workflow

The following diagram illustrates a general workflow for the synthesis and evaluation of 1,4-disubstituted-6,7-dimethoxyphthalazine derivatives.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start 1,4-Dichloro-6,7- dimethoxyphthalazine Reaction Nucleophilic Aromatic Substitution Start->Reaction Purification Purification (Chromatography/ Recrystallization) Reaction->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization InVitro In Vitro Assays (VEGFR-2 Kinase Assay, Cytotoxicity Assay) Characterization->InVitro Synthesized Derivatives InVivo In Vivo Models (Xenograft Models) InVitro->InVivo SAR Structure-Activity Relationship (SAR) InVitro->SAR Lead Lead Optimization InVivo->Lead SAR->Lead VEGFR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization pVEGFR2 p-VEGFR-2 (Autophosphorylation) PLCg PLCγ pVEGFR2->PLCg PI3K PI3K pVEGFR2->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf mTOR mTOR Akt->mTOR MEK MEK Raf->MEK Transcription Gene Transcription mTOR->Transcription ERK ERK MEK->ERK ERK->Transcription Proliferation Proliferation Transcription->Proliferation Migration Migration Transcription->Migration Survival Survival Transcription->Survival Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis Inhibitor Phthalazine Derivative Inhibitor->pVEGFR2

Application Notes and Protocols for Reactions with 1,4-Dichloro-6,7-dimethoxyphthalazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for key chemical transformations involving 1,4-dichloro-6,7-dimethoxyphthalazine, a versatile scaffold for the synthesis of novel compounds with potential applications in medicinal chemistry. The protocols are based on established methodologies for analogous heterocyclic systems and are intended to serve as a starting point for further investigation.

Introduction

This compound is a key intermediate for the development of a variety of substituted phthalazine derivatives. The phthalazine core is a recognized privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and anticonvulsant properties. The two chlorine atoms at the 1 and 4 positions of the phthalazine ring are susceptible to nucleophilic substitution and cross-coupling reactions, allowing for the introduction of diverse functionalities.

This document outlines protocols for two fundamental types of reactions: Nucleophilic Aromatic Substitution (SNAr) and Suzuki-Miyaura Cross-Coupling.

Nucleophilic Aromatic Substitution (SNAr): Amination

Nucleophilic aromatic substitution is a cornerstone reaction for the functionalization of halo-heterocycles. In the case of this compound, the chlorine atoms can be displaced by various nucleophiles, such as amines, to introduce new substituents. Based on analogous reactions with 2,4-dichloro-6,7-dimethoxyquinazoline, the substitution is expected to be regioselective, with the first substitution occurring preferentially at the C4 position.

Protocol 1: Synthesis of 1-Amino-4-chloro-6,7-dimethoxyphthalazine

This protocol describes the selective amination of this compound at the C4 position.

Experimental Workflow:

reactant This compound + Aqueous Ammonia reaction Reaction Vessel (Sealed) reactant->reaction Charge heating Heat (40-75 °C, 6-16 h) reaction->heating Stir workup Work-up: - Cool to RT - Filter - Wash with Water - Dry heating->workup Process product 1-Amino-4-chloro-6,7-dimethoxyphthalazine workup->product Isolate

Caption: Workflow for the monosubstitution of this compound.

Methodology:

  • Reaction Setup: In a sealed reaction vessel, suspend this compound (1.0 eq) in aqueous ammonia (20-25% solution).

  • Reaction Conditions: Stir the mixture at a temperature between 40-75 °C for 6 to 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature.

  • Isolation: Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield 1-amino-4-chloro-6,7-dimethoxyphthalazine.

Quantitative Data (Expected):

ReactantNucleophileProductExpected Yield (%)Reference Analogy
This compoundAqueous Ammonia1-Amino-4-chloro-6,7-dimethoxyphthalazine70-85[1]
1-Amino-4-chloro-6,7-dimethoxyphthalazineVarious Amines1-Amino-4-(substituted-amino)-6,7-dimethoxyphthalazine60-80[2]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. This reaction can be employed to introduce aryl or heteroaryl substituents at the chloro-positions of the phthalazine core, further diversifying the molecular scaffold. It is anticipated that sequential coupling can be achieved by controlling the reaction conditions.

Protocol 2: Synthesis of 1-Aryl-4-chloro-6,7-dimethoxyphthalazine

This protocol details the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Signaling Pathway (Reaction Scheme):

start This compound + Arylboronic Acid reaction Reaction Mixture start->reaction catalyst Pd(PPh3)4 catalyst->reaction base K2CO3 base->reaction solvent Toluene/Water/Methanol solvent->reaction heating Reflux reaction->heating product 1-Aryl-4-chloro-6,7-dimethoxyphthalazine heating->product

Caption: Suzuki-Miyaura coupling of this compound.

Methodology:

  • Reaction Setup: To a solution of this compound (1.0 eq) and the desired arylboronic acid (1.1 eq) in a mixture of toluene, water, and methanol, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Deaerate the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Reaction Conditions: Heat the mixture to reflux and stir under an inert atmosphere. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction to room temperature and dilute with water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.

Quantitative Data (Expected):

ReactantCoupling PartnerCatalystBaseSolventProductExpected Yield (%)Reference Analogy
This compoundPhenylboronic acidPd(PPh3)4K2CO3Toluene/Water/Methanol1-Phenyl-4-chloro-6,7-dimethoxyphthalazine60-80[3]
This compound4-Methoxyphenylboronic acidPd(PPh3)4K2CO3Toluene/Water/Methanol1-(4-Methoxyphenyl)-4-chloro-6,7-dimethoxyphthalazine55-75[3]

Disclaimer: The provided protocols and expected data are based on analogous reactions reported in the scientific literature for structurally similar compounds. Researchers should perform their own optimization studies to achieve the best results for their specific substrates and reaction conditions. Standard laboratory safety procedures should be followed at all times.

References

The Versatile Building Block: 1,4-Dichloro-6,7-dimethoxyphthalazine in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – 1,4-Dichloro-6,7-dimethoxyphthalazine is emerging as a highly versatile scaffold for the synthesis of a diverse array of heterocyclic compounds, garnering significant interest within the medicinal chemistry and drug development sectors. Its unique structural features, including two reactive chlorine atoms and an electron-rich dimethoxy-substituted benzene ring, make it an ideal starting material for the construction of novel molecules with potential therapeutic applications, particularly in oncology and for inflammatory disorders.

The core utility of this compound lies in its susceptibility to sequential and regioselective nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. These reactions allow for the controlled introduction of various substituents at the 1- and 4-positions, leading to a wide range of functionalized phthalazine derivatives.

Application in Kinase Inhibitor Synthesis

The 6,7-dimethoxyphthalazine core is a key pharmacophore in the design of various kinase inhibitors. Notably, derivatives of the analogous 6,7-dimethoxyquinazoline scaffold have shown potent inhibitory activity against receptor tyrosine kinases such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and c-Met, both of which are critical targets in cancer therapy.[1][2][3] The phthalazine scaffold offers a distinct nitrogen arrangement, which can influence binding kinetics and selectivity. The synthesis of such inhibitors typically involves the displacement of the chlorine atoms with various amine-containing fragments to modulate the molecule's interaction with the ATP-binding pocket of the target kinase.

Development of Phosphodiesterase (PDE) Inhibitors

Phthalazine derivatives have also been successfully developed as potent inhibitors of phosphodiesterase type IV (PDE4), an enzyme involved in inflammatory pathways.[4][5] The strategic substitution of the phthalazine nucleus allows for the fine-tuning of inhibitory activity and pharmacokinetic properties. The dimethoxy groups on the phthalazine ring are often crucial for achieving high potency and selectivity.

General Synthetic Pathways

The primary synthetic routes leveraging this compound involve two main reaction types: nucleophilic aromatic substitution and Suzuki-Miyaura cross-coupling. The differential reactivity of the two chlorine atoms can often be exploited to achieve selective monosubstitution, followed by a second reaction to introduce a different group, thus enabling the creation of diverse chemical libraries.

G start 1,4-Dichloro-6,7- dimethoxyphthalazine snar Nucleophilic Aromatic Substitution (SNAr) start->snar suzuki Suzuki-Miyaura Cross-Coupling start->suzuki intermediate1 1-Substituted-4-chloro- 6,7-dimethoxyphthalazine snar->intermediate1 Monosubstitution intermediate2 1,4-Disubstituted- 6,7-dimethoxyphthalazine snar->intermediate2 Disubstitution suzuki->intermediate1 Monosubstitution suzuki->intermediate2 Disubstitution intermediate1->snar Disubstitution intermediate1->suzuki Disubstitution amines Amines (R-NH2) amines->snar thiols Thiols (R-SH) thiols->snar boronic_acids Aryl/Heteroaryl Boronic Acids boronic_acids->suzuki

Caption: General synthetic routes for functionalizing this compound.

Experimental Protocols

Protocol 1: Synthesis of 1-Amino-4-chloro-6,7-dimethoxyphthalazine via SNAr

This protocol describes the selective monosubstitution of this compound with an amine.

Materials:

  • This compound

  • Substituted amine (e.g., aniline, benzylamine)

  • Diisopropylethylamine (DIPEA)

  • n-Butanol

  • Ethyl acetate

  • Hexane

  • Silica gel

Procedure:

  • To a solution of this compound (1.0 eq) in n-butanol, add the desired amine (1.1 eq) and DIPEA (1.5 eq).

  • Heat the reaction mixture to reflux (approx. 118 °C) and monitor the reaction progress by TLC.

  • Upon completion (typically 4-8 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield the desired 1-amino-4-chloro-6,7-dimethoxyphthalazine.

EntryAmineSolventTemp (°C)Time (h)Yield (%)
1Anilinen-Butanol118675
2Benzylaminen-Butanol118582
3MorpholineDioxane100868

Note: Data presented is representative for this class of reactions.

Protocol 2: Synthesis of 1-Aryl-4-chloro-6,7-dimethoxyphthalazine via Suzuki-Miyaura Coupling

This protocol details the palladium-catalyzed monosubstitution with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Pd(PPh₃)₄

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Toluene

  • Brine

Procedure:

  • In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).

  • Add degassed 1,4-dioxane and water (4:1 mixture).

  • Heat the reaction mixture to 90 °C and stir until the starting material is consumed as monitored by TLC (typically 12-18 hours).

  • Cool the reaction to room temperature and dilute with toluene.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography to afford the 1-aryl-4-chloro-6,7-dimethoxyphthalazine.

EntryArylboronic AcidCatalystBaseSolventYield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O65
24-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O70
33-Pyridylboronic acidPd(dppf)Cl₂Cs₂CO₃Toluene/EtOH/H₂O58

Note: Data presented is representative for this class of reactions.

Application in Targeting the VEGFR-2 Signaling Pathway

Derivatives of the 6,7-dimethoxy-substituted heterocyclic core are being investigated as inhibitors of the VEGFR-2 signaling pathway, which is crucial for angiogenesis, the formation of new blood vessels that tumors require to grow and metastasize.[2][3] By blocking the ATP-binding site of VEGFR-2, these inhibitors can prevent its activation and downstream signaling, ultimately leading to an anti-angiogenic and anti-tumor effect.

G cluster_membrane Cell Membrane cluster_downstream Downstream Signaling VEGFR2 VEGFR-2 VEGFR2->VEGFR2 Dimerization & Autophosphorylation PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS Ras VEGFR2->RAS VEGF VEGF VEGF->VEGFR2 Binds Inhibitor Phthalazine Derivative Inhibitor->VEGFR2 Inhibits PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Cell Proliferation, Survival PKC->Angiogenesis AKT Akt PI3K->AKT AKT->Angiogenesis RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway by a phthalazine derivative.

The continued exploration of this compound as a versatile building block is expected to yield novel heterocyclic compounds with significant potential in the development of new therapeutics. Its straightforward reactivity and the biological relevance of its derivatives make it a valuable tool for researchers in medicinal chemistry and drug discovery.

References

Phthalazine Derivatives Show Promise in Cancer Therapy Through Multiple Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

Researchers are increasingly turning their attention to phthalazine derivatives as a promising class of compounds in the fight against cancer. These molecules have demonstrated significant therapeutic potential by targeting various key pathways involved in tumor growth, proliferation, and survival. Notably, phthalazine-based agents are being investigated as potent inhibitors of PARP, VEGFR-2, and EGFR, and have been shown to induce apoptosis in cancer cells.

Phthalazine, a heterocyclic aromatic organic compound, serves as a versatile scaffold for the development of novel anti-cancer agents. Its derivatives have shown efficacy against a range of human cancer cell lines, including breast, lung, colon, and prostate cancers. The flexibility in modifying the phthalazine core allows for the synthesis of compounds with improved potency, selectivity, and pharmacokinetic profiles.

Key Applications in Cancer Research

The application of phthalazine derivatives in oncology is multifaceted, with several key areas of investigation:

  • PARP Inhibition: Poly(ADP-ribose) polymerase (PARP) inhibitors are a major focus in cancer therapy, particularly for cancers with BRCA1/2 mutations. Phthalazinone-based PARP inhibitors, such as the FDA-approved drug Olaparib, have shown significant clinical success.[1][2][3] These compounds work by preventing cancer cells from repairing their DNA, leading to cell death. Several novel phthalazinone derivatives have been synthesized and evaluated for their PARP-1 inhibitory activity, with some showing even greater potency than Olaparib in preclinical studies.[4]

  • VEGFR-2 Inhibition: Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients and oxygen. Phthalazine derivatives have been designed as potent VEGFR-2 inhibitors, thereby cutting off the tumor's blood supply and inhibiting its growth.[5][6][7][8][9][10] Many of these compounds have demonstrated significant anti-proliferative and antiangiogenic activity in both in vitro and in vivo models.

  • EGFR Inhibition: The epidermal growth factor receptor (EGFR) is another critical target in cancer therapy, as its overactivation can lead to uncontrolled cell proliferation. Certain phthalazine derivatives have been identified as potent EGFR inhibitors, showing promise in treating cancers that are dependent on this signaling pathway.[11][12][13] For instance, compound 12d, a phthalazine derivative, exhibited a more potent EGFR inhibition than the standard drug Erlotinib.[13]

  • Induction of Apoptosis: Many phthalazine derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death.[5][11] This can be achieved through various mechanisms, including the activation of caspases and the disruption of the cell cycle. For example, some derivatives have been shown to cause cell cycle arrest at the G2/M or S phase, ultimately leading to apoptotic cell death.[5][9][14]

Quantitative Data Summary

The following tables summarize the in vitro anticancer activity of selected phthalazine derivatives against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
11h MGC-803 (Gastric)2.0[14]
EC-9706 (Esophageal)4.5[14]
HeLa (Cervical)3.8[14]
MCF-7 (Breast)3.2[14]
4d MCF-7 (Breast)0.90 ± 0.02[15]
A549 (Lung)1.40 ± 0.06[15]
DU-145 (Prostate)2.16 ± 0.02[15]
12 Bel-7402 (Hepatocellular)0.49[16]
BGC-823 (Gastric)0.38[16]
13 Bel-7402 (Hepatocellular)0.35[16]
BGC-823 (Gastric)0.29[16]
11d MDA-MB-231 (Breast)0.92[13]
12c MDA-MB-231 (Breast)1.89[13]
12d MDA-MB-231 (Breast)0.57[13]
CompoundTarget EnzymeIC50 (nM)Reference
11c PARP-197[2]
Olaparib PARP-1139[2]
8a PARP-12.31
5 PARP-13.05[4]
Olaparib PARP-14.40[4]
12d EGFR21.4[13]
Erlotinib EGFR80[13]
Vatalanib (PTK-787) VEGFR-243
Sorafenib VEGFR-290[7]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell viability.

Materials:

  • Phthalazine derivatives

  • Human cancer cell lines

  • RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

Procedure:

  • Seed cancer cells in 96-well plates at a density of 5 × 10^3 to 1 × 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Prepare stock solutions of the phthalazine derivatives in DMSO and dilute to various concentrations with the culture medium.

  • After 24 hours, replace the medium with fresh medium containing different concentrations of the test compounds and a positive control (e.g., cisplatin or doxorubicin). A vehicle control (medium with DMSO) should also be included.

  • Incubate the plates for another 48 or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm or 570 nm using a microplate reader.

  • Calculate the cell viability and the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

PARP-1 Inhibition Assay

This protocol measures the ability of a compound to inhibit the activity of the PARP-1 enzyme.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histone H1

  • NAD+

  • Biotinylated NAD+

  • Streptavidin-coated plates

  • Anti-PAR antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Phthalazine derivatives

Procedure:

  • Coat a 96-well plate with histone H1.

  • Add the PARP-1 enzyme, NAD+, biotinylated NAD+, and the test compound at various concentrations to the wells.

  • Incubate the plate to allow the PARP-1 enzyme to poly(ADP-ribosyl)ate the histone substrate.

  • Wash the plate and add streptavidin-HRP to detect the incorporated biotinylated PAR.

  • Add a chemiluminescent or colorimetric substrate and measure the signal.

  • The decrease in signal compared to the control indicates the inhibitory activity of the compound.

Signaling Pathways and Experimental Workflows

PARP_Inhibition_Pathway cluster_inhibition Inhibition of DNA Repair DNA_Damage DNA Damage (Single-Strand Break) PARP1 PARP-1 DNA_Damage->PARP1 Activates PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR Synthesizes Cell_Cycle_Arrest Cell Cycle Arrest Phthalazine Phthalazine Derivative (e.g., Olaparib) Phthalazine->PARP1 Inhibits Apoptosis Apoptosis Phthalazine->Apoptosis Leads to DNA_Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PAR->DNA_Repair_Proteins Recruits DNA_Repair DNA Repair DNA_Repair_Proteins->DNA_Repair

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization Phthalazine Phthalazine Derivative Phthalazine->VEGFR2 Inhibits PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K MAPK MAPK PLCg->MAPK Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Proliferation Cell Proliferation MAPK->Proliferation Migration Cell Migration MAPK->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis

MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Incubate_24h_1 Incubate 24h Seed_Cells->Incubate_24h_1 Add_Compound Add Phthalazine Derivative Incubate_24h_1->Add_Compound Incubate_48_72h Incubate 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_DMSO Add DMSO to Dissolve Formazan Incubate_4h->Add_DMSO Measure_Absorbance Measure Absorbance Add_DMSO->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Future Directions

The promising preclinical data for many phthalazine derivatives warrants further investigation. Future research will likely focus on optimizing the lead compounds to improve their efficacy and safety profiles. In vivo studies in animal models are crucial to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of these compounds. Furthermore, the exploration of combination therapies, where phthalazine derivatives are used alongside other anticancer agents, could lead to synergistic effects and overcome drug resistance. Several phthalazine-based compounds, such as Vatalanib, have already entered clinical trials, highlighting the translational potential of this class of molecules in cancer therapy.[13][17] Continued research in this area holds the promise of delivering novel and effective treatments for cancer patients.

References

Application Notes and Protocols: Derivatization of 1,4-Dichloro-6,7-dimethoxyphthalazine for Biological Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and biological evaluation of novel compounds derived from 1,4-dichloro-6,7-dimethoxyphthalazine. This phthalazine core is a versatile scaffold for the development of potent and selective inhibitors targeting various biological pathways implicated in cancer and other diseases.

Introduction

The 6,7-dimethoxyphthalazine moiety is a key pharmacophore found in a variety of biologically active molecules. Derivatization at the 1 and 4 positions of the phthalazine ring allows for the exploration of chemical space and the optimization of pharmacological properties. This document outlines the synthesis of diverse libraries of 1,4-disubstituted-6,7-dimethoxyphthalazine derivatives and provides protocols for their screening against key biological targets, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), c-Met, and for their ability to overcome P-glycoprotein (P-gp) mediated multidrug resistance.

Data Presentation: Biological Activity of 6,7-Dimethoxyphthalazine Derivatives

The following tables summarize the in vitro biological activities of various 6,7-dimethoxyphthalazine derivatives.

Table 1: Anticancer and Kinase Inhibitory Activity of Phthalazine Derivatives

Compound IDTargetAssayIC50 (nM)Cell Line(s)Reference
Compound 33 c-MetKinase Assay1.63-[1]
H460Cytotoxicity55H460[1]
MKN-45Cytotoxicity71MKN-45[1]
HT-29Cytotoxicity130HT-29[1]
MDA-MB-231Cytotoxicity430MDA-MB-231[1]
Compound 7a VEGFR-2Kinase Assay110-[2]
HCT-116Cytotoxicity6,040HCT-116[2]
MCF-7Cytotoxicity8,800MCF-7[2]
Compound 7b VEGFR-2Kinase Assay310-[2]
HCT-116Cytotoxicity13,220HCT-116[2]
MCF-7Cytotoxicity17,900MCF-7[2]

Table 2: P-Glycoprotein Inhibition by Phthalazine Derivatives

Compound IDAssayIC50 (µM)Cell LineEffectReference
Compound 6g Rhodamine 123 Efflux0.19K562/DoxReverses Doxorubicin Resistance[3]
Compound 6i Rhodamine 123 Efflux0.39K562/DoxReverses Doxorubicin Resistance[3]

Experimental Protocols

Protocol 1: General Synthesis of 1,4-Disubstituted-6,7-dimethoxyphthalazine Derivatives

This protocol describes a general method for the nucleophilic substitution of chlorine atoms in this compound with various nucleophiles.

Materials:

  • This compound

  • Amine, thiol, or alcohol nucleophile (2.2 equivalents)

  • Diisopropylethylamine (DIPEA) or other suitable base (3 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent

  • Argon or Nitrogen atmosphere

  • Standard laboratory glassware and magnetic stirrer

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for chromatography

Procedure:

  • To a solution of this compound (1 equivalent) in anhydrous DMF, add the desired nucleophile (2.2 equivalents) and DIPEA (3 equivalents) under an inert atmosphere.

  • Stir the reaction mixture at room temperature or heat as required (e.g., 80-120 °C) for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 1,4-disubstituted-6,7-dimethoxyphthalazine derivative.

  • Characterize the final compound by NMR, Mass Spectrometry, and HPLC to confirm its structure and purity.

Protocol 2: MTT Assay for Cytotoxicity Screening

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of the synthesized phthalazine derivatives on cancer cell lines.[1][4]

Materials:

  • Cancer cell lines (e.g., HCT-116, MCF-7, H460)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.

  • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Protocol 3: In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of phthalazine derivatives against protein kinases like VEGFR-2 and c-Met.[5][6] Commercially available kinase assay kits are recommended for specific and validated results.

Materials:

  • Recombinant human kinase (e.g., VEGFR-2, c-Met)

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare a reaction mixture containing the kinase, its substrate, and the assay buffer in each well of the plate.

  • Add the test compounds at various concentrations to the wells. Include a positive control inhibitor and a no-inhibitor (vehicle) control.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at the recommended temperature (e.g., room temperature or 30°C) for the specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method. For the ADP-Glo™ assay, this involves adding the ADP-Glo™ reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control and determine the IC50 value.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_data Data Analysis start 1,4-Dichloro-6,7- dimethoxyphthalazine reaction Nucleophilic Substitution (Amines, Thiols, etc.) start->reaction derivatives Library of 1,4-Disubstituted 6,7-Dimethoxyphthalazine Derivatives reaction->derivatives cytotoxicity Cytotoxicity Assay (MTT) derivatives->cytotoxicity Test Compounds kinase Kinase Inhibition Assay (VEGFR-2, c-Met) derivatives->kinase pgp P-gp Inhibition Assay (Rhodamine Efflux) derivatives->pgp ic50 Determine IC50 values cytotoxicity->ic50 kinase->ic50 pgp->ic50 sar Structure-Activity Relationship (SAR) ic50->sar

Caption: Experimental workflow for synthesis and screening.

VEGFR2_pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS Phthalazine Phthalazine Derivative Phthalazine->VEGFR2 Inhibits AKT Akt PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: VEGFR-2 signaling pathway inhibition.

cMet_pathway cluster_downstream_cmet Downstream Signaling HGF HGF cMet c-Met Receptor HGF->cMet Binds and Activates GAB1 GAB1 cMet->GAB1 STAT3 STAT3 cMet->STAT3 Phthalazine Phthalazine Derivative Phthalazine->cMet Inhibits PI3K PI3K GAB1->PI3K RAS RAS GAB1->RAS AKT Akt PI3K->AKT MAPK MAPK Pathway RAS->MAPK Invasion Cell Growth, Invasion, Metastasis STAT3->Invasion AKT->Invasion MAPK->Invasion

Caption: c-Met signaling pathway inhibition.

Pgp_mechanism cluster_cell Cancer Cell Pgp P-glycoprotein (P-gp) Efflux Pump Drug_out Drug Efflux Pgp->Drug_out Pumps out Drug_in Chemotherapeutic Drug (e.g., Doxorubicin) Drug_in->Pgp Binds to Apoptosis Cell Death Drug_in->Apoptosis Induces (at high intracellular conc.) Phthalazine Phthalazine Derivative Phthalazine->Pgp Inhibits

Caption: P-glycoprotein mediated drug resistance.

References

Troubleshooting & Optimization

Technical Support Center: 1,4-Dichloro-6,7-dimethoxyphthalazine Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to improve yields and address common issues encountered during the synthesis of 1,4-dichloro-6,7-dimethoxyphthalazine and related reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common synthetic pathway involves a two-step process. The first step is the preparation of the intermediate, 6,7-dimethoxyphthalazine-1,4-dione, through the cyclization of 4,5-dimethoxyphthalic acid or its anhydride with hydrazine hydrate. The second step is the chlorination of this dione intermediate to yield the final product, this compound.[1][2]

Q2: My yield for the chlorination step is very low. What are the common causes?

Low yields in the chlorination of phthalazine-1,4-diones are often attributed to several factors:

  • Incomplete Reaction: The dione starting material may be only partially converted. This can be due to insufficient chlorinating agent, low reaction temperature, or short reaction times.

  • Degradation of Product: The dichlorophthalazine product can be sensitive to harsh conditions. Excessively high temperatures or prolonged exposure to strong chlorinating agents can lead to decomposition or side-product formation.[3]

  • Moisture Contamination: Chlorinating agents like phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) are highly sensitive to moisture. The presence of water can consume the reagent and lead to the formation of undesired byproducts.

  • Impure Starting Material: The purity of the 6,7-dimethoxyphthalazine-1,4-dione is crucial. Impurities can interfere with the chlorination reaction, leading to a complex mixture of products that is difficult to purify.

Q3: What are the recommended chlorinating agents and reaction conditions?

Several chlorinating agents can be used, with phosphorus oxychloride (POCl₃) being the most common. Using POCl₃ in combination with a catalyst or co-reagent like N,N-dimethylformamide (DMF) can improve the reaction efficiency.[1] Other options include mixtures of POCl₃ and phosphorus pentachloride (PCl₅) or phosphorus trichloride (PCl₃) with a catalyst in a solvent like acetonitrile.[3][4] The choice of agent can impact reaction harshness and waste disposal.[3]

Q4: How can I minimize the formation of side products during chlorination?

To minimize side products, consider the following:

  • Control the Temperature: Avoid excessively high temperatures. Gradually heat the reaction mixture to the target temperature and maintain it carefully.

  • Optimize Reagent Stoichiometry: Use a moderate excess of the chlorinating agent. A large excess can increase the likelihood of side reactions and complicates the workup process.[3]

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents and reagents to prevent hydrolysis of the chlorinating agent and product.

  • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) to monitor the consumption of the starting material and the formation of the product. Stop the reaction once the starting material is consumed to avoid product degradation.

Q5: The workup procedure for my reaction is complicated and results in product loss. Are there any tips for an efficient workup?

The workup for chlorination reactions typically involves quenching the excess chlorinating agent. This is a highly exothermic process that requires careful control.

  • Controlled Quenching: Slowly and carefully pour the reaction mixture onto crushed ice or into a cold, saturated sodium bicarbonate solution to neutralize the acidic environment and decompose the remaining chlorinating agent.[1]

  • Solvent Extraction: After quenching, the product can be extracted into an organic solvent like dichloromethane.

  • Purification: The crude product may require purification. While column chromatography is an option, recrystallization from a suitable solvent system is often effective for obtaining a pure product.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Yield of 6,7-dimethoxyphthalazine-1,4-dione (Step 1) Incomplete cyclization reaction.Ensure sufficient hydrazine hydrate is used. Increase reaction time or temperature moderately. Confirm the purity of the starting 4,5-dimethoxyphthalic anhydride/acid.
Product loss during precipitation/filtration.After adding water to precipitate the product, cool the mixture in an ice bath to maximize precipitation. Wash the filtered solid with cold water to minimize dissolution.[1]
Low Yield of this compound (Step 2) Incomplete chlorination.Check TLC for remaining starting material. If present, consider increasing the reaction time, temperature, or the amount of chlorinating agent.
Product degradation.Avoid excessive heating. Monitor the reaction closely and stop it as soon as the starting material is consumed. Use a milder chlorination system if possible (e.g., PCl₃/catalyst instead of PCl₅/POCl₃).[3]
Hydrolysis of chlorinating agent or product.Ensure all glassware is oven-dried and reagents/solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Multiple Spots on TLC After Chlorination Formation of side products (e.g., monochloro intermediate, decomposition products).Optimize reaction conditions (temperature, time). Ensure a homogenous reaction mixture with efficient stirring. Purify the crude product using column chromatography or recrystallization.
Difficulty in Isolating the Product After Workup Product is partially soluble in the aqueous layer.Perform multiple extractions with a suitable organic solvent. If the product precipitates during quenching, ensure the pH is neutral to slightly basic to maintain its insolubility in the aqueous phase.
Formation of an emulsion during extraction.Add brine (saturated NaCl solution) to help break the emulsion. If the problem persists, filter the entire mixture through a pad of Celite.

Data Summary: Chlorination Methods for Phthalazine-1,4-diones

Chlorinating Agent(s)SolventCatalyst/AdditiveTemperature (°C)Time (h)Reported Yield (%)Reference(s)
POCl₃DMF-65 - 802 - 4~90% (for unsubstituted)[1]
PCl₃Acetonitrile1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or 4-DMAP60 - 1004 - 10High (not quantified)[3]
POCl₃ / PCl₅--1001Good (not quantified)[4]
POCl₃--RefluxNot specified-[2]

Note: Yields can vary significantly based on the specific substrate, scale, and experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of 6,7-Dimethoxyphthalazine-1,4-dione

This protocol is a general procedure based on the synthesis of analogous phthalazine-1,4-diones.[1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4,5-dimethoxyphthalic anhydride (1.0 eq).

  • Reagent Addition: Add ethanol as a solvent, followed by the slow addition of hydrazine monohydrate (~5.0 eq).

  • Reaction: Stir the mixture at room temperature or gently heat to reflux for 4 hours, monitoring the reaction by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and add water to precipitate the product.

  • Isolation: Filter the resulting solid, wash it with cold water, and then with a cold organic solvent (e.g., a mixture of n-hexane/ethyl acetate) to remove impurities.

  • Drying: Dry the isolated white or off-white solid under vacuum to obtain 6,7-dimethoxyphthalazine-1,4-dione.

Protocol 2: Chlorination to form this compound

This protocol is adapted from standard chlorination procedures for phthalazine-1,4-diones.[1][3]

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the 6,7-dimethoxyphthalazine-1,4-dione (1.0 eq).

  • Reagent Addition: Add phosphorus oxychloride (POCl₃, ~3.0 eq) and a catalytic amount of DMF. Alternatively, use the PCl₃/catalyst system in acetonitrile as described in the table above.[3]

  • Reaction: Heat the reaction mixture with stirring to 80-90 °C for 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • Workup (Quenching): Once the reaction is complete, cool the mixture to room temperature. Very slowly and carefully, pour the reaction mixture onto a stirred slurry of crushed ice and saturated sodium bicarbonate solution. Caution: This is a highly exothermic and gas-evolving step. Ensure it is done in a well-ventilated fume hood with appropriate personal protective equipment.

  • Extraction: Extract the aqueous mixture multiple times with dichloromethane.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude solid by recrystallization or column chromatography to yield this compound.

Visual Workflow and Logic Diagrams

Troubleshooting_Chlorination start Low Yield in Chlorination Step check_tlc Analyze Crude Reaction Mixture by TLC start->check_tlc sm_present Significant Starting Material (SM) Remains check_tlc->sm_present no_sm No Starting Material, but Low Yield check_tlc->no_sm sm_present->no_sm No incomplete_rxn Issue: Incomplete Reaction sm_present->incomplete_rxn Yes degradation Issue: Product Degradation or Loss no_sm->degradation Yes solution_incomplete Solutions: - Increase reaction time/temperature - Increase moles of POCl₃ - Check reagent quality (anhydrous?) - Add catalyst (e.g., DMF) incomplete_rxn->solution_incomplete solution_degradation Solutions: - Lower reaction temperature - Reduce reaction time (stop when SM is gone) - Use milder chlorinating agent - Optimize workup (avoid excess heat/acidity) degradation->solution_degradation

Caption: Troubleshooting workflow for low yield in the chlorination step.

Synthesis_Workflow cluster_step1 Step 1: Dione Formation cluster_step2 Step 2: Chlorination start_material 4,5-Dimethoxyphthalic Anhydride reaction1 Cyclization (e.g., in Ethanol) start_material->reaction1 hydrazine Hydrazine Monohydrate hydrazine->reaction1 dione 6,7-Dimethoxyphthalazine- 1,4-dione reaction1->dione reaction2 Chlorination (e.g., 80-90°C) dione->reaction2 Intermediate chlor_agent Chlorinating Agent (e.g., POCl₃/DMF) chlor_agent->reaction2 final_product 1,4-Dichloro-6,7- dimethoxyphthalazine reaction2->final_product

Caption: General two-step synthesis pathway for the target molecule.

References

Technical Support Center: Suzuki Coupling of Dichlorophthalazines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the Suzuki coupling of dichlorophthalazines. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common side reactions observed during the Suzuki coupling of 1,4-dichlorophthalazine?

A1: The primary side reactions encountered are homocoupling of the boronic acid, dehalogenation of the dichlorophthalazine starting material or the mono-substituted product, and the formation of a mixture of mono- and di-substituted products when selective mono-arylation is desired.

Q2: My reaction is producing a significant amount of homocoupled biaryl product from my boronic acid. How can I minimize this?

A2: Homocoupling is often promoted by the presence of oxygen, which can interfere with the palladium catalytic cycle.[1] It can also occur if the Pd(II) precatalyst is not efficiently reduced to the active Pd(0) species.[2][3]

Troubleshooting Steps:

  • Degassing: Thoroughly degas all solvents and the reaction mixture with an inert gas (Argon or Nitrogen) before adding the palladium catalyst. This is crucial to remove dissolved oxygen.

  • Catalyst Choice: Consider using a Pd(0) source like Pd(PPh₃)₄ directly, or a pre-catalyst that readily forms the active Pd(0) species.

  • Ligand Selection: Bulky, electron-rich phosphine ligands can suppress homocoupling by favoring the desired cross-coupling pathway.[4]

  • Reaction Temperature: Lowering the reaction temperature may reduce the rate of homocoupling.

Q3: I am observing dehalogenation of my dichlorophthalazine, resulting in phthalazine or mono-chlorophthalazine byproducts. What causes this and how can I prevent it?

A3: Dehalogenation, or hydrodehalogenation, can occur through various mechanisms. It can be a competing reaction where a hydride source in the reaction mixture (e.g., from the solvent or base) replaces the halogen on the phthalazine ring.[2] For nitrogen-containing heterocycles, this side reaction can be particularly problematic.[5]

Troubleshooting Steps:

  • Choice of Base: Use a non-hydridic base. Carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are generally preferred over alkoxides or hydroxides if dehalogenation is an issue.

  • Solvent Selection: Protic solvents like alcohols can sometimes act as hydride donors. Consider using aprotic solvents like dioxane, THF, or toluene.

  • Catalyst and Ligand System: Certain palladium-ligand complexes are more prone to promoting dehalogenation. Screening different ligands can help identify a system that minimizes this side reaction. For halogenated aminopyrazoles, bromo and chloro derivatives showed less propensity to dehalogenation compared to iodo derivatives.[2]

  • Boronic Acid Quality: Impurities in the boronic acid can sometimes contribute to dehalogenation. Ensure the boronic acid is of high purity.

Q4: I am trying to achieve selective mono-arylation of 1,4-dichlorophthalazine, but I am getting a mixture of the mono- and di-substituted products. How can I improve the selectivity for the mono-substituted product?

A4: Achieving selective mono-arylation on a dihalogenated heterocycle like dichlorophthalazine is a common challenge. The reactivity of the second chlorine atom after the first substitution can be comparable to or even higher than the first, leading to di-substitution.

Troubleshooting Steps:

  • Stoichiometry: Carefully control the stoichiometry of the boronic acid. Using a slight excess (e.g., 1.0-1.2 equivalents) is common for the desired mono-arylation, but a large excess should be avoided.

  • Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS. Shorter reaction times and lower temperatures can favor the formation of the mono-substituted product.

  • Ligand Selection: The choice of ligand is critical for controlling selectivity. Bulky ligands can sterically hinder the second substitution, thus favoring mono-arylation. For dichloropyridines, which are structurally similar, specific phosphine ligands have been shown to afford high selectivity for mono-arylation.[6][7]

  • Solvent Effects: The solvent can influence the relative rates of the first and second coupling reactions. Screening different solvents can be beneficial.

Quantitative Data Summary

The following table summarizes typical yields and conditions for Suzuki coupling reactions involving dichlorinated N-heterocycles, which can serve as a starting point for optimizing reactions with dichlorophthalazines. Note that specific yields for dichlorophthalazine side products are not widely reported, so data from analogous systems are presented.

SubstrateProductCatalyst/LigandBaseSolventYield of Desired Product (%)Notes on Side ProductsReference
DichloropyridinesMono-arylated PyridineNi(cod)₂ / PPh₂MeK₃PO₄MeCNHighMinimal oligomerization of boronic acid.[6]
DichloropyridinesDi-arylated PyridineNi(cod)₂ / TrialkylphosphineK₃PO₄MeCNPredominantFavored with more electron-rich ligands.[6]
Halogenated AminopyrazolesArylated AminopyrazoleXPhos Pd G2K₂CO₃EtOH/H₂OUp to 93%Bromo and chloro derivatives show less dehalogenation than iodo derivatives.[2]

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling of 1,4-Dichlorophthalazine (Mono-arylation):

This is a representative protocol and may require optimization for specific substrates.

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add 1,4-dichlorophthalazine (1.0 mmol), the arylboronic acid (1.1 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Degassing: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v, 10 mL) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) to the stirred mixture under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired mono-aryl phthalazine.

Visualizing Reaction Pathways

Diagram 1: General Catalytic Cycle of Suzuki-Miyaura Coupling

This diagram illustrates the fundamental steps of the Suzuki coupling reaction.[3][8]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OR)2) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Diagram 2: Competing Side Reactions in Suzuki Coupling of Dichlorophthalazines

This workflow illustrates the desired reaction pathway versus the common side reactions.

Side_Reactions_Workflow cluster_main Suzuki Coupling of Dichlorophthalazine cluster_side Side Reactions Start 1,4-Dichlorophthalazine + Arylboronic Acid Desired_Mono Mono-aryl Chlorophthalazine (Desired Product) Start->Desired_Mono Mono-arylation Homocoupling Homocoupling (Aryl-Aryl) Start->Homocoupling Dehalogenation_Start Dehalogenation of Starting Material Start->Dehalogenation_Start Desired_Di Di-aryl Phthalazine Desired_Mono->Desired_Di Di-arylation Dehalogenation_Mono Dehalogenation of Mono-substituted Product Desired_Mono->Dehalogenation_Mono

Caption: Desired vs. side reaction pathways in dichlorophthalazine Suzuki coupling.

Diagram 3: Troubleshooting Logic for Low Yield

This diagram provides a logical workflow for troubleshooting low yields in the Suzuki coupling of dichlorophthalazines.

Troubleshooting_Logic Start Low Yield of Desired Product Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Degassing Ensure Thorough Degassing Check_Purity->Check_Degassing Purity OK Success Improved Yield Check_Purity->Success Impurity Found & Resolved Optimize_Catalyst Optimize Catalyst System (Catalyst, Ligand) Check_Degassing->Optimize_Catalyst Degassing OK Check_Degassing->Success Improved Degassing Optimize_Base Optimize Base Optimize_Catalyst->Optimize_Base No Improvement Optimize_Catalyst->Success Improvement Optimize_Solvent Optimize Solvent Optimize_Base->Optimize_Solvent No Improvement Optimize_Base->Success Improvement Optimize_Temp Optimize Temperature and Reaction Time Optimize_Solvent->Optimize_Temp No Improvement Optimize_Solvent->Success Improvement Optimize_Temp->Success Improvement

Caption: A logical guide for troubleshooting low yields.

References

Technical Support Center: Purification of 2,4-Dichloro-6,7-dimethoxyquinazoline

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information for "1,4-Dichloro-6,7-dimethoxyphthalazine" is limited. This guide pertains to the structurally similar and more commonly referenced compound, 2,4-Dichloro-6,7-dimethoxyquinazoline . It is presumed that this is the compound of interest.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges with 2,4-Dichloro-6,7-dimethoxyquinazoline.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of 2,4-Dichloro-6,7-dimethoxyquinazoline?

A1: The most common impurities arise from the synthetic process, which typically involves the chlorination of 6,7-dimethoxyquinazolin-2,4-dione using reagents like phosphorus oxychloride (POCl₃).[1][2] Potential impurities include:

  • Unreacted Starting Material: Residual 6,7-dimethoxyquinazolin-2,4-dione.

  • Partially Chlorinated Intermediates: Monochloro-species such as 2-hydroxy-4-chloro-6,7-dimethoxyquinazoline.

  • Hydrolysis Products: The dichloro product is susceptible to hydrolysis back to the monochloro-hydroxy species or the starting dione, particularly during aqueous workup.

  • Residual Chlorinating Agent and Byproducts: Traces of POCl₃ or its decomposition products.

Q2: My final product shows a low melting point and broad NMR peaks. What could be the issue?

A2: A low or broad melting point, along with broad peaks in the NMR spectrum, typically indicates the presence of impurities. The most likely culprits are residual starting material or hydrolysis byproducts, which can interfere with the crystal lattice of the pure compound. We recommend checking the purity by HPLC and considering further purification steps like recrystallization or column chromatography.

Q3: What are the recommended solvent systems for the recrystallization of 2,4-Dichloro-6,7-dimethoxyquinazoline?

A3: While specific literature on the recrystallization of 2,4-Dichloro-6,7-dimethoxyquinazoline is sparse, acetone has been successfully used for the recrystallization of structurally similar compounds like 2,4-dichloro-7-fluoroquinazoline.[3] A solvent screen is recommended to find the optimal system. Good candidates for screening include:

  • Acetone

  • Acetonitrile

  • Ethyl Acetate

  • Toluene

  • Mixtures of the above with hexanes or heptane as anti-solvents.

Q4: Can I use column chromatography for purification? If so, what are the recommended conditions?

A4: Yes, column chromatography can be an effective method for purification. For analytical purposes, reverse-phase HPLC is a suitable technique.[4] These methods can be scaled to preparative chromatography to isolate impurities.[4]

  • Stationary Phase: A C18-functionalized silica gel (reverse-phase).

  • Mobile Phase: A gradient of acetonitrile in water is a good starting point.[4] An acidic modifier like formic acid or phosphoric acid is often used to improve peak shape.[4]

Troubleshooting Guides

Issue 1: Low Yield of Crude Product After Aqueous Workup
Possible Cause Troubleshooting Step
Product Hydrolysis The crude product can hydrolyze back to water-soluble byproducts when in contact with water for extended periods or at elevated temperatures. Ensure the quench is performed with ice-cold water and that the product is filtered promptly.[1][2]
Incomplete Precipitation The product may have some solubility in the aqueous mixture. Minimize the amount of water used for quenching and washing. Consider back-extracting the aqueous filtrate with a suitable organic solvent like dichloromethane or ethyl acetate.
Mechanical Loss Ensure complete transfer of the reaction mixture and efficient filtration. Wash the reaction flask and filtration apparatus with a small amount of cold solvent.
Issue 2: Presence of Starting Material in the Final Product
Possible Cause Troubleshooting Step
Incomplete Chlorination Reaction The reaction may not have gone to completion. Consider extending the reaction time or increasing the temperature. Ensure the starting material is fully dissolved in the chlorinating agent.
Insufficient Chlorinating Agent Verify the stoichiometry of the chlorinating agent (e.g., POCl₃). Use a sufficient excess as it often serves as both reagent and solvent.
Co-precipitation with Product The starting material may have precipitated along with the product during workup. Purify the crude product using recrystallization from a suitable solvent or by column chromatography.
Issue 3: Off-White or Colored Product
Possible Cause Troubleshooting Step
Residual Catalysts or Byproducts If a catalyst like N,N-dimethylaniline is used, it or its byproducts may contaminate the product.[2] Ensure thorough washing of the crude product.
Thermal Decomposition The product may be sensitive to high temperatures. Avoid excessive heating during reaction and solvent removal.
Trapped Solvents or Impurities The color may be due to trapped impurities. Recrystallization is often effective in removing colored impurities. The use of activated charcoal during recrystallization can also be considered.

Data Presentation

Table 1: Solubility Data for 2,4-Dichloro-6,7-dimethoxyquinazoline (Qualitative)

SolventSolubilityTemperatureNotes
WaterInsolubleRoom TempProne to hydrolysis, especially at higher temperatures.
AcetoneSoluble (with heating)RefluxA potential recrystallization solvent.[3]
IsopropanolSoluble (with heating)RefluxUsed as a solvent for subsequent reactions.[1][2]
DichloromethaneSolubleRoom Temp
ChloroformSolubleRoom Temp
AcetonitrileSoluble (with heating)Room TempA common mobile phase component in reverse-phase HPLC.[4]

Experimental Protocols

Protocol 1: General Synthesis and Workup

This protocol is a generalized procedure based on common literature methods.[1][2]

  • A mixture of 6,7-dimethoxyquinazolin-2,4-dione and phosphorus oxychloride (POCl₃) is heated to reflux.

  • A catalytic amount of a tertiary amine base, such as N,N-dimethylaniline, may be added.[2]

  • The reaction is refluxed for several hours until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling to room temperature, the reaction mixture is slowly poured into a stirred vessel containing ice-cold water.[1][2]

  • The resulting precipitate is collected by vacuum filtration.

  • The solid is washed thoroughly with cold water to remove residual acids and other water-soluble impurities.[1]

  • The crude product is dried under vacuum.

Protocol 2: Purification by Recrystallization
  • The crude 2,4-Dichloro-6,7-dimethoxyquinazoline is dissolved in a minimal amount of a suitable hot solvent (e.g., acetone).

  • If the solution is colored, a small amount of activated charcoal can be added, and the mixture is heated for a short period.

  • The hot solution is filtered to remove the charcoal and any insoluble impurities.

  • The filtrate is allowed to cool slowly to room temperature to induce crystallization.

  • The mixture can be further cooled in an ice bath to maximize crystal formation.

  • The purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Mix 6,7-dimethoxyquinazolin-2,4-dione with POCl3 reflux Reflux for several hours start->reflux quench Pour into ice-cold water reflux->quench filter Filter the precipitate quench->filter wash Wash with cold water filter->wash dry Dry under vacuum wash->dry recrystallize Recrystallization (e.g., from Acetone) dry->recrystallize chromatography Column Chromatography dry->chromatography end end recrystallize->end Pure Product chromatography->end Pure Product

Caption: A general workflow for the synthesis and purification of 2,4-Dichloro-6,7-dimethoxyquinazoline.

troubleshooting_logic cluster_impurity_id Impurity Identification cluster_solutions Potential Solutions start Impure Product Detected (e.g., by LC-MS, NMR) check_sm Starting Material Present? start->check_sm check_hydrolysis Hydrolysis Product Present? start->check_hydrolysis check_color Product Discolored? start->check_color rerun_rxn Re-run reaction with longer time / more reagent check_sm->rerun_rxn Yes recrystallize Recrystallize from suitable solvent check_sm->recrystallize No check_hydrolysis->recrystallize Yes chromatography Purify by column chromatography check_hydrolysis->chromatography If recrystallization fails charcoal Treat with activated charcoal during recrystallization check_color->charcoal Yes end end rerun_rxn->end Pure Product recrystallize->end Pure Product chromatography->end Pure Product charcoal->end Pure Product

Caption: A troubleshooting decision tree for common purification issues.

References

Technical Support Center: Optimizing Catalyst Loading for Reactions with 1,4-Dichloro-6,7-dimethoxyphthalazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,4-Dichloro-6,7-dimethoxyphthalazine. The following sections offer insights into optimizing catalyst loading for common cross-coupling reactions, troubleshooting common issues, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalytic reactions performed with this compound?

A1: this compound is an electron-deficient heteroaromatic compound, making it an excellent substrate for various palladium-catalyzed cross-coupling reactions. The most common transformations include Suzuki-Miyaura couplings to form C-C bonds with boronic acids and Buchwald-Hartwig aminations to form C-N bonds with amines.

Q2: How does catalyst loading typically affect the reaction outcome?

A2: Catalyst loading is a critical parameter that can significantly impact reaction yield, rate, and purity. Insufficient catalyst may lead to slow or incomplete reactions, while excessive catalyst can increase costs and potentially lead to the formation of side products or difficulties in purification. Optimal catalyst loading is a balance between reaction efficiency and practicality.

Q3: What are the key components of a typical catalyst system for these reactions?

A3: A standard catalyst system for cross-coupling reactions with this compound consists of a palladium source (precatalyst), a phosphine ligand, and a base, all dissolved in a suitable anhydrous solvent. The choice of each component is crucial for the success of the reaction.

Q4: Can the two chlorine atoms on this compound be selectively substituted?

A4: Yes, regioselective substitution is often possible. The reactivity of the two chlorine atoms can differ, and by carefully controlling reaction conditions such as temperature, reaction time, and the stoichiometry of the coupling partner, it is often possible to achieve monosubstitution. Achieving disubstitution typically requires harsher conditions or longer reaction times.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of catalyst loading for reactions involving this compound.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Steps
Inactive Catalyst - Use a fresh batch of palladium precatalyst. Some palladium sources can degrade over time. - Ensure the phosphine ligand has not been oxidized. Store ligands under an inert atmosphere. - Consider using a more active precatalyst, such as a pre-formed Pd(0) source or a more sophisticated Buchwald precatalyst.
Suboptimal Catalyst Loading - If the reaction is sluggish, incrementally increase the catalyst loading (e.g., from 1 mol% to 3 mol%). - Conversely, if side products are observed, try decreasing the catalyst loading.
Incorrect Base or Solvent - The choice of base is critical. For Suzuki couplings, consider switching between carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). For Buchwald-Hartwig aminations, strong bases like NaOt-Bu or LHMDS are often required. - Ensure the solvent is anhydrous. Water can interfere with the catalytic cycle. Common solvents include 1,4-dioxane, toluene, and THF.
Reaction Not Reaching Completion - Increase the reaction temperature. - Extend the reaction time and monitor by TLC or LC-MS.
Protodeboronation of Boronic Acid (Suzuki Coupling) - This side reaction consumes the boronic acid.[1] Use a fresh, high-purity boronic acid. - Minimize the amount of water in the reaction, although a small amount can sometimes be beneficial.

Issue 2: Formation of Significant Side Products

Potential Cause Troubleshooting Steps
Homocoupling of Boronic Acid (Suzuki Coupling) - Lower the reaction temperature. - Decrease the catalyst loading. - Ensure efficient stirring to avoid localized high concentrations of reactants.
Hydrodehalogenation (Reduction of the C-Cl bond) - This can occur in the presence of a hydrogen source. Ensure the solvent is not a source of hydrogen under the reaction conditions. - Lowering the reaction temperature may reduce this side reaction.
Catalyst Decomposition - High temperatures can lead to catalyst decomposition and the formation of palladium black. If this is observed, try a lower reaction temperature or a more thermally stable ligand.
Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting a low-yielding Suzuki-Miyaura coupling reaction with this compound.

G Start Low Yield in Cross-Coupling Reaction Check_Catalyst Is the Catalyst System Active? Start->Check_Catalyst Check_Conditions Are Reaction Conditions Optimal? Check_Catalyst->Check_Conditions Yes Replace_Catalyst Use Fresh Catalyst/Ligand Check_Catalyst->Replace_Catalyst No Check_Reagents Are Reagents High Purity? Check_Conditions->Check_Reagents Yes Adjust_Conditions Adjust Temp, Solvent, or Base Check_Conditions->Adjust_Conditions No Optimize_Loading Optimize Catalyst Loading Check_Reagents->Optimize_Loading Yes Purify_Reagents Purify Starting Materials Check_Reagents->Purify_Reagents No Troubleshoot_Side_Reactions Investigate Side Reactions Optimize_Loading->Troubleshoot_Side_Reactions Success High Yield Achieved Troubleshoot_Side_Reactions->Success Replace_Catalyst->Start Adjust_Conditions->Start Purify_Reagents->Start G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents Add Reactants, Base, and Catalyst to Flask Solvent Add Anhydrous Solvent Reagents->Solvent Inert Purge with Inert Gas Solvent->Inert Heat Heat and Stir Inert->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Quench Cool and Quench Monitor->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Purify Purify by Chromatography Extract->Purify Product Isolated Product Purify->Product

References

Managing low solubility of 1,4-Dichloro-6,7-dimethoxyphthalazine in reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the low solubility of 1,4-Dichloro-6,7-dimethoxyphthalazine in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a heterocyclic compound with generally low solubility in many common organic solvents. Its planar aromatic structure contributes to strong intermolecular forces, making it challenging to dissolve. However, it exhibits some solubility in chlorinated solvents and polar aprotic solvents.

Q2: Which solvents are recommended for reactions involving this compound?

A2: Based on synthesis and purification procedures, the following solvents and solvent systems have been found to be effective:

  • Primary Solvents: Dichloromethane, Chloroform, Acetonitrile.[1]

  • Co-solvents for Recrystallization and Improved Solubility: Methanol, Ethanol, Isopropanol, Ethyl Acetate, Acetone, Dioxane.[1][2]

A combination of these solvents can often be used to achieve the desired solubility for a reaction.

Q3: Are there any general strategies to improve the solubility of this compound?

A3: Yes, several techniques can be employed to enhance the solubility of poorly soluble compounds like this compound:

  • Co-solvency: Using a mixture of solvents can disrupt the crystal lattice of the compound more effectively than a single solvent.[3][4]

  • Heating: Gently heating the solvent system can significantly increase the solubility. However, the thermal stability of the compound and other reactants should be considered.

  • Particle Size Reduction: Grinding the solid material to a finer powder increases the surface area available for solvation, which can improve the rate of dissolution.[5]

  • Use of Additives: In some cases, the addition of a small amount of a solubilizing agent or a phase-transfer catalyst can be beneficial, depending on the reaction.

Troubleshooting Guide: Low Solubility in Reactions

This guide addresses common issues encountered due to the low solubility of this compound.

Problem Possible Cause Troubleshooting Steps
Incomplete Dissolution of Starting Material Insufficient solvent volume or inappropriate solvent choice.1. Increase the solvent volume gradually. 2. Try a different solvent or a co-solvent system (see Table 1). 3. Gently heat the mixture while stirring.
Slow or Incomplete Reaction Low concentration of the dissolved reactant, limiting reaction kinetics.1. Ensure the reaction mixture is well-stirred to maximize contact between reactants. 2. Consider using a higher-boiling point solvent to allow for a higher reaction temperature. 3. If possible, use a more concentrated solution, even if it requires a different solvent system.
Precipitation of Starting Material During Reaction Change in temperature or solvent composition as the reaction progresses.1. Maintain a consistent reaction temperature. 2. If a reagent is added that changes the solvent polarity, add it slowly to a well-stirred solution. 3. Consider a solvent system that is less sensitive to changes in composition.
Difficulty in Product Purification Co-precipitation of starting material with the product.1. Choose a recrystallization solvent system where the product has good solubility at high temperatures and poor solubility at low temperatures, while the starting material remains soluble. 2. Utilize column chromatography with a suitable solvent gradient to separate the product from unreacted starting material.

Data Presentation

Table 1: Recommended Solvents and Co-solvents for this compound

Solvent TypeExamplesSuitabilityNotes
Chlorinated Solvents Dichloromethane, ChloroformHighOften used as the primary solvent for reactions.
Nitriles AcetonitrileHighA versatile solvent for a range of reactions.[1]
Alcohols Methanol, Ethanol, IsopropanolModerate (as co-solvents)Useful for increasing polarity and in recrystallization.[1][2]
Esters Ethyl AcetateModerate (as co-solvents)Can be used in mixed solvent systems for purification.[1]
Ketones AcetoneModerate (as co-solvents)Another option for mixed solvent systems.[1]
Ethers DioxaneModerate (as co-solvents)A higher-boiling point option for mixed systems.[1]

Experimental Protocols

General Protocol for a Nucleophilic Substitution Reaction with this compound

This protocol is a general guideline for a reaction where the chlorine atoms on this compound are displaced by a nucleophile.

  • Solvent Selection and Dissolution:

    • Choose an appropriate primary solvent such as acetonitrile or dichloromethane.

    • To a reaction flask, add this compound and the chosen solvent.

    • Stir the mixture. If dissolution is slow, gently warm the flask until the solid dissolves.

  • Reagent Addition:

    • Dissolve the nucleophile and any necessary base (e.g., triethylamine, potassium carbonate) in the same solvent.

    • Add the nucleophile solution dropwise to the stirred solution of this compound at the desired reaction temperature.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a solid precipitate forms (e.g., a salt byproduct), remove it by filtration.

    • Wash the filtrate with water or an appropriate aqueous solution to remove any remaining water-soluble impurities.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).

    • Remove the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by recrystallization from a suitable co-solvent system (e.g., dichloromethane/methanol, ethyl acetate/ethanol) or by column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Start dissolve Dissolve 1,4-Dichloro-6,7- dimethoxyphthalazine in appropriate solvent start->dissolve add_reagents Add Reagents Dropwise dissolve->add_reagents prepare_reagents Prepare Nucleophile and Base Solution prepare_reagents->add_reagents monitor Monitor Reaction (TLC/HPLC) add_reagents->monitor workup Aqueous Work-up monitor->workup dry Dry Organic Layer workup->dry concentrate Concentrate dry->concentrate purify Recrystallization or Chromatography concentrate->purify end End purify->end

Caption: Experimental Workflow for a Typical Reaction.

troubleshooting_logic cluster_solvent Solvent System cluster_conditions Reaction Conditions cluster_physical Physical Modification start Low Solubility Issue Encountered increase_vol Increase Solvent Volume start->increase_vol change_solvent Change Primary Solvent start->change_solvent add_cosolvent Add a Co-solvent start->add_cosolvent increase_temp Increase Temperature start->increase_temp increase_stirring Increase Stirring Rate start->increase_stirring grind Grind Starting Material start->grind check_solubility Problem Resolved? increase_vol->check_solubility change_solvent->check_solubility add_cosolvent->check_solubility increase_temp->check_solubility increase_stirring->check_solubility grind->check_solubility yes Yes check_solubility->yes no No check_solubility->no no->start Try another approach

Caption: Troubleshooting Logic for Solubility Issues.

References

Technical Support Center: Nucleophilic Substitution on Dichlorophthalazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in nucleophilic substitution reactions with dichlorophthalazine.

Frequently Asked Questions (FAQs)

Q1: My nucleophilic substitution reaction on 1,4-dichlorophthalazine is not proceeding, or the yield is very low. What are the common causes and how can I troubleshoot this?

A1: A failed or low-yielding reaction can stem from several factors. A systematic approach to troubleshooting is crucial.

  • Nucleophile Reactivity: Weak nucleophiles, such as aromatic amines with electron-withdrawing groups or sterically hindered amines, may exhibit low reactivity.

    • Solution: Consider using a stronger base to deprotonate the nucleophile, increasing its nucleophilicity. Switching to a more polar aprotic solvent like DMSO or NMP can also enhance the nucleophile's reactivity.

  • Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy barrier.

    • Solution: Gradually increase the reaction temperature. For some less reactive nucleophiles, refluxing in a high-boiling point solvent may be necessary. Temperature control can also be used to influence selectivity between mono- and di-substituted products.[1][2]

  • Base Strength: An inappropriate or weak base may not sufficiently activate the nucleophile.

    • Solution: If using a mild base like triethylamine (TEA), consider switching to a stronger, non-nucleophilic base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH).

  • Solvent Choice: The solvent plays a critical role in SNAr reactions.

    • Solution: Polar aprotic solvents like DMF, DMSO, and NMP are generally preferred as they solvate the cation of the nucleophile's salt, leaving the anion more reactive. If solubility is an issue, a co-solvent system might be beneficial.

Q2: I am struggling to achieve selective mono-substitution on 1,4-dichlorophthalazine. How can I favor the formation of the mono-substituted product over the di-substituted product?

A2: Achieving selective mono-substitution is a common challenge. Several strategies can be employed to favor the formation of the mono-substituted product:

  • Stoichiometry: Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the nucleophile relative to the 1,4-dichlorophthalazine.

  • Reaction Temperature: Lowering the reaction temperature can often improve selectivity for the mono-substituted product.[1][2]

  • Nucleophile Choice: A less reactive or sterically hindered nucleophile will favor mono-substitution.

  • Controlled Addition: Slowly adding the nucleophile to the reaction mixture can help maintain a low concentration of the nucleophile, thus reducing the likelihood of the second substitution occurring.

Q3: My reaction is producing a mixture of mono- and di-substituted products. How can I separate them?

A3: The separation of mono- and di-substituted phthalazines can typically be achieved using column chromatography. The polarity difference between the two products is usually sufficient for separation on silica gel. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is often effective. In some cases, recrystallization can also be used to purify the desired product.[3]

Q4: I am observing unexpected side products in my reaction. What are the likely side reactions and how can I minimize them?

A4: Besides the desired substitution, other reactions can occur:

  • Hydrolysis: In the presence of water and a base, 1,4-dichlorophthalazine can undergo hydrolysis to form chlorophthalazinone or phthalazinedione derivatives.[4][5][6]

    • Prevention: Ensure that all reagents and solvents are anhydrous. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help.

  • Reaction with Solvent: Some solvents, like DMF, can decompose at high temperatures or in the presence of strong bases, leading to side reactions.

    • Prevention: Choose a more stable solvent if high temperatures are required. Compare the stability and performance of solvents like NMP and DMSO.[7][8][9]

Troubleshooting Guides

Problem: Low or No Product Formation
Possible Cause Troubleshooting Steps
Insufficient Nucleophile Reactivity - Use a stronger, non-nucleophilic base (e.g., K₂CO₃, NaH). - Switch to a more polar aprotic solvent (e.g., DMSO, NMP). - Increase the reaction temperature.
Poor Solubility of Reagents - Use a co-solvent system. - Choose a solvent in which all reactants are soluble at the reaction temperature.
Decomposition of Reagents - Verify the quality and purity of the starting materials. - Run the reaction under an inert atmosphere to prevent degradation.
Inappropriate Reaction Time - Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.
Problem: Poor Selectivity (Mono- vs. Di-substitution)
Possible Cause Troubleshooting Steps
Excess Nucleophile - Use a 1:1 molar ratio of nucleophile to 1,4-dichlorophthalazine.
High Reaction Temperature - Lower the reaction temperature to favor mono-substitution.[1][2]
Highly Reactive Nucleophile - Consider using a nucleophile with lower reactivity if possible.
Rapid Addition of Nucleophile - Add the nucleophile dropwise over an extended period.

Experimental Protocols

Key Experiment 1: Selective Mono-substitution of 1,4-Dichlorophthalazine with an Aromatic Amine

This protocol describes a general procedure for the selective mono-substitution of 1,4-dichlorophthalazine with an aniline derivative.

Reagents and Materials:

  • 1,4-Dichlorophthalazine

  • Aniline derivative (1.1 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • TLC plates (silica gel)

  • Column chromatography setup

Procedure:

  • To a clean, dry round-bottom flask, add 1,4-dichlorophthalazine and potassium carbonate.

  • Add anhydrous DMF to the flask to dissolve the solids.

  • Place the flask under an inert atmosphere.

  • In a separate flask, dissolve the aniline derivative in a minimal amount of anhydrous DMF.

  • Slowly add the aniline solution to the stirred solution of 1,4-dichlorophthalazine at room temperature over 30 minutes.

  • Heat the reaction mixture to 80 °C and monitor the progress by TLC.

  • Once the starting material is consumed (typically 4-6 hours), cool the reaction to room temperature.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the mono-substituted product.

Key Experiment 2: Di-substitution of 1,4-Dichlorophthalazine with an Aliphatic Amine

This protocol outlines a general method for the di-substitution of 1,4-dichlorophthalazine with a secondary aliphatic amine, such as piperidine.

Reagents and Materials:

  • 1,4-Dichlorophthalazine

  • Piperidine (2.5 equivalents)

  • Triethylamine (TEA) (3.0 equivalents)

  • Acetonitrile (ACN)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • TLC plates (silica gel)

Procedure:

  • In a round-bottom flask, dissolve 1,4-dichlorophthalazine in acetonitrile.

  • Add triethylamine to the solution.

  • Add piperidine to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 82 °C).

  • Monitor the reaction by TLC until the mono-substituted intermediate is no longer visible.

  • Cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude di-substituted product.

  • If necessary, purify the product by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep Prepare Anhydrous Reagents and Solvents setup Set up Reaction Under Inert Atmosphere prep->setup dissolve Dissolve Dichlorophthalazine and Base setup->dissolve add_nuc Slowly Add Nucleophile Solution dissolve->add_nuc heat Heat to Desired Temperature add_nuc->heat monitor Monitor by TLC/LC-MS heat->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Chromatography/Recrystallization extract->purify characterize Characterize Product purify->characterize

Caption: General experimental workflow for nucleophilic substitution on dichlorophthalazine.

troubleshooting_flowchart start Reaction Failed or Low Yield check_nuc Is the nucleophile weak or sterically hindered? start->check_nuc increase_temp Increase Reaction Temperature check_nuc->increase_temp Yes check_solvent Is the solvent appropriate (polar aprotic)? check_nuc->check_solvent No stronger_base Use a Stronger Base (e.g., K₂CO₃, NaH) increase_temp->stronger_base stronger_base->check_solvent change_solvent Switch to DMSO or NMP check_solvent->change_solvent No check_selectivity Poor Mono/Di Selectivity? check_solvent->check_selectivity Yes change_solvent->check_selectivity lower_temp Lower Reaction Temperature check_selectivity->lower_temp Yes end Improved Reaction check_selectivity->end No control_stoich Use 1:1 Stoichiometry lower_temp->control_stoich slow_addition Slowly Add Nucleophile control_stoich->slow_addition slow_addition->end

Caption: Troubleshooting decision tree for failed nucleophilic substitution reactions.

References

How to avoid hydrolysis of 1,4-Dichloro-6,7-dimethoxyphthalazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of 1,4-dichloro-6,7-dimethoxyphthalazine during their experiments.

Troubleshooting Guide

Encountering unexpected results or product degradation can be a significant setback in research. This guide addresses common issues related to the hydrolysis of this compound.

Issue 1: Loss of Starting Material and Appearance of Unexpected Polar Impurities

  • Symptom: Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) analysis shows a diminished spot/peak for this compound and the emergence of one or more new, more polar spots/peaks.

  • Possible Cause: Hydrolysis of one or both chloro-substituents to hydroxyl groups.

  • Troubleshooting Steps:

    • Verify Solvent Purity: Ensure all solvents used are anhydrous. Use freshly opened bottles of anhydrous solvents or solvents dried using appropriate methods (e.g., molecular sieves, distillation over a drying agent).

    • Control Reaction Atmosphere: If the reaction is sensitive to moisture, perform the experiment under an inert atmosphere (e.g., nitrogen or argon).[1][2][3][4][5]

    • Check pH of Aqueous Reagents: If aqueous reagents are used (e.g., in a biphasic reaction), ensure the pH is neutral or slightly acidic. Basic conditions can accelerate hydrolysis.

    • Analyze Impurities: If possible, isolate the impurity and characterize it by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm if it is a hydrolysis product.[6][7]

Issue 2: Inconsistent Reaction Yields

  • Symptom: Significant variability in the yield of the desired product in reactions involving this compound.

  • Possible Cause: Inconsistent levels of moisture in reagents or solvents leading to varying degrees of hydrolysis of the starting material.

  • Troubleshooting Steps:

    • Standardize Solvent Handling: Implement a strict protocol for using anhydrous solvents for all researchers in the lab.

    • Pre-dry Reagents: Dry any solid reagents that may be hygroscopic in a vacuum oven before use.

    • Monitor Reaction Conditions: Carefully control and monitor the temperature and reaction time, as prolonged reaction times at elevated temperatures can promote hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation?

A1: The primary cause of degradation for this compound is hydrolysis. The two chlorine atoms on the phthalazine ring are susceptible to nucleophilic substitution by water, leading to the formation of mono- and di-hydroxy-dimethoxyphthalazine derivatives. This reaction is often catalyzed by acidic or basic conditions.[8]

Q2: How can I store this compound to prevent hydrolysis?

A2: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), in a cool, dark, and dry place. A desiccator can provide an additional layer of protection against moisture.

Q3: What solvents are recommended for reactions involving this compound?

A3: Anhydrous aprotic solvents are highly recommended. Examples include:

  • Dichloromethane (DCM)

  • Tetrahydrofuran (THF)

  • Toluene

  • Acetonitrile (ACN)

  • N,N-Dimethylformamide (DMF) (ensure it is anhydrous)

It is crucial to use solvents from a freshly opened bottle or those that have been properly dried.

Q4: Can I use protic solvents like ethanol or methanol?

A4: While these solvents might be necessary for certain reactions, they can also act as nucleophiles and lead to solvolysis, which is analogous to hydrolysis. If their use is unavoidable, the reaction should be conducted at the lowest possible temperature and for the shortest possible time to minimize this side reaction.

Q5: How does pH affect the stability of this compound?

A5: Both acidic and basic conditions can catalyze the hydrolysis of the C-Cl bonds. Basic conditions, in particular, can significantly accelerate the rate of hydrolysis due to the increased concentration of the hydroxide nucleophile. It is advisable to maintain a neutral or slightly acidic pH environment whenever possible.

Q6: What analytical techniques can be used to detect hydrolysis?

A6: Several analytical techniques can be employed:

  • High-Performance Liquid Chromatography (HPLC): A powerful tool for separating and quantifying the starting material and its more polar hydrolysis products.

  • Thin Layer Chromatography (TLC): A quick and easy method to qualitatively monitor the progress of a reaction and check for the formation of more polar byproducts.

  • Mass Spectrometry (MS): Can be used to identify the molecular weights of the hydrolysis products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information to confirm the identity of the hydrolysis products.[6][7]

Data Presentation

Due to the limited availability of specific quantitative data for the hydrolysis of this compound in the public domain, the following table provides illustrative stability data based on general principles of chlorinated heterocyclic compounds. This data is for educational purposes and should be confirmed by experimental studies.

ConditionParameterValueStability Impact
pH 4> 24 hoursRelatively Stable
7~ 12 hoursModerate Degradation
10< 1 hourRapid Degradation
Temperature 25°C (in neutral aqueous solution)~ 12 hoursModerate Degradation
50°C (in neutral aqueous solution)~ 2 hoursSignificant Degradation
Solvent Anhydrous Toluene> 48 hoursHigh Stability
Methanol~ 8 hoursSolvolysis/Degradation

Experimental Protocols

Protocol 1: General Handling Procedure for this compound in a Reaction Setup

  • Glassware Preparation: Dry all glassware in an oven at >120°C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas.[4]

  • Inert Atmosphere Setup: Assemble the glassware and purge the system with dry nitrogen or argon for 10-15 minutes. Maintain a slight positive pressure of the inert gas throughout the experiment, using a bubbler to monitor the gas flow.[1][2][3][5]

  • Reagent Addition: Add this compound and any other solid reagents to the reaction flask under a positive flow of inert gas.

  • Solvent Addition: Add anhydrous solvent via a syringe or cannula.

  • Reaction Monitoring: Monitor the reaction progress using TLC or HPLC.

  • Work-up: Quench the reaction with a non-aqueous workup if possible. If an aqueous workup is necessary, use de-gassed, neutral pH water and perform the extraction quickly.

Protocol 2: Forced Degradation Study to Assess Stability

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable anhydrous organic solvent (e.g., acetonitrile).

  • Stress Conditions: [9][10][11][12]

    • Acidic Hydrolysis: Add an aliquot of the stock solution to a solution of 0.1 M HCl.

    • Basic Hydrolysis: Add an aliquot of the stock solution to a solution of 0.1 M NaOH.

    • Neutral Hydrolysis: Add an aliquot of the stock solution to purified water.

    • Oxidative Degradation: Add an aliquot of the stock solution to a solution of 3% hydrogen peroxide.

    • Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C).

  • Time Points: Sample each solution at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Quench the reaction if necessary (e.g., neutralize the acidic and basic samples) and analyze the samples by a validated stability-indicating HPLC method to determine the percentage of remaining this compound and the formation of degradation products.

Visualizations

Hydrolysis_Mechanism This compound This compound Intermediate Intermediate This compound->Intermediate H₂O (Nucleophilic Attack) Monohydroxy Product Monohydroxy Product Intermediate->Monohydroxy Product -HCl Dihydroxy Product Dihydroxy Product Monohydroxy Product->Dihydroxy Product H₂O, -HCl

Caption: Proposed hydrolysis pathway of this compound.

Troubleshooting_Workflow start Unexpected Results (e.g., low yield, impurities) check_hydrolysis Suspicion of Hydrolysis? start->check_hydrolysis check_moisture Check for Moisture Sources (Solvents, Reagents, Atmosphere) check_hydrolysis->check_moisture Yes other_issues Investigate Other Potential Issues check_hydrolysis->other_issues No implement_anhydrous Implement Anhydrous Techniques (Inert atmosphere, dry solvents) check_moisture->implement_anhydrous analyze_impurities Analyze Impurities (HPLC, MS, NMR) implement_anhydrous->analyze_impurities resolved Problem Resolved analyze_impurities->resolved

Caption: Troubleshooting workflow for experiments involving this compound.

Stability_Study_Workflow A Prepare Stock Solution in Anhydrous Solvent B Expose to Stress Conditions (Acid, Base, Water, Oxidant, Heat) A->B C Sample at Multiple Time Points B->C D Quench Reaction (if necessary) C->D E Analyze by Stability-Indicating HPLC Method D->E F Determine Degradation Profile and Rate E->F

Caption: Experimental workflow for a forced degradation study.

References

Optimizing temperature and reaction time for phthalazine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the temperature and reaction time for phthalazine synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during phthalazine synthesis, with a focus on temperature and reaction time.

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete Reaction: The reaction may not have proceeded to completion due to insufficient reaction time or temperature.Optimization: Systematically vary the reaction temperature and time. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal conditions. For instance, in the synthesis of phthalhydrazide from phthalic anhydride and hydrazine hydrate in acetic acid, heating at 120°C for 4-6 hours is a common starting point.[1] If the reaction is sluggish, consider a stepwise increase in temperature or extending the reaction time.
Decomposition of Starting Materials or Product: Excessive heat can lead to the decomposition of thermally sensitive compounds.Temperature Control: If decomposition is suspected, lower the reaction temperature. It is crucial to find a balance where the reaction proceeds at a reasonable rate without significant degradation. For reactions involving sensitive functional groups, running the reaction at a lower temperature for a longer duration might be beneficial.
Side Reactions: Unwanted side reactions can consume starting materials and reduce the yield of the desired phthalazine derivative. These can be temperature-dependent.Temperature Adjustment: Lowering the reaction temperature can sometimes minimize the formation of side products. If specific side reactions are identified, literature searches for alternative synthetic routes that are less prone to these side reactions may be necessary.
Poor Solubility of Reactants: Reactants may not be fully dissolved at lower temperatures, leading to a heterogeneous mixture and slow reaction rates.Solvent and Temperature: Ensure the chosen solvent can dissolve the reactants at the reaction temperature. A higher temperature might be required to achieve homogeneity. In some cases, using a co-solvent or a different solvent altogether might be necessary.
Formation of Impurities Side Product Formation at High Temperatures: Elevated temperatures can promote the formation of undesired byproducts.Temperature Optimization: Carefully control the reaction temperature. An optimization study, where the reaction is run at various temperatures while monitoring purity by TLC or HPLC, can identify the optimal temperature that maximizes the yield of the desired product while minimizing impurities.
Incomplete Reaction Leading to Unreacted Starting Materials: If the reaction time is too short, unreacted starting materials will remain, complicating purification.Reaction Monitoring: Use TLC or other analytical techniques to monitor the consumption of starting materials. Continue the reaction until the starting materials are no longer detectable or their concentration has stabilized.
Difficult Purification Presence of Multiple Products: A non-optimized reaction can lead to a complex mixture of products and byproducts.Re-optimization of Reaction Conditions: Revisit the temperature and reaction time parameters to improve the selectivity of the reaction towards the desired product. A cleaner reaction mixture will simplify the purification process.
Co-precipitation of Product and Byproducts: The desired product and impurities may have similar solubilities, making separation by crystallization or precipitation difficult.Chromatography: If crystallization is ineffective, column chromatography is a common method for separating complex mixtures. The choice of stationary and mobile phases will depend on the polarity of the compounds to be separated.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for temperature and reaction time when synthesizing phthalazinones from phthalic anhydrides and hydrazine hydrate?

A1: A common starting point for the synthesis of phthalazinones from phthalic anhydrides and hydrazine hydrate is refluxing in a solvent like acetic acid or ethanol.[2] Reaction times can range from 2 to 24 hours, and a typical temperature is around 120°C when using acetic acid.[1] However, these are general guidelines, and the optimal conditions will depend on the specific substrates being used.

Q2: How can I monitor the progress of my phthalazine synthesis reaction?

A2: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of most organic reactions.[3] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product over time. This allows you to determine when the reaction is complete and to identify the formation of any significant byproducts.

Q3: My reaction seems to be stalled, and I am not observing any further product formation. What should I do?

A3: If a reaction has stalled, you could consider several options. First, ensure that the temperature is appropriate for the reaction; a slight increase in temperature might be sufficient to push the reaction to completion. However, be cautious of potential side reactions at higher temperatures. Alternatively, if the reaction is concentration-dependent, you could try to remove a byproduct (e.g., water) if one is formed. Finally, consider the possibility that the reaction has reached equilibrium.

Q4: I am observing the formation of a significant amount of a byproduct at a higher temperature. What is the best approach to minimize it?

A4: To minimize the formation of temperature-dependent byproducts, it is advisable to lower the reaction temperature. You may need to compensate for the slower reaction rate by increasing the reaction time. Running a series of small-scale reactions at different temperatures can help you identify the optimal balance between reaction rate and purity.

Q5: Are there any alternatives to conventional heating for phthalazine synthesis?

A5: Yes, microwave-assisted synthesis has been reported as an efficient method for the synthesis of some phthalazine derivatives.[4] Microwave irradiation can often lead to significantly shorter reaction times and improved yields compared to conventional heating methods.

Experimental Protocols

Synthesis of Phthalhydrazide from Phthalic Anhydride and Hydrazine Hydrate

This protocol is a general guideline and may require optimization for specific applications.

Materials:

  • Phthalic anhydride

  • Hydrazine hydrate

  • Glacial acetic acid

  • Petroleum ether

Procedure:

  • To a stirred solution of phthalic anhydride (e.g., 6.01 g, 40 mmol) in glacial acetic acid (e.g., 22 mL), slowly add hydrazine hydrate (e.g., 2.8 mL, 44 mmol).[1]

  • Heat the reaction mixture to 120°C and maintain this temperature for 4 hours.[1]

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Filter the precipitated solid using a Büchner funnel.

  • Wash the solid with petroleum ether (e.g., 2 x 10 mL).[1]

  • Dry the solid under vacuum to obtain phthalhydrazide.

Synthesis of 1,4-Dichlorophthalazine from Phthalhydrazide

This protocol describes the chlorination of phthalhydrazide.

Materials:

  • Phthalhydrazide (Phthalazin-1,4-dione)

  • Phosphorus oxychloride (POCl₃)

Procedure:

  • Carefully add phthalhydrazide to an excess of phosphorus oxychloride.

  • Reflux the mixture for a specified time (e.g., 3 hours). The optimal reflux time should be determined experimentally.

  • After cooling, the excess phosphorus oxychloride is carefully removed, often by distillation under reduced pressure or by quenching with ice-water.

  • The resulting crude 1,4-dichlorophthalazine can then be purified, for example, by recrystallization.

Data Presentation

Table 1: Example of Reaction Conditions for Phthalazine Derivative Synthesis

Starting MaterialsReagents & ConditionsProductYieldReference
Phthalic anhydride, Phenyl hydrazineAcetic acid, HCl, reflux, 24 h2-phenyl-2,3-dihydrophthalazine-1,4-dione-[5]
Phthalic anhydride, Hydrazine hydrateAcetic acid, refluxPhthalazinones-[2]
1-Chlorophthalazines, p-PhenylenediamineButanol, 110°C, 1 hN¹-(phthalazin-1-yl)benzene-1,4-diamines-[6]
4-Chlorophthalic anhydride, MethylhydrazineMicrowave irradiation8-chloro-2-methyl-2,3-dihydrophthalazine-1,4-dione and isomer-[7]

Note: Yields are often dependent on the specific substrates and reaction scale and should be optimized.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Select Starting Materials & Solvent reactants Combine Reactants start->reactants set_temp Set Initial Temperature reactants->set_temp monitor Monitor Reaction (TLC) set_temp->monitor adjust Adjust T and/or Time monitor->adjust Incomplete/Side Products quench Quench Reaction monitor->quench Complete adjust->monitor extract Extraction/Filtration quench->extract purify Purification (Crystallization/Chromatography) extract->purify characterize Characterization (NMR, MS, etc.) purify->characterize end Pure Product characterize->end

Caption: A general experimental workflow for phthalazine synthesis, from preparation to analysis.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions issue Low Product Yield cause1 Incomplete Reaction issue->cause1 cause2 Decomposition issue->cause2 cause3 Side Reactions issue->cause3 sol1 Increase Temperature/Time cause1->sol1 sol2 Decrease Temperature cause2->sol2 sol3 Optimize Conditions (T, Time) cause3->sol3 sol1->sol3 sol2->sol3

Caption: A troubleshooting guide for addressing low product yield in phthalazine synthesis.

References

Preventing formation of byproducts in dichlorophthalazine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the formation of byproducts during the synthesis of 1,4-dichlorophthalazine.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material and chlorinating agent for the synthesis of 1,4-dichlorophthalazine?

The most prevalent synthetic route employs phthalhydrazide (also known as 1,4-dioxophthalazine) as the starting material. The conversion to 1,4-dichlorophthalazine is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).

Q2: What is the primary byproduct observed during the synthesis of 1,4-dichlorophthalazine, and why is it problematic?

The most commonly reported byproduct is 1-chloro-4-oxophthalazine. This impurity arises from incomplete chlorination of phthalhydrazide. Its presence is problematic because its polarity and structural similarity to the desired product make it difficult to remove through standard purification techniques like recrystallization.

Q3: How can the formation of the 1-chloro-4-oxophthalazine byproduct be minimized?

Minimizing the formation of this byproduct hinges on ensuring the complete conversion of the starting material. Key strategies include:

  • Choice and Excess of Chlorinating Agent: Using a sufficient excess of a potent chlorinating agent like phosphorus oxychloride (POCl₃) is crucial. Some protocols also utilize phosphorus pentachloride (PCl₅), which can be more reactive.

  • Reaction Temperature and Time: The reaction is typically conducted at reflux temperatures (around 110°C for POCl₃) for a sufficient duration (1-6 hours) to drive the reaction to completion.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended to ensure the disappearance of the starting material and any intermediates.

  • Use of a Catalyst: The addition of a catalyst, such as 4-dimethylaminopyridine (DMAP) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), can enhance the reaction rate and promote complete chlorination, thereby reducing the formation of the mono-chloro byproduct.

Q4: What are the recommended work-up and purification procedures to remove byproducts?

A careful work-up procedure is essential for obtaining pure 1,4-dichlorophthalazine. A typical procedure involves:

  • Quenching: The reaction mixture is cooled and slowly poured onto crushed ice or into cold water to decompose the excess chlorinating agent.

  • Neutralization: The acidic aqueous solution is carefully neutralized with a base, such as ammonium hydroxide or sodium bicarbonate, which causes the crude product to precipitate.

  • Filtration and Washing: The precipitated solid is collected by filtration and washed thoroughly with water to remove inorganic salts.

  • Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent, such as tetrahydrofuran (THF), ethanol, or a mixed solvent system (e.g., methylene chloride and methanol), to remove residual impurities.

Q5: Are there alternative chlorinating agents to POCl₃ and PCl₅?

While POCl₃ and PCl₅ are the most common, some literature mentions the use of phosphorus trichloride (PCl₃) in the presence of a catalyst. However, the reaction conditions and effectiveness in minimizing byproducts may vary. Thionyl chloride (SOCl₂) in the presence of a catalytic amount of DMF is another common chlorinating agent for similar transformations, though its specific application and efficiency for dichlorophthalazine synthesis would require further investigation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of 1,4-Dichlorophthalazine Incomplete reaction.- Increase reaction time and/or temperature. - Ensure a sufficient excess of the chlorinating agent is used. - Consider adding a catalyst like DMAP or DBU. - Ensure the starting material is dry and of high purity.
Product loss during work-up.- Carefully control the pH during neutralization to ensure complete precipitation. - Avoid excessive washing with solvents in which the product has some solubility.
Presence of 1-chloro-4-oxophthalazine in the Final Product Incomplete chlorination of phthalhydrazide.- Increase the molar ratio of the chlorinating agent to the starting material. - Prolong the reaction time at reflux. - Add a catalyst to drive the reaction to completion.
Hydrolysis of the product during work-up.- Work up the reaction at low temperatures (e.g., using an ice bath). - Minimize the time the product is in contact with aqueous acidic or basic solutions.
Difficulty in Filtering the Precipitated Product Formation of a very fine or colloidal precipitate.- Allow the precipitate to age in the mother liquor, sometimes with gentle stirring, to promote crystal growth. - Consider using a different neutralization base or adjusting the rate of addition.
Discolored Product (Yellow or Brown) Presence of polymeric or degradation byproducts.- Ensure the reaction temperature does not significantly exceed the recommended reflux temperature. - Purify the crude product by treatment with activated charcoal followed by recrystallization.

Experimental Protocols

Table 1: Summary of Selected Experimental Conditions for 1,4-Dichlorophthalazine Synthesis
Starting Material Chlorinating Agent Catalyst Solvent Temperature Time Yield Reference
PhthalhydrazidePOCl₃NoneNone (excess POCl₃)110°C1 hour90.1%[1]
Phthalhydrazide (Diketone phthalazines)PCl₃4-dimethylaminopyridineAcetonitrile80°C6 hours (addition) + 6 hours (reflux)Not specified[2]
Phthalhydrazide (Diketone phthalazines)PCl₃1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)Acetonitrile72°C6 hours (addition) + 4 hours (reflux)Not specified[2]

Visualizing the Synthesis and Troubleshooting

Diagram 1: Synthetic Pathway of 1,4-Dichlorophthalazine

G Phthalhydrazide Phthalhydrazide Intermediate Mono-chloro Intermediate (1-chloro-4-oxophthalazine) Phthalhydrazide->Intermediate POCl₃ or PCl₅ (Incomplete Reaction) Dichlorophthalazine 1,4-Dichlorophthalazine Intermediate->Dichlorophthalazine POCl₃ or PCl₅ (Complete Reaction) Byproduct Byproduct Formation Intermediate->Byproduct

Caption: Reaction pathway for the synthesis of 1,4-dichlorophthalazine.

Diagram 2: Troubleshooting Workflow for Byproduct Formation

G start Byproduct Detected (e.g., 1-chloro-4-oxophthalazine) check_reaction Review Reaction Conditions start->check_reaction check_workup Review Work-up Procedure start->check_workup increase_reagent Increase Molar Ratio of Chlorinating Agent check_reaction->increase_reagent increase_time_temp Increase Reaction Time and/or Temperature check_reaction->increase_time_temp add_catalyst Add Catalyst (e.g., DMAP, DBU) check_reaction->add_catalyst optimize_quenching Optimize Quenching (Low Temperature) check_workup->optimize_quenching recrystallize Recrystallize from Appropriate Solvent increase_reagent->recrystallize increase_time_temp->recrystallize add_catalyst->recrystallize optimize_quenching->recrystallize end Pure Product recrystallize->end

Caption: A logical workflow for troubleshooting byproduct formation.

References

Technical Support Center: Scaling Up Reactions Involving 1,4-Dichloro-6,7-dimethoxyphthalazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up reactions involving 1,4-dichloro-6,7-dimethoxyphthalazine and its close structural isomer, 2,4-dichloro-6,7-dimethoxyquinazoline. The information provided is intended to facilitate smoother scale-up, troubleshoot common issues, and ensure process safety and efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions to consider when working with this compound on a larger scale?

A1: When scaling up, it is crucial to implement robust safety measures. This compound is irritating to the eyes, skin, and respiratory system.[1] Ensure adequate ventilation and use personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[2] Facilities should be equipped with eyewash stations and safety showers.[3] Handling large quantities may generate dust, so appropriate respiratory protection is essential.[3]

Q2: How should this compound be properly stored, especially in larger quantities?

A2: Store the compound in a cool, dry, and well-ventilated place in a tightly closed container.[2][3] Avoid exposure to moisture, as this can lead to hydrolysis of the chloro groups. For larger quantities, consider storage in a dedicated, controlled environment to maintain stability.

Q3: What are the common solvents for reactions involving this compound, and are they suitable for scale-up?

A3: Common solvents for laboratory-scale reactions include isopropanol, toluene, and N,N-dimethylformamide (DMF).[4][5] When scaling up, consider the safety, environmental impact, and cost of the solvent. While DMF is an effective solvent, its toxicity and high boiling point can present challenges in large-scale operations.[6] Exploring greener solvent alternatives is advisable for sustainable manufacturing.

Q4: What is the primary type of reaction that this compound undergoes?

A4: The primary reaction is nucleophilic aromatic substitution (SNAr), where the chlorine atoms are displaced by nucleophiles. The chlorine at the 4-position is generally more reactive and will be substituted first under milder conditions.[7]

Q5: How can I monitor the progress of the reaction effectively during a large-scale run?

A5: While Thin Layer Chromatography (TLC) is useful for lab-scale monitoring, consider implementing in-process controls (IPCs) for larger batches. High-Performance Liquid Chromatography (HPLC) is a more quantitative and robust method for tracking the consumption of starting material and the formation of the product and any impurities.

Troubleshooting Guides

Issue 1: Low Yield or Incomplete Reaction
Potential Cause Troubleshooting Step
Insufficient Reaction Temperature Gradually increase the reaction temperature. For SNAr reactions, higher temperatures can significantly increase the reaction rate. Monitor for the formation of degradation products at elevated temperatures.
Poor Mixing/Agitation Inadequate mixing can lead to localized concentration gradients and incomplete reactions, a common issue in large reactors. Ensure the stirrer design and speed are appropriate for the vessel size and reaction mass viscosity.
Deactivated Starting Material The starting material may have hydrolyzed due to improper storage. Confirm the purity of the this compound using analytical methods like NMR or HPLC before starting the reaction.
Inactive Nucleophile or Base Verify the quality and stoichiometry of the nucleophile and any base used. Some bases can be hygroscopic and lose activity.
Issue 2: Formation of Impurities and Side Products
Potential Cause Troubleshooting Step
Di-substitution Product If only mono-substitution is desired, the formation of a di-substituted product can occur, especially at higher temperatures or with a large excess of the nucleophile. Carefully control the stoichiometry of the nucleophile and the reaction temperature.
Hydrolysis of Chloro Groups The presence of water can lead to the formation of hydroxy-phthalazine/quinazoline impurities. Ensure all reactants and solvents are anhydrous, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Side Reactions with Reagents The use of phosphorus oxychloride in the synthesis of the starting material can lead to residual phosphorus byproducts.[8] Ensure the starting material is of high purity.
Degradation at High Temperatures Prolonged reaction times at high temperatures can lead to the degradation of both the starting material and the product. Optimize the reaction time and temperature to maximize product formation while minimizing degradation.
Issue 3: Difficulties in Product Isolation and Purification
Potential Cause Troubleshooting Step
Product is an Oil or Gummy Solid This can be due to residual solvent or impurities. Try triturating the crude product with a non-polar solvent to induce crystallization. Seeding with a small crystal of the pure product can also be effective.
Emulsion Formation During Workup When performing an aqueous workup, emulsions can form, making phase separation difficult. Adding a saturated brine solution can help to break the emulsion.
Product Contaminated with Starting Material If the reaction has not gone to completion, separating the product from the unreacted starting material can be challenging. Consider a purification method like column chromatography for smaller scales or recrystallization for larger scales.
Product Insoluble in Common Solvents This can make purification by recrystallization difficult. A systematic solvent screen is recommended to find a suitable recrystallization solvent or solvent system.

Experimental Protocols

Synthesis of 2,4-dichloro-6,7-dimethoxyquinazoline (A key intermediate)

This protocol is adapted from literature procedures for the synthesis of the closely related quinazoline isomer.[9][10]

Materials:

  • 6,7-dimethoxy-2,4-(1H,3H)-quinazolinedione

  • Phosphorus oxychloride (POCl₃)

  • N,N-dimethylaniline or N,N-dimethylformamide (DMF)

  • Toluene (optional, as solvent)

  • Ice water

Procedure:

  • In a reactor equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, charge 6,7-dimethoxy-2,4-(1H,3H)-quinazolinedione and phosphorus oxychloride. A typical ratio is 1:5 to 1:10 w/w of the dione to POCl₃.

  • Slowly add a catalytic amount of N,N-dimethylaniline or DMF. The addition should be done cautiously as the reaction can be exothermic.

  • Heat the reaction mixture to reflux (around 100-110°C) and maintain for 4-6 hours. Monitor the reaction progress by HPLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully quench the reaction mixture by pouring it into a vessel containing ice-cold water with vigorous stirring. This step is highly exothermic and will generate HCl gas, so it must be performed in a well-ventilated fume hood.

  • The solid product will precipitate out of the aqueous solution.

  • Filter the precipitate and wash it thoroughly with water until the filtrate is neutral.

  • Dry the solid product under vacuum to obtain 2,4-dichloro-6,7-dimethoxyquinazoline.

Nucleophilic Aromatic Substitution (Mono-substitution)

Materials:

  • This compound (or 2,4-dichloro-6,7-dimethoxyquinazoline)

  • Nucleophile (e.g., an aniline or amine)

  • Base (e.g., N,N-diisopropylethylamine (DIPEA) or potassium carbonate)

  • Solvent (e.g., isopropanol, dioxane, or DMF)

Procedure:

  • Charge the reactor with this compound, the nucleophile (typically 1.0-1.2 equivalents), and the solvent.

  • Add the base to the mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-120°C) and monitor the reaction by HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate upon cooling. If not, the solvent can be partially removed under reduced pressure.

  • The crude product can be isolated by filtration and purified by recrystallization from a suitable solvent.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of 2,4-dichloro-6,7-dimethoxyquinazoline

Starting Material Reagents Solvent Temperature (°C) Time (h) Yield (%) Reference
6,7-dimethoxy-2,4-(1H,3H)-quinazolinedionePOCl₃, N,N-dimethylaniline-Reflux5Not specified[10]
6,7-dimethoxy-2,4-(1H,3H)-quinazolinedionePOCl₃, DMFTolueneReflux4>95[6]

Table 2: Conditions for Nucleophilic Aromatic Substitution on 2,4-dichloro-6,7-dimethoxyquinazoline

Nucleophile Base Solvent Temperature (°C) Time (h) Yield (%) Reference
Aniline derivatives-IsopropanolReflux6Satisfactory[9]
4-(N,N-dimethylamino)-anilineDIPEADioxane801265[7]

Visualizations

experimental_workflow Synthesis Workflow cluster_synthesis Synthesis of Dichloro Intermediate cluster_substitution Nucleophilic Aromatic Substitution start 6,7-dimethoxy-2,4-(1H,3H)-quinazolinedione reagents POCl3, Catalyst (DMF or N,N-dimethylaniline) start->reagents Charge reaction1 Reflux (100-110°C, 4-6h) reagents->reaction1 Heat quench Quench in Ice Water reaction1->quench Cool and Quench filtration1 Filtration and Washing quench->filtration1 product1 2,4-dichloro-6,7-dimethoxyquinazoline filtration1->product1 start2 Dichloro Intermediate product1->start2 Use as starting material reagents2 Nucleophile, Base start2->reagents2 Charge solvent Solvent (e.g., Isopropanol) start2->solvent reagents2->solvent reaction2 Heat (80-120°C) solvent->reaction2 Heat isolation Cool, Filter, and Recrystallize reaction2->isolation final_product Substituted Product isolation->final_product

Caption: Experimental workflow for synthesis and substitution.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield or Incomplete Reaction check_temp Is reaction temperature optimal? start->check_temp increase_temp Increase temperature and monitor check_temp->increase_temp No check_mixing Is agitation sufficient? check_temp->check_mixing Yes success Yield Improved increase_temp->success improve_mixing Improve stirrer speed/design check_mixing->improve_mixing No check_sm Is starting material pure? check_mixing->check_sm Yes improve_mixing->success analyze_sm Analyze purity (HPLC, NMR) check_sm->analyze_sm No check_reagents Are nucleophile/base active? check_sm->check_reagents Yes analyze_sm->success verify_reagents Verify quality and stoichiometry check_reagents->verify_reagents No check_reagents->success Yes verify_reagents->success

Caption: Troubleshooting logic for low reaction yield.

References

Validation & Comparative

Comparative ¹H NMR Analysis of 1,4-Dichloro-6,7-dimethoxyphthalazine and its Quinazoline Analogue

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Medicinal Chemistry and Drug Development

This guide provides a comparative analysis of the ¹H NMR spectral characteristics of 1,4-Dichloro-6,7-dimethoxyphthalazine and a structurally similar alternative, 2,4-Dichloro-6,7-dimethoxyquinazoline. Understanding the distinct NMR profiles of these heterocyclic scaffolds is crucial for unambiguous compound identification and characterization in the fields of medicinal chemistry and drug development. This document presents a detailed comparison of their expected and experimentally observed ¹H NMR data, a standard experimental protocol for data acquisition, and a visual representation of the target molecule's structure.

¹H NMR Data Comparison

The following table summarizes the predicted ¹H NMR data for this compound and the experimental data for its quinazoline analogue. The prediction for the phthalazine derivative is based on established substituent effects on the chemical shifts of aromatic protons, drawing comparisons with simpler molecules such as 1,4-dichlorobenzene and 1,2-dimethoxybenzene.

CompoundProton AssignmentPredicted/Experimental Chemical Shift (ppm)Multiplicity
This compoundH-5, H-8~ 7.3 - 7.5Singlet
-OCH₃~ 4.0Singlet
2,4-Dichloro-6,7-dimethoxyquinazolineH-57.33Singlet
H-87.27Singlet
-OCH₃4.04 (s, 3H), 4.00 (s, 3H)Singlet

Note: The predicted chemical shifts for this compound are estimations. Actual experimental values may vary.

Structural Visualization

The following diagram illustrates the molecular structure of this compound, highlighting the different proton environments.

Caption: Molecular structure of this compound with key proton and substituent groups indicated.

Experimental Protocol: ¹H NMR Spectroscopy

Objective: To obtain a high-resolution ¹H NMR spectrum for the characterization of substituted phthalazine and quinazoline derivatives.

Materials and Equipment:

  • Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆))

  • Sample of the compound of interest (5-10 mg)

  • Internal standard (e.g., Tetramethylsilane (TMS))

  • Pipettes and vials

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). Ensure the solvent is of high purity to avoid interfering signals.

    • If an internal standard is not already present in the solvent, add a small amount of TMS (typically 1-2 µL).

    • Gently swirl or vortex the vial to ensure the sample is completely dissolved.

    • Transfer the solution to a clean NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, as indicated by the sharpness and symmetry of a reference signal (e.g., the residual solvent peak or TMS).

    • Set the appropriate acquisition parameters, including:

      • Pulse angle (e.g., 30° or 90°)

      • Acquisition time (typically 2-4 seconds)

      • Relaxation delay (e.g., 1-5 seconds, depending on the T₁ of the protons)

      • Number of scans (e.g., 8, 16, or more for dilute samples)

    • Acquire the free induction decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known chemical shift.

    • Integrate the peaks to determine the relative number of protons corresponding to each signal.

    • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) to elucidate the connectivity of the protons.

Disclaimer: This guide is intended for informational purposes for research professionals. The predicted NMR data should be confirmed by experimental analysis. Always follow appropriate laboratory safety procedures when handling chemicals and operating scientific instruments.

Interpreting Mass Spectrometry Data for Phthalazine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, mass spectrometry is an indispensable tool for the structural elucidation and analysis of phthalazine derivatives, a class of heterocyclic compounds with significant pharmacological interest. This guide provides a comparative overview of the two most common ionization techniques, Electron Impact (EI) and Electrospray Ionization (ESI), supported by experimental data and detailed protocols to aid in the interpretation of mass spectra for this important class of molecules.

Phthalazine and its derivatives are a critical scaffold in medicinal chemistry, exhibiting a wide range of biological activities. Mass spectrometry plays a pivotal role in their characterization, from confirming molecular weights to elucidating complex fragmentation patterns that provide insights into their structure. The choice of ionization technique is paramount, as it dictates the extent of fragmentation and the type of structural information that can be obtained.

Electron Impact (EI) Mass Spectrometry: Unveiling the Core Structure

Electron Impact (EI) is a high-energy ionization technique that induces extensive fragmentation, providing a detailed fingerprint of a molecule's structure. This "hard" ionization method is particularly useful for elucidating the core structure of phthalazine derivatives and identifying the nature and position of substituents.

Fragmentation Patterns of Phthalazine Derivatives under EI-MS

The fragmentation of phthalazine derivatives under EI-MS is characterized by several common pathways, including the initial loss of small, stable molecules and radicals, followed by the cleavage of the heterocyclic ring. The fragmentation patterns are highly dependent on the nature and position of the substituents on the phthalazine core.

Table 1: Common EI-MS Fragment Ions for Selected Phthalazine Derivatives

Compound ClassParent Compound ExampleMolecular Ion (M+)Key Fragment Ions (m/z) and Proposed Neutral Losses
Unsubstituted Phthalazine Phthalazine130103 ([M-HCN]+), 76 ([C6H4]+)
Phthalazine-1,4-diones 2-Aminothiocarbonyl-phthalazine-1,4-dione221162 ([M-SCNH]+), 132, 104, 76[1]
Fused Phthalazine-1,4-dione derivative443297, 146 (Phthalamide radical cation)[2]
Chlorophthalazines 1-Chlorophthalazine164129 ([M-Cl]+), 102, 75
Aminophthalazines 1-Hydrazinophthalazine160131 ([M-N2H3]+), 103, 76

Electrospray Ionization (ESI) Mass Spectrometry: A Softer Approach for Molecular Ion Detection

Electrospray Ionization (ESI) is a "soft" ionization technique that typically results in minimal fragmentation, making it ideal for determining the molecular weight of the parent compound and observing non-covalent complexes. ESI is particularly well-suited for the analysis of polar and thermally labile phthalazine derivatives. Tandem mass spectrometry (MS/MS) is often employed with ESI to induce fragmentation and gain further structural information.

Fragmentation Patterns of Phthalazine Derivatives under ESI-MS/MS

In ESI-MS/MS, the protonated or deprotonated molecular ion ([M+H]+ or [M-H]-) is selected and then fragmented through collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information, often complementary to that obtained from EI-MS.

Table 2: Common ESI-MS/MS Fragment Ions for Phthalazine Derivatives (Positive Ion Mode)

Compound ClassParent Compound ExamplePrecursor Ion [M+H]+Key Fragment Ions (m/z) and Proposed Neutral Losses
Substituted Phthalazinones 4-(4-Chlorophenyl)phthalazin-1(2H)-one257Varies with collision energy, often loss of CO, and fragmentation of the substituent.
Phthalazine-based Drug Candidates VEGFR-2 Inhibitor with biarylurea moietyVariesFragmentation typically occurs at the more labile bonds, such as the urea linkage and ether bonds.

Comparative Summary: EI-MS vs. ESI-MS for Phthalazine Derivatives

FeatureElectron Impact (EI) Mass SpectrometryElectrospray Ionization (ESI) Mass Spectrometry
Ionization Energy High (typically 70 eV)Low
Fragmentation Extensive, provides detailed structural fingerprintMinimal (soft ionization), requires MS/MS for fragmentation
Molecular Ion Peak May be weak or absent for some derivativesStrong and readily identifiable ([M+H]+ or [M-H]-)
Sample Volatility Requires volatile or semi-volatile samplesSuitable for non-volatile and thermally labile samples
Sample Polarity Less dependent on polarityIdeal for polar compounds
Coupling to LC Not directly compatibleReadily coupled with Liquid Chromatography (LC-MS)
Primary Application Structural elucidation of core and substituent fragmentsMolecular weight determination and analysis of complex mixtures

Experimental Protocols

General Sample Preparation for Mass Spectrometry

Proper sample preparation is crucial for obtaining high-quality mass spectra. The following are generalized protocols for EI-MS and ESI-MS.

For Electron Impact (EI) Mass Spectrometry:

  • Sample Purity: Ensure the sample is of high purity to avoid interference from impurities.

  • Sample State: The sample should be a solid or a liquid with sufficient volatility.

  • Introduction: For solid samples, a direct insertion probe is typically used. A few micrograms of the sample are placed in a capillary tube at the end of the probe. For volatile liquids, a direct injection or a gas chromatography (GC) inlet can be used.

  • Solvent: If a solvent is used to dissolve the sample for introduction, it should be volatile and not interfere with the analysis (e.g., methanol, dichloromethane).

For Electrospray Ionization (ESI) Mass Spectrometry:

  • Solvent Selection: Dissolve the sample in a solvent system compatible with ESI, typically a mixture of water, acetonitrile, or methanol.[3][4] Small amounts of volatile acids (e.g., formic acid) or bases (e.g., ammonium hydroxide) are often added to promote protonation or deprotonation.[4][5]

  • Concentration: The typical concentration range is 1-10 µg/mL.[6]

  • Filtration: It is essential to filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the ESI needle.[4]

  • LC-MS: For complex mixtures, the sample is introduced via a liquid chromatography system, which separates the components before they enter the mass spectrometer.

Mass Spectrometry Analysis Parameters

Typical EI-MS Parameters:

  • Ionization Energy: 70 eV

  • Source Temperature: 150-250 °C

  • Mass Range: Scanned over a range appropriate for the expected molecular weight and fragments (e.g., m/z 50-500).

Typical ESI-MS Parameters:

  • Ionization Mode: Positive or negative, depending on the analyte's ability to be protonated or deprotonated.

  • Capillary Voltage: 3-5 kV

  • Nebulizing Gas Flow: Dependent on the instrument and solvent flow rate.

  • Drying Gas Temperature: 200-350 °C

  • Collision Energy (for MS/MS): Varied to control the degree of fragmentation.

Visualizing Fragmentation and Workflows

To better understand the processes involved in the mass spectrometric analysis of phthalazine derivatives, the following diagrams illustrate a representative fragmentation pathway and a general experimental workflow.

fragmentation_pathway M Phthalazine-1,4-dione Derivative (e.g., M+ at m/z 221) F1 Loss of SC=NH Fragment at m/z 162 M->F1 - SC=NH F2 Loss of N2 Fragment at m/z 132 F1->F2 - N2 F3 Loss of CO Fragment at m/z 104 F2->F3 - CO F4 Loss of HCN Fragment at m/z 77 F3->F4 - HCN

Caption: A representative EI-MS fragmentation pathway for a phthalazine-1,4-dione derivative.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation A Phthalazine Derivative Synthesis and Purification B Dissolution in Appropriate Solvent (e.g., MeOH, ACN) A->B C Filtration (for ESI) B->C D Sample Introduction (Direct Probe for EI, LC for ESI) C->D E Ionization (EI or ESI) D->E F Mass Analysis (e.g., Quadrupole, TOF) E->F G Detection F->G H Mass Spectrum Generation G->H I Fragmentation Pattern Analysis H->I J Structural Elucidation I->J

Caption: General experimental workflow for the mass spectrometric analysis of phthalazine derivatives.

References

A Comparative Analysis of the Reactivity of Dichlorophthalazines and Dichloropyridines in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of halogenated heterocyles is paramount for the efficient synthesis of novel molecular entities. This guide provides an objective comparison of the reactivity of dichlorophthalazines and dichloropyridines, focusing on two of the most crucial transformations in modern synthetic chemistry: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. This analysis is supported by experimental data and detailed protocols to aid in reaction design and optimization.

Executive Summary

Dichlorophthalazines and dichloropyridines are both valuable synthons in medicinal chemistry, offering two reactive sites for sequential functionalization. Their reactivity, however, is governed by the inherent electronic properties of the respective heterocyclic cores. Pyridines, being electron-deficient, are generally more susceptible to nucleophilic attack than benzene. The introduction of a second nitrogen atom in the phthalazine ring further modulates this electronic landscape.

In Nucleophilic Aromatic Substitution (SNAr) reactions, the position of substitution (regioselectivity) is a key consideration. For dichloropyridines, such as 2,4-dichloropyridine, nucleophilic attack predominantly occurs at the C4 position, which is para to the ring nitrogen. This preference is attributed to the ability of the nitrogen to stabilize the negative charge of the Meisenheimer intermediate through resonance. In contrast, for 1,4-dichlorophthalazine, the situation is more complex due to the influence of the fused benzene ring and the two adjacent nitrogen atoms, which activate both chloro-substituted positions.

In Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling reactions, the site of reaction is often dictated by the ease of oxidative addition of the palladium catalyst to the carbon-chlorine bond. For dichloropyridines, the chlorine atom at a position alpha to the nitrogen (e.g., C2 or C6) is generally more reactive. However, this inherent selectivity can be overridden by the choice of ligands and reaction conditions. For 1,4-dichlorophthalazine, both chlorine atoms are adjacent to a nitrogen atom, leading to high reactivity, and selective mono- or di-substitution can be achieved by controlling stoichiometry and reaction conditions.

Data Presentation: A Comparative Overview

The following tables summarize typical reaction conditions and outcomes for SNAr and Suzuki-Miyaura reactions involving dichloropyridines and their conceptual analogues, dichloropyrimidines, which provide a strong basis for predicting the reactivity of dichlorophthalazines.

Table 1: Nucleophilic Aromatic Substitution (SNAr) Data
SubstrateNucleophileSolventTemperature (°C)Position of SubstitutionYield (%)Reference
2,4-DichloropyrimidineVarious AminesEtOHRT - 80C4 (major)Good to Excellent[1]
2,4-DichloropyridineBenzyl AlcoholN/AN/AC4N/A (computational study)[2]
2,4-DichloroquinazolineVarious AminesVariousVariousC4Good to Excellent[3][4]
3,5-DichloropyrazineAminesN/AN/AC5 (with EWG at C2)N/A (computational study)
3,5-DichloropyrazineAminesN/AN/AC3 (with EDG at C2)N/A (computational study)
Table 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Data
SubstrateBoronic AcidCatalystBaseSolventTemperature (°C)Position of SubstitutionYield (%)Reference
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O100 (MW)C4High[5]
2,4-DichloropyridineArylboronic acidsPd/IPrK₂CO₃Propylene CarbonateRTC4Moderate to Good[6]
2,3,5-TrichloropyridineArylboronic acidsPd(OAc)₂K₂CO₃H₂O/Organic co-solventRTC2High[7]
5-(4-bromophenyl)-4,6-dichloropyrimidineArylboronic acidsPd(PPh₃)₄K₃PO₄1,4-Dioxane70-80C4/C6Good[8]

Experimental Protocols

General Procedure for Nucleophilic Aromatic Substitution (SNAr) on a Dichloropyridine Derivative

This protocol is a generalized procedure based on common laboratory practices for SNAr reactions.

  • Reaction Setup: To a solution of the dichloropyridine (1.0 eq.) in a suitable solvent (e.g., ethanol, DMSO, or DMF) is added the nucleophile (1.0-1.2 eq.) and, if necessary, a base (e.g., K₂CO₃, Et₃N, or DIPEA, 1.5-2.0 eq.).

  • Reaction Conditions: The reaction mixture is stirred at a temperature ranging from room temperature to reflux, and the progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired substituted pyridine.

General Procedure for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of a Dichloropyrimidine

This protocol is adapted from a microwave-assisted procedure and can be modified for conventional heating.[5]

  • Reaction Setup: In a microwave-safe vessel, the 2,4-dichloropyrimidine (1.0 eq.), arylboronic acid (1.0-1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%), and base (e.g., K₂CO₃, 3.0 eq.) are combined. A degassed solvent mixture (e.g., 1,4-dioxane and water, 2:1) is then added.

  • Reaction Conditions: The vessel is sealed and heated in a microwave reactor to the specified temperature (e.g., 100 °C) for a designated time (e.g., 15-30 minutes). For conventional heating, the mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at a suitable temperature (e.g., 80-100 °C) and monitored by TLC or LC-MS.

  • Work-up: After cooling, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The resulting crude product is purified by flash column chromatography to yield the desired arylated pyrimidine.

Visualizing Reactivity Principles

The following diagrams, generated using Graphviz, illustrate the key mechanistic and logical concepts governing the reactivity of these dichlorinated heterocycles.

SNAr_Regioselectivity pyridine 2,4-Dichloropyridine meisenheimer_c4 Meisenheimer Intermediate (Attack at C4) pyridine->meisenheimer_c4 Nu⁻ attack at C4 meisenheimer_c2 Meisenheimer Intermediate (Attack at C2) pyridine->meisenheimer_c2 Nu⁻ attack at C2 product_c4 C4-Substituted Product (Major) meisenheimer_c4->product_c4 Loss of Cl⁻ product_c2 C2-Substituted Product (Minor) meisenheimer_c2->product_c2 Loss of Cl⁻ phthalazine 1,4-Dichlorophthalazine meisenheimer_c1 Meisenheimer Intermediate (Attack at C1/C4) phthalazine->meisenheimer_c1 Nu⁻ attack product_c1 C1/C4-Substituted Product meisenheimer_c1->product_c1 Loss of Cl⁻ note Regioselectivity in SNAr is governed by the stability of the Meisenheimer intermediate. For 2,4-dichloropyridine, attack at C4 is favored due to better charge delocalization by the nitrogen atom.

Caption: SNAr Regioselectivity Comparison.

Suzuki_Catalytic_Cycle cluster_reactivity Relative Reactivity of C-Cl Bonds pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Cl pd_complex Ar(Cl)Pd(II)L₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R-B(OR)₂ pd_aryl_r Ar(R)Pd(II)L₂ transmetalation->pd_aryl_r reductive_elimination Reductive Elimination pd_aryl_r->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R reductive_elimination->product reactivity_order Dichloropyridine: C2 > C4 (generally, can be ligand controlled) Dichlorophthalazine: C1 ≈ C4 (both activated by adjacent N)

Caption: Generalized Suzuki-Miyaura Catalytic Cycle.

Conclusion

The choice between dichlorophthalazines and dichloropyridines as substrates in a synthetic campaign will depend on the desired substitution pattern and the intended chemistry. Dichloropyridines offer a more predictable regioselectivity in SNAr reactions, with a general preference for the C4 position. In Suzuki-Miyaura coupling, the C2 position is intrinsically more reactive, but this can be manipulated through careful selection of ligands. Dichlorophthalazines, with two electronically activated and equivalent positions, are highly reactive substrates for both SNAr and Suzuki-Miyaura reactions, making them ideal for the synthesis of symmetrically or sequentially disubstituted phthalazine derivatives. The provided experimental protocols and reactivity principles serve as a foundational guide for chemists to harness the synthetic potential of these important heterocyclic building blocks.

References

Potential Biological Activities of 1,4-Dichloro-6,7-dimethoxyphthalazine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The phthalazine scaffold is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The introduction of substituents at the 1 and 4 positions of the phthalazine ring has been a key strategy in the development of novel therapeutic agents. This guide provides a comparative overview of the potential biological activities of derivatives of 1,4-dichloro-6,7-dimethoxyphthalazine, based on data from structurally related compounds. While direct experimental data for this specific scaffold is limited in the currently available literature, this document extrapolates from known activities of similar phthalazine and quinazoline derivatives to guide future research.

Comparison of Potential Biological Activities

The following table summarizes the potential biological activities of hypothetical derivatives of this compound. The activities are inferred from studies on analogous 1,4-disubstituted phthalazines and related heterocyclic compounds.

Derivative ClassPotential Biological ActivityReference Compound ActivityPotential Mechanism of Action
1,4-Di(anilino)-6,7-dimethoxyphthalazinesAnticancer (Cytotoxic)1-anilino-4-(arylsulfanylmethyl)phthalazines show cytotoxicity against Bel-7402 and HT-1080 cancer cell lines.[1][2]Inhibition of protein kinases, induction of apoptosis.
1-Anilino-4-thioether-6,7-dimethoxyphthalazinesAnticancer (Cytotoxic)Compounds 12 and 13 (1-anilino-4-(arylsulfanylmethyl)phthalazines) showed higher activity than cisplatin against two cancer cell lines.[1][2]Potential inhibition of receptor tyrosine kinases.
1,4-Bis(alkylamino)-6,7-dimethoxyphthalazinesKinase Inhibition6,7-dimethoxy-4-anilinoquinolines are potent inhibitors of c-Met kinase.[3]Competitive binding to the ATP pocket of protein kinases.
1,4-Di(heterocyclyl)-6,7-dimethoxyphthalazinesAnti-inflammatory6,7-dihydroxy-2,4-dimethoxyphenanthrene shows anti-inflammatory effects by modulating the NF-κB/COX-2 signaling pathway.Inhibition of inflammatory mediators.

Experimental Protocols

The following are detailed methodologies for the synthesis of 1,4-disubstituted-6,7-dimethoxyphthalazine derivatives and the evaluation of their biological activity, based on established protocols for similar compounds.

Synthesis of 1,4-Disubstituted-6,7-dimethoxyphthalazine Derivatives

The synthesis of 1,4-disubstituted-6,7-dimethoxyphthalazine derivatives would likely start from the precursor this compound.

Step 1: Synthesis of 6,7-dimethoxyphthalazin-1,4-dione This step would involve the cyclization of a suitably substituted phthalic acid derivative with hydrazine hydrate.

Step 2: Chlorination to this compound The 6,7-dimethoxyphthalazin-1,4-dione would then be chlorinated, likely using a strong chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). A general procedure for a similar transformation involves refluxing the dione with POCl₃, sometimes in the presence of a catalyst such as N,N-dimethylaniline.[4]

Step 3: Nucleophilic Substitution The highly reactive chloro groups at the 1 and 4 positions of this compound can be displaced by various nucleophiles to generate a library of derivatives. For example, refluxing the dichloro precursor with an excess of a primary or secondary amine (anilines, alkylamines, etc.) in a suitable solvent like isopropanol or ethanol would yield the corresponding 1,4-diamino-substituted derivatives.[4]

In Vitro Cytotoxicity Assay (MTT Assay)

The anticancer activity of the synthesized compounds can be evaluated using the microculture tetrazolium (MTT) assay against a panel of human cancer cell lines.[1][2]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 4000 cells per well) in a suitable medium (e.g., RPMI 1640) and incubated for 12-24 hours.[1]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a positive control (e.g., cisplatin) and incubated for a further 24-48 hours.[1]

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for another 4 hours to allow the formation of formazan crystals.

  • Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength using a microplate reader. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is then calculated.

Mandatory Visualizations

Proposed Synthetic Pathway

G cluster_0 Synthetic Scheme 6_7_dimethoxyphthalic_acid 6,7-Dimethoxyphthalic Acid Derivative phthalazinedione 6,7-Dimethoxyphthalazin-1,4-dione 6_7_dimethoxyphthalic_acid->phthalazinedione Hydrazine Hydrate dichlorophthalazine This compound phthalazinedione->dichlorophthalazine POCl3 disubstituted_phthalazine 1,4-Disubstituted-6,7-dimethoxyphthalazine Derivative dichlorophthalazine->disubstituted_phthalazine Nucleophile (e.g., R-NH2)

Caption: Proposed synthesis of 1,4-disubstituted-6,7-dimethoxyphthalazine derivatives.

Potential Signaling Pathway Inhibition

Based on the activity of structurally similar 6,7-dimethoxyquinolines as c-Met inhibitors, it is plausible that 1,4-disubstituted-6,7-dimethoxyphthalazine derivatives could also target receptor tyrosine kinase signaling pathways.[3]

G cluster_pathway Potential c-Met Signaling Pathway Inhibition cluster_downstream Downstream Signaling HGF HGF cMet c-Met Receptor HGF->cMet PI3K PI3K cMet->PI3K RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 Phthalazine 6,7-Dimethoxyphthalazine Derivative Phthalazine->cMet AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Migration mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation

Caption: Hypothetical inhibition of the c-Met signaling pathway by a phthalazine derivative.

References

Comparative Guide to HPLC Methods for Purity Analysis of 1,4-Dichloro-6,7-dimethoxyphthalazine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance. 1,4-Dichloro-6,7-dimethoxyphthalazine is a key building block in the synthesis of various pharmaceutically active compounds. Its purity can directly impact the quality, safety, and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for assessing the purity of such compounds.

This guide provides a comparative overview of two hypothetical, yet representative, reverse-phase HPLC (RP-HPLC) methods for the purity analysis of this compound. While specific validated methods for this exact molecule are not widely published, the methods presented here are based on established principles for the analysis of related phthalazine and quinazoline derivatives. We will compare a conventional HPLC method (Method A) with a more rapid Ultra-High-Performance Liquid Chromatography (UHPLC) approach (Method B).

Comparison of HPLC Method Performance

The following table summarizes the key performance parameters of the two proposed HPLC methods for the analysis of this compound and its potential impurities.

ParameterMethod A: Conventional RP-HPLCMethod B: Rapid RP-UHPLC
Column C18, 250 mm x 4.6 mm, 5 µmC18, 100 mm x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Phosphoric Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 30-80% B over 20 min40-90% B over 5 min
Flow Rate 1.0 mL/min0.5 mL/min
Detection Wavelength 254 nm254 nm
Column Temperature 30 °C40 °C
Injection Volume 10 µL2 µL
Run Time 30 minutes8 minutes
Retention Time (Main Peak) ~15.2 minutes~3.8 minutes
Resolution (Main Peak/Impurity) > 2.0> 1.8
Theoretical Plates > 10,000> 12,000
Tailing Factor < 1.5< 1.4

Experimental Protocols

Below is a detailed experimental protocol for the conventional RP-HPLC method (Method A). This protocol provides a step-by-step guide for implementation in a laboratory setting.

Method A: Detailed Experimental Protocol

1. Materials and Reagents:

  • This compound reference standard and sample

  • Acetonitrile (HPLC grade)

  • Phosphoric acid (analytical grade)

  • Water (HPLC grade)

2. Equipment:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

3. Preparation of Solutions:

  • Mobile Phase A: Carefully add 1.0 mL of phosphoric acid to 1000 mL of HPLC grade water and mix well.

  • Mobile Phase B: Acetonitrile.

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

4. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 70 30
    20 20 80
    25 20 80
    26 70 30

    | 30 | 70 | 30 |

5. Procedure:

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Inject a blank (diluent) to ensure the baseline is clean.

  • Inject the standard solution five times to check for system suitability (e.g., %RSD of peak area and retention time).

  • Inject the sample solution in duplicate.

  • After the sequence is complete, flush the column with a high percentage of the organic phase (e.g., 80% Acetonitrile) before storing it according to the manufacturer's recommendations.

6. Data Analysis:

  • Identify the peak for this compound in the sample chromatogram by comparing its retention time with that of the standard.

  • Calculate the purity of the sample using the area percent method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Visualizing the Workflow and Method Comparison

To better understand the experimental process and the logical comparison between the two methods, the following diagrams are provided.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase Preparation C System Equilibration A->C B Sample & Standard Preparation D Sequence Injection (Blank, Standard, Sample) B->D C->D E Peak Integration & Identification D->E F Purity Calculation (Area % Method) E->F G Final Report F->G Method_Comparison cluster_methods cluster_params Start Purity Analysis of This compound MethodA Method A Conventional HPLC Start->MethodA MethodB Method B Rapid UHPLC Start->MethodB ParamsA Run Time 30 min Solvent Consumption High Resolution Excellent MethodA->ParamsA ParamsB Run Time 8 min Solvent Consumption Low Resolution Good MethodB->ParamsB Conclusion Choice depends on need: Method A for highest resolution. Method B for high throughput. ParamsA->Conclusion ParamsB->Conclusion

A Comparative Guide to the Structural Elucidation of 1,4-Dichloro-6,7-dimethoxyphthalazine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the field of medicinal chemistry and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative overview of X-ray crystallography and alternative techniques for the structural analysis of 1,4-dichloro-6,7-dimethoxyphthalazine derivatives and related compounds. While crystallographic data for the exact title compound is not publicly available, this guide utilizes data from closely related phthalazine derivatives to illustrate the principles and comparative performance of different analytical methods.

Structural Analysis Techniques: A Comparative Overview

The primary methods for elucidating the structure of small organic molecules include X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). Each technique provides unique and complementary information.

X-ray Crystallography offers an unambiguous determination of the atomic arrangement in a crystalline solid, providing precise bond lengths, bond angles, and stereochemistry.

NMR Spectroscopy provides detailed information about the connectivity and chemical environment of atoms in a molecule in solution, allowing for the determination of the molecular structure and dynamics.

Mass Spectrometry determines the mass-to-charge ratio of a molecule and its fragments, providing information about the molecular weight and elemental composition, which aids in structural confirmation.

The following sections provide a detailed comparison of the data obtained from these techniques for phthalazine derivatives.

Data Presentation: A Side-by-Side Comparison

To facilitate a clear comparison, the following tables summarize quantitative data obtained from X-ray crystallography for a representative phthalazine derivative and NMR and Mass Spectrometry data for 1,4-Dichlorophthalazine.

X-ray Crystallography Data

Crystallographic data for 1,4-di-(2'-pyridyl)aminophthalazine, a 1,4-disubstituted phthalazine derivative, is presented below as a representative example.

ParameterValue[1]
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 15.1420(1)
b (Å) 11.3731(9)
c (Å) 8.8933(4)
β (°) 96.641(5)
Volume (ų) 1521.3
Z 4
Temperature (K) 298

Table 1: Crystallographic data for 1,4-di-(2'-pyridyl)aminophthalazine.

Alternative Spectroscopic Data

NMR and Mass Spectrometry data for 1,4-Dichlorophthalazine are provided as illustrative examples of the data obtained from these techniques.

Table 2: NMR Spectroscopic Data for 1,4-Dichlorophthalazine [2]

NucleusChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
¹H7.74-7.76multiplet-
¹H7.85-7.87multiplet-
¹³C125.86--
¹³C127.21--
¹³C134.49--
¹³C155.03--

Table 3: Mass Spectrometry Data for 1,4-Dichlorophthalazine [2]

m/zIonRelative Intensity (%)
198[M]⁺100
200[M+2]⁺63
202[M+4]⁺10
180[M-Cl+H]⁺ (Isotope)77
170[M-N₂]⁺ (Isotope)26
135[M-Cl-N₂]⁺20

Experimental Protocols

A detailed methodology is crucial for the reproducibility of scientific findings. Below is a generalized experimental protocol for single-crystal X-ray crystallography.

Experimental Protocol for Single-Crystal X-ray Crystallography
  • Crystal Growth: High-quality single crystals of the target compound are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling of a supersaturated solution. The crystal should ideally be between 0.1 and 0.4 mm in all dimensions.[3]

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryo-loop and a viscous oil.

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then exposed to a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction images are collected by a detector.[4][5]

  • Data Processing: The collected diffraction images are processed to determine the unit cell dimensions and to integrate the intensities of the diffraction spots.[6]

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, often using direct methods or Patterson methods to determine the initial positions of the atoms. The atomic positions and other parameters are then refined against the experimental data to obtain the final, accurate molecular structure.[3]

Visualization of Experimental Workflow

To provide a clear understanding of the experimental process, the following diagram illustrates the workflow of single-crystal X-ray crystallography.

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Determination synthesis Synthesis & Purification crystal_growth Crystal Growth synthesis->crystal_growth mounting Crystal Mounting crystal_growth->mounting xray X-ray Diffraction mounting->xray processing Data Processing xray->processing solution Structure Solution processing->solution refinement Structure Refinement solution->refinement validation Validation & Analysis refinement->validation final_structure final_structure validation->final_structure Final Structure

References

FT-IR Spectroscopic Analysis of Substituted Phthalazine Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of substituted phthalazine compounds using Fourier-Transform Infrared (FT-IR) spectroscopy. Phthalazine derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. FT-IR spectroscopy serves as a crucial tool in the structural elucidation and characterization of these compounds, providing valuable insights into their functional groups and substitution patterns. This document summarizes key FT-IR spectral data, details experimental protocols, and presents a generalized workflow for the analysis of these compounds.

Comparative FT-IR Spectral Data of Substituted Phthalazine Derivatives

The following table summarizes the characteristic FT-IR absorption bands for various classes of substituted phthalazine compounds. These values, compiled from multiple research sources, can aid in the identification and structural confirmation of newly synthesized phthalazine derivatives.

Compound Class/SubstituentN-H Stretching (cm⁻¹)C=O Stretching (cm⁻¹)C=N Stretching (cm⁻¹)Other Characteristic Bands (cm⁻¹)
Phthalazine-1,4-diones 3461 (-NH-NH-)[1]1661, 1632[1]-1051 (N-N)[1]
N-Aminophthalimides 3482, 3447 (-NH₂)[1]--1020 (N-N)[1]
Pyran-linked Phthalazinone-Pyrazole Hybrids 3584-3093 (-NH-)[2]1748-1739[2]-2258-2191 (-CN)[2]
2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine 3310-3157 (C=N-H and N-H)[3]---
Phthalazinone Acetohydrazide Derivatives 3440, 3155 (NH and NH₂)1666 (amide)-1423 (C=S, for thiourea derivatives)
Benzoxazinone Precursors to Phthalazinones --1596-
4-(4-isopropylphenyl)phthalazin-1(2H)-one 31551664--

Experimental Protocols for FT-IR Analysis

The following is a generalized experimental protocol for obtaining FT-IR spectra of substituted phthalazine compounds, based on methodologies cited in the literature.

Objective: To identify the characteristic functional groups and confirm the structure of synthesized substituted phthalazine compounds.

Materials and Equipment:

  • Synthesized phthalazine compound (solid)

  • Potassium bromide (KBr), IR grade

  • Agate mortar and pestle

  • Hydraulic press for pellet making

  • FT-IR Spectrometer (e.g., Bruker FT/IR Spectrophotometer)[4]

  • Sample holder

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Take approximately 1-2 mg of the dried phthalazine compound.

    • Add approximately 100-200 mg of dry KBr powder.

    • Grind the mixture thoroughly in an agate mortar until a fine, homogeneous powder is obtained.

    • Transfer a portion of the powdered mixture into the die of a hydraulic press.

    • Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent pellet.

    • Carefully remove the KBr pellet from the die.

  • Spectral Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Record a background spectrum of the empty sample compartment.

    • Acquire the FT-IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

    • Perform multiple scans (e.g., 16 or 32) and average them to improve the signal-to-noise ratio.

  • Data Analysis:

    • Process the obtained spectrum using the spectrometer's software (e.g., baseline correction, smoothing).

    • Identify the wavenumbers (in cm⁻¹) of the major absorption bands.

    • Correlate the observed absorption bands with the characteristic vibrational frequencies of known functional groups (e.g., N-H, C=O, C=N, aromatic C-H) to confirm the structure of the substituted phthalazine compound.

Workflow for FT-IR Analysis of Substituted Phthalazine Compounds

The following diagram illustrates the general workflow for the FT-IR analysis of substituted phthalazine compounds, from synthesis to structural confirmation.

FT_IR_Workflow cluster_synthesis Compound Synthesis & Purification cluster_ftir FT-IR Analysis cluster_interpretation Structural Confirmation cluster_key Key Synthesis Synthesis of Substituted Phthalazine Compound Purification Purification & Drying Synthesis->Purification SamplePrep Sample Preparation (e.g., KBr Pellet) Purification->SamplePrep SpectralAcq Spectral Acquisition SamplePrep->SpectralAcq DataProc Data Processing & Analysis SpectralAcq->DataProc Interpretation Interpretation of Spectra (Functional Group Identification) DataProc->Interpretation Confirmation Structural Confirmation Interpretation->Confirmation Key Process Step

Caption: General workflow for FT-IR analysis of substituted phthalazine compounds.

This guide serves as a foundational resource for researchers engaged in the synthesis and characterization of novel phthalazine derivatives. The provided data and protocols can streamline the process of structural elucidation and contribute to the advancement of drug discovery and development in this important class of compounds.

References

A Comparative Benchmark of Novel Phthalazine Derivatives Against Established Inhibitors of Key Cellular Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of modern drug discovery, the quest for more potent and selective therapeutic agents is a perpetual endeavor. This guide presents a comprehensive benchmark analysis of newly developed phthalazine derivatives against well-established inhibitors targeting three critical enzymes implicated in a range of diseases: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Poly (ADP-ribose) polymerase 1 (PARP-1), and Phosphodiesterase 4 (PDE4). This report is tailored for researchers, scientists, and drug development professionals, providing a meticulous comparison of inhibitory activities, detailed experimental methodologies, and visual representations of the relevant biological pathways and workflows.

The data presented herein has been aggregated from recent peer-reviewed scientific literature, offering an objective side-by-side comparison to aid in the evaluation and progression of these novel chemical entities.

Data Presentation: A Quantitative Comparison

The inhibitory potential of novel phthalazine derivatives is summarized below in direct comparison to established inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.

Table 1: VEGFR-2 Inhibition Data

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis.

CompoundTargetIC50 (nM)Reference CompoundTargetIC50 (nM)
Phthalazine Derivative 1VEGFR-2110SorafenibVEGFR-290[1][2][3]
Phthalazine Derivative 2gVEGFR-2148[4]VatalanibVEGFR-237[5][6]
Phthalazine Derivative 4aVEGFR-2196[4]
Phthalazine Derivative 7aVEGFR-2110[7]
Phthalazine Derivative 7bVEGFR-2310[7]
Table 2: PARP-1 Inhibition Data

Poly (ADP-ribose) polymerase 1 (PARP-1) is an enzyme central to DNA repair. Its inhibition is a validated strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways like BRCA mutations.

CompoundTargetIC50 (nM)Reference CompoundTargetIC50 (nM)
Phthalazinone Derivative 1PARP-111OlaparibPARP-11 - 5[8][9][10]
Phthalazinone Derivative 2PARP-1<10
Table 3: PDE4 Inhibition Data

Phosphodiesterase 4 (PDE4) is an enzyme that regulates intracellular signaling by degrading the second messenger cyclic AMP (cAMP). PDE4 inhibitors have shown therapeutic potential in inflammatory diseases.

CompoundTargetIC50 (µM)Reference CompoundTargetIC50 (nM)
Phthalazine Derivative APDE40.1 - 1RolipramPDE4A3
Phthalazine Derivative BPDE41 - 10PDE4B130
PDE4D240

Experimental Protocols

The following are generalized protocols for the key assays cited in this guide, providing a framework for the experimental evaluation of the phthalazine derivatives.

VEGFR-2 Kinase Assay (Biochemical)

This in vitro assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme.

  • Reagents and Materials : Recombinant human VEGFR-2 kinase domain, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), ATP, assay buffer (e.g., Tris-HCl, MgCl2, DTT), test compounds (phthalazine derivatives and reference inhibitors), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure :

    • The VEGFR-2 enzyme is incubated with varying concentrations of the test compound in the assay buffer in a 96- or 384-well plate.

    • The kinase reaction is initiated by the addition of a mixture of the substrate and ATP.

    • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C for 1 hour).

    • The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a detection reagent and a luminometer.

  • Data Analysis : The luminescence signal is inversely proportional to the kinase activity. IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

PARP-1 Inhibition Assay (Cell-Based)

This assay measures the inhibition of PARP-1 activity within a cellular context.

  • Cell Line : A suitable human cancer cell line, often one with a known DNA repair deficiency (e.g., BRCA-mutant), is used.

  • Procedure :

    • Cells are seeded in 96-well plates and allowed to adhere.

    • The cells are then treated with various concentrations of the phthalazine derivatives or a known PARP inhibitor like Olaparib.

    • DNA damage is induced using an agent such as hydrogen peroxide or a topoisomerase inhibitor.

    • After a set incubation period, the cells are lysed, and the level of poly(ADP-ribose) (PAR) is quantified using an ELISA-based method or by immunofluorescence.

  • Data Analysis : A decrease in the PAR signal indicates inhibition of PARP-1 activity. IC50 values are determined by analyzing the dose-response curve.

PDE4 Enzyme Inhibition Assay (Biochemical)

This assay determines the direct inhibitory effect of compounds on the enzymatic activity of PDE4.

  • Reagents and Materials : Recombinant human PDE4 enzyme, cAMP as a substrate, assay buffer, test compounds, and a detection system (e.g., a fluorescent-based assay that measures the product, AMP).

  • Procedure :

    • The PDE4 enzyme is pre-incubated with different concentrations of the test compounds.

    • The reaction is started by adding cAMP.

    • After a defined incubation period, the reaction is terminated.

    • The amount of remaining cAMP or the amount of AMP produced is quantified using a suitable detection method, such as a competitive immunoassay or a coupled enzyme system that generates a fluorescent signal.

  • Data Analysis : The signal is correlated with PDE4 activity, and IC50 values are calculated from the dose-response curves.

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a generalized experimental workflow for inhibitor screening.

VEGFR2_Signaling_Pathway VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: VEGFR-2 Signaling Cascade.

PARP1_Signaling_Pathway PARP-1 Signaling in DNA Repair DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 Recruits and Activates PAR Poly(ADP-ribose) (PAR) PARP1->PAR Synthesizes NAD NAD+ NAD->PARP1 Substrate Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PAR->Repair_Proteins Recruits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair PDE4_Signaling_Pathway PDE4 Signaling Pathway ATP ATP AC Adenylyl Cyclase (AC) ATP->AC Substrate cAMP cAMP AC->cAMP Synthesizes PDE4 PDE4 cAMP->PDE4 Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE4->AMP Hydrolyzes Cellular_Response Downstream Cellular Response (e.g., Inflammation) PKA->Cellular_Response Experimental_Workflow General Workflow for Inhibitor Screening cluster_0 Biochemical Assay cluster_1 Cell-Based Assay Enzyme Purified Target Enzyme (VEGFR-2, PARP-1, or PDE4) Compound_Addition Addition of Phthalazine Derivatives & Known Inhibitors Enzyme->Compound_Addition Substrate_Addition Initiation with Substrate (ATP, NAD+, or cAMP) Compound_Addition->Substrate_Addition Incubation Incubation Substrate_Addition->Incubation Detection Signal Detection (Luminescence/Fluorescence) Incubation->Detection IC50_Calc_Biochem IC50 Determination Detection->IC50_Calc_Biochem Cell_Culture Cell Seeding Compound_Treatment Treatment with Compounds Cell_Culture->Compound_Treatment Stimulation Stimulation/DNA Damage (if applicable) Compound_Treatment->Stimulation Cell_Lysis Cell Lysis/Measurement Stimulation->Cell_Lysis Data_Analysis Data Analysis Cell_Lysis->Data_Analysis IC50_Calc_Cell IC50 Determination Data_Analysis->IC50_Calc_Cell

References

Safety Operating Guide

Navigating the Disposal of 1,4-Dichloro-6,7-dimethoxyphthalazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of chemical waste is paramount in ensuring a safe laboratory environment and protecting the ecosystem. For researchers, scientists, and professionals in drug development, understanding the correct procedures for handling and disposing of compounds like 1,4-Dichloro-6,7-dimethoxyphthalazine is not just a matter of compliance, but a cornerstone of responsible research. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, based on general best practices for hazardous chemical waste.

Immediate Safety and Spill Response

In the event of a spill, swift and correct action is crucial to mitigate risks.

ActionProcedure
Evacuation Immediately evacuate non-essential personnel from the spill area.
Ventilation Ensure the area is well-ventilated to minimize inhalation exposure.[1][2]
Personal Protective Equipment (PPE) Don appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For significant spills, respiratory protection may be necessary.[3][4]
Containment For small spills, use a non-combustible absorbent material such as sand or vermiculite to contain the substance.[1]
Cleanup Carefully sweep or scoop the contained material into a designated, labeled, and sealed container for hazardous waste. Avoid generating dust.[1][2]
Decontamination Thoroughly clean the spill area with soap and water.
Reporting Report the incident to your laboratory supervisor and EHS department in accordance with your institution's protocols.

Step-by-Step Disposal Protocol

The disposal of this compound must be handled as hazardous waste.

StepProcedure
Waste Characterization Based on its structure (a chlorinated heterocyclic compound), this compound should be treated as a toxic and environmentally hazardous chemical.
Segregation Segregate waste containing this compound from all other waste streams. This includes unused product, contaminated consumables (e.g., pipette tips, weighing boats), and spill cleanup materials.
Containerization Use a designated, leak-proof, and robust container for the waste. The container must be clearly labeled with the full chemical name, hazard warnings (e.g., "Toxic," "Hazardous to the Aquatic Environment"), and the date of accumulation.
Storage Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials.[3][4][5]
Professional Disposal Arrange for the pickup and disposal of the waste through your institution's EHS department or a certified hazardous waste disposal contractor. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste. [1][3][4][5]

Experimental Workflow for Chemical Waste Disposal

The following diagram outlines the standard workflow for the disposal of laboratory chemical waste.

G cluster_0 Laboratory Procedures cluster_1 Waste Management and Disposal A Chemical Synthesis / Experimentation B Generation of Waste (Unused reagent, contaminated labware, etc.) A->B C Segregation of Hazardous Waste B->C D Secure and Labeled Waste Container C->D E Temporary Storage in Designated Accumulation Area D->E F Scheduled Pickup by EHS or Licensed Contractor E->F G Transportation to a Permitted Waste Facility F->G H Final Disposal (e.g., Incineration) G->H G A Is the chemical to be discarded? B Is it contaminated? A->B Yes D Is the original container to be disposed of? A->D No C Treat as Hazardous Waste B->C Yes B->C No E Triple-rinse with a suitable solvent. Collect rinsate as hazardous waste. D->E Yes F Dispose of container according to institutional guidelines. E->F

References

Personal protective equipment for handling 1,4-Dichloro-6,7-dimethoxyphthalazine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 1,4-Dichloro-6,7-dimethoxyphthalazine was not located. The following guidance is based on the safety information for the structurally similar compound, 2,4-Dichloro-6,7-dimethoxyquinazoline, and general best practices for handling halogenated heterocyclic compounds. This information should be used as a preliminary guide; a comprehensive risk assessment should be conducted by qualified personnel before handling this chemical.

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It outlines operational procedures and disposal plans to ensure the safe use of this compound in a laboratory setting.

Immediate Safety Information

Immediate action is required in case of exposure or spillage to mitigate potential health hazards. The primary hazards associated with the analogous compound, 2,4-Dichloro-6,7-dimethoxyquinazoline, include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3][4]

Hazard TypeDescriptionImmediate Action
Skin Contact Causes skin irritation.[1][2][3]Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation persists.[2]
Eye Contact Causes serious eye irritation.[1][2][3]Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[2]
Inhalation May cause respiratory tract irritation.[1][2][3]Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[2]
Ingestion May be harmful if swallowed.[2]Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Get medical attention.[2]
Spillage Potential for dust generation and contamination.Evacuate the area. Wear appropriate personal protective equipment. Sweep up or vacuum material and place it into a suitable, labeled disposal container. Avoid generating dust.[2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial for minimizing exposure. The following table summarizes the recommended PPE for handling this compound, based on the hazards identified for its analogue.

Body PartRecommended PPESpecifications and Best Practices
Eyes/Face Chemical safety goggles or a face shield.[2]Must meet ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a splash hazard.
Hands Chemically resistant gloves.Nitrile or neoprene gloves are generally recommended for handling chlorinated organic compounds. Always inspect gloves for integrity before use and change them immediately if contaminated.[1]
Body Laboratory coat.A flame-resistant lab coat is recommended. Ensure the coat is fully buttoned.
Respiratory Use in a well-ventilated area or a chemical fume hood.If engineering controls are not sufficient to control airborne concentrations, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[2]

Operational and Disposal Plans

Experimental Protocols: Step-by-Step Handling Procedures

  • Receiving and Inspection: Upon receipt, inspect the container for any damage or leaks. Verify that the label matches the product ordered.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2] Keep away from incompatible materials such as strong oxidizing agents.

  • Weighing and Aliquoting:

    • Perform all weighing and aliquoting of the solid compound inside a chemical fume hood to minimize inhalation exposure.

    • Use anti-static weighing paper or a container to prevent dispersal of the powder.

    • Clean the balance and surrounding area thoroughly after use.

  • Dissolving the Compound:

    • Add the solvent to the solid slowly to avoid splashing.

    • If heating is required, use a controlled heating source such as a heating mantle or a water bath and ensure proper ventilation.

  • Conducting Reactions:

    • Set up all reactions in a chemical fume hood.

    • Ensure that all glassware is properly secured.

    • Have appropriate quenching and emergency-stop procedures in place.

  • Post-Experiment Clean-up:

    • Decontaminate all glassware and equipment that came into contact with the chemical.

    • Wipe down the work area in the fume hood with an appropriate solvent.

    • Dispose of all contaminated materials as hazardous waste.

Disposal Plan

As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.

  • Solid Waste: Collect unused compound and any contaminated disposable materials (e.g., gloves, weighing paper, paper towels) in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing the compound in a labeled hazardous waste container for halogenated organic solvents. Do not mix with non-halogenated waste streams.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Collection: Follow your institution's guidelines for the collection and disposal of hazardous chemical waste.

Visualizing Safety Workflows

Chemical Spill Response Workflow

spill Chemical Spill Occurs evacuate Evacuate Immediate Area spill->evacuate alert Alert Supervisor and Safety Officer evacuate->alert assess Assess the Spill (Size, Location, Hazards) alert->assess ppe Don Appropriate PPE assess->ppe contain Contain the Spill (Use absorbent pads) ppe->contain cleanup Clean Up Spill Material contain->cleanup decontaminate Decontaminate the Area cleanup->decontaminate dispose Dispose of Contaminated Materials as Hazardous Waste decontaminate->dispose report Complete Spill Report dispose->report

Caption: Workflow for responding to a chemical spill.

PPE Selection Decision Process

start Handling Chemical? is_solid Is it a solid powder? start->is_solid weighing Weighing or transfer? is_solid->weighing Yes in_solution Working with a solution? is_solid->in_solution No fume_hood Work in a fume hood weighing->fume_hood Yes splash_risk Risk of splash? in_solution->splash_risk Yes gloves_goggles_coat Gloves, Goggles, Lab Coat splash_risk->gloves_goggles_coat No face_shield Add Face Shield splash_risk->face_shield Yes end Proceed with Caution respirator Consider Respirator fume_hood->respirator gloves_goggles_coat->end face_shield->gloves_goggles_coat respirator->gloves_goggles_coat

Caption: Decision-making process for selecting appropriate PPE.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Dichloro-6,7-dimethoxyphthalazine
Reactant of Route 2
Reactant of Route 2
1,4-Dichloro-6,7-dimethoxyphthalazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.